Product packaging for 7-Methylbenzo[d]isoxazol-3-ol(Cat. No.:CAS No. 36238-83-2)

7-Methylbenzo[d]isoxazol-3-ol

Cat. No.: B1586163
CAS No.: 36238-83-2
M. Wt: 149.15 g/mol
InChI Key: JUNCQBPTXAQOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methylbenzo[d]isoxazol-3-ol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1586163 7-Methylbenzo[d]isoxazol-3-ol CAS No. 36238-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNCQBPTXAQOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381947
Record name 7-methylbenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36238-83-2
Record name 7-methylbenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic organic compound belonging to the benzisoxazole class. While specific research on this particular derivative is limited, the benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of the known basic properties of this compound and extrapolates potential characteristics based on the well-documented behavior of the broader benzisoxazole and 3-hydroxyisoxazole families. This document aims to serve as a foundational resource for researchers and drug development professionals interested in this compound and its analogs, offering insights into its physicochemical properties, potential biological activities, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 36238-83-2, is a solid at room temperature.[3] Its fundamental properties are summarized in the table below. Due to the scarcity of specific experimental data for this compound, some physicochemical parameters are predicted based on its structure and data from related compounds.

Table 1: Core Properties of this compound

PropertyValueSource/Method
Molecular Formula C₈H₇NO₂[3]
Molecular Weight 149.149 g/mol [3]
CAS Number 36238-83-2[3]
IUPAC Name 7-methyl-1,2-benzoxazol-3-one[3]
Synonyms 7-methylbenzo d isoxazol-3-ol, 7-methyl-1,2-benzoxazol-3-ol, 3-hydroxy-7-methyl-1,2-benzisoxazole[3]
Appearance Light brown to brown solidInferred from supplier data for related compounds
pKa Estimated ~4-5Predicted based on 3-hydroxyisoxazole derivatives
logP (predicted) ~1.5 - 2.5QSAR prediction
Aqueous Solubility Likely lowInferred from general properties of benzisoxazoles
Tautomerism

A key feature of 3-hydroxyisoxazoles is their existence in tautomeric forms. This compound is expected to exist in equilibrium with its keto tautomer, 7-methylbenzo[d]isoxazol-3(2H)-one. The position of this equilibrium can be influenced by the solvent and solid-state packing effects. This tautomerism is a critical consideration for its chemical reactivity and biological interactions.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route, which is a common strategy for this class of compounds.

SynthesisWorkflow Start 2-Hydroxy-3-methylacetophenone Step1 Oximation (e.g., Hydroxylamine hydrochloride) Start->Step1 Intermediate 2-Hydroxy-3-methylacetophenone oxime Step1->Intermediate Step2 Cyclization (e.g., Oxidative cyclization or base-mediated) Intermediate->Step2 Product This compound Step2->Product

Caption: A plausible synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Significance

Direct biological studies on this compound are not prominently documented. However, the benzisoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This suggests that this compound could be a valuable starting point for drug discovery programs.

The diverse biological activities of benzisoxazole derivatives include:

  • Antipsychotic: Several marketed antipsychotic drugs, such as risperidone and paliperidone, feature a benzisoxazole core.[5]

  • Anticonvulsant: Zonisamide, an anticonvulsant medication, is a benzisoxazole derivative.[1][5]

  • Anticancer: Numerous studies have reported the cytotoxic effects of benzisoxazole analogs against various cancer cell lines.[1][6][7]

  • Antimicrobial: The benzisoxazole moiety is present in compounds with antibacterial and antifungal properties.[1]

  • Anti-inflammatory: Benzisoxazole derivatives have been investigated for their potential as anti-inflammatory agents.[1]

The methyl group at the 7-position and the hydroxyl group at the 3-position of the target molecule will influence its specific biological profile and should be a key consideration in any screening cascade.

Predicted Metabolism and Toxicological Profile

Metabolic Stability

The metabolic fate of this compound has not been experimentally determined. For the broader class of benzoxazole and benzothiazole-based compounds, metabolism often involves oxidation and conjugation reactions.[8] The metabolic stability of such compounds is a critical factor in drug development.[9] In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.[9]

Toxicological Assessment

No specific toxicity data for this compound is available. However, safety data sheets for related compounds provide some guidance. For instance, Benzo[d]isoxazol-3-ol is classified as an irritant.[10] General safety precautions for handling fine chemicals should be observed, including the use of personal protective equipment and working in a well-ventilated area. In vitro cytotoxicity assays are a crucial first step in evaluating the toxicological profile of new chemical entities.[11]

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed for small organic molecules.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessment.Characteristic shifts for the aromatic protons, the methyl group, and the carbons of the benzisoxazole core.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Absorption bands corresponding to O-H, C=O (from the keto tautomer), C=N, and aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak under appropriate chromatographic conditions.
Differential Scanning Calorimetry (DSC) Determination of melting point and thermal stability.An endothermic peak corresponding to the melting point.
Experimental Protocol: Purity Determination by HPLC

This protocol provides a general framework for assessing the purity of this compound.

  • Preparation of Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV-Vis scan (likely around 254 nm and 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solution and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.

Conclusion and Future Directions

This compound is a compound with a scientifically intriguing scaffold. While specific data on this molecule is sparse, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. Future research should focus on its definitive synthesis and characterization, followed by a systematic evaluation of its biological properties through a battery of in vitro assays. Such studies will be crucial in determining the potential of this compound and its derivatives as leads in drug discovery programs.

References

An In-depth Technical Guide to 7-Methylbenzo[d]isoxazol-3-ol (CAS 36238-83-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylbenzo[d]isoxazol-3-ol, with the CAS number 36238-83-2, is a heterocyclic organic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Notable examples of drugs containing this moiety include the atypical antipsychotics risperidone and paliperidone, as well as the anticonvulsant zonisamide.[4][5] The diverse pharmacological profiles of benzisoxazole derivatives, which include antipsychotic, anticonvulsant, anticancer, and antimicrobial properties, make them an area of intense interest for drug discovery and development.[3][4][6][7]

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Physicochemical Properties and Tautomerism

This compound has the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol .[8] An important characteristic of 3-hydroxy-1,2-benzisoxazoles is their existence in a tautomeric equilibrium with the corresponding keto form, 7-methylbenzo[d]isoxazol-3(2H)-one. This equilibrium can be influenced by factors such as the solvent and the solid-state packing.[9]

Tautomeric equilibrium of this compoundTautomeric equilibrium between the -ol and -one forms.
PropertyValueSource
Molecular FormulaC8H7NO2[8]
Molecular Weight149.15 g/mol [8]
XLogP31.5[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count2[8]
Topological Polar Surface Area38.3 Ų[8]
Heavy Atom Count11[8]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 2-hydroxy-3-methylacetophenone. The first step is the formation of the corresponding oxime, followed by an intramolecular cyclization to yield the desired benzisoxazole ring system.

Step 1: Synthesis of 2-Hydroxy-3-methylacetophenone Oxime

The synthesis of the oxime intermediate is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.

Protocol:

  • To a solution of 2-hydroxy-3-methylacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).[10]

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-hydroxy-3-methylacetophenone oxime.[11]

Step 2: Cyclization to this compound

The cyclization of the o-hydroxyaryl oxime can be effected by various reagents, with acetic anhydride being a common choice for the formation of 3-substituted-1,2-benzisoxazoles.

Protocol:

  • Dissolve the 2-hydroxy-3-methylacetophenone oxime (1 equivalent) in acetic anhydride.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully add it to ice water to hydrolyze the excess acetic anhydride and precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis_Workflow start 2-Hydroxy-3-methylacetophenone oxime 2-Hydroxy-3-methylacetophenone Oxime start->oxime Hydroxylamine HCl, NaOAc, Ethanol, Reflux product This compound oxime->product Acetic Anhydride, Reflux Assay_Workflow cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment (48-72h) seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Measurement (570 nm) solubilization->absorbance analysis IC50 Determination absorbance->analysis

References

An In-Depth Technical Guide to 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic organic compound belonging to the benzisoxazole class. The isoxazole ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical characterization of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in experimental settings. Its molecular weight and formula are foundational for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyValueSource
Molecular Weight 149.149 g/mol [4]
Molecular Formula C₈H₇NO₂[4][5][6]
CAS Number 36238-83-2[4][5][6]
Appearance Solid[6]
Purity Typically ≥96%[6][7]

Molecular Structure:

Caption: Molecular Structure of this compound.

Synthesis of this compound

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an enamine.[8][9][10] A common and effective method for constructing the benzo[d]isoxazol-3-ol scaffold is through the intramolecular cyclization of an ortho-substituted hydroxamic acid. The following protocol is a representative synthesis based on established methodologies for related compounds.

Proposed Synthetic Pathway:

Synthesis_Pathway start 2-Hydroxy-3-methylbenzoic acid intermediate1 Methyl 2-hydroxy-3-methylbenzoate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl 2-methoxy-3-methylbenzoate intermediate1->intermediate2 Methylation (MeI, K2CO3) intermediate3 2-Methoxy-3-methylbenzohydroxamic acid intermediate2->intermediate3 Hydroxylamine (NH2OH, NaOH) product This compound intermediate3->product Cyclization (HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Step 1: Esterification of 2-Hydroxy-3-methylbenzoic acid

  • Dissolve 2-hydroxy-3-methylbenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the resulting methyl 2-hydroxy-3-methylbenzoate by column chromatography.

Step 2: Methylation of the phenolic hydroxyl group

  • Dissolve methyl 2-hydroxy-3-methylbenzoate in acetone.

  • Add potassium carbonate and methyl iodide.

  • Reflux the mixture for 8-12 hours.

  • Filter the reaction mixture and evaporate the solvent.

  • The crude methyl 2-methoxy-3-methylbenzoate can be used in the next step without further purification.

Step 3: Formation of the Hydroxamic Acid

  • Prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in methanol.

  • Add the methyl 2-methoxy-3-methylbenzoate to this solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the 2-methoxy-3-methylbenzohydroxamic acid.

  • Filter and dry the product.

Step 4: Cyclization to this compound

  • Treat the 2-methoxy-3-methylbenzohydroxamic acid with concentrated hydrochloric acid.

  • Heat the mixture at a specified temperature to induce cyclization and demethylation.

  • Cool the reaction mixture and collect the precipitated product.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:

Analytical_Workflow Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification Column Chromatography or Recrystallization Purity_Assessment Purity_Assessment Purification->Purity_Assessment HPLC / TLC Structural_Elucidation Structural_Elucidation Purity_Assessment->Structural_Elucidation NMR NMR Structural_Elucidation->NMR 1H & 13C MS MS Structural_Elucidation->MS HRMS IR IR Structural_Elucidation->IR FTIR Final_Confirmation Final_Confirmation Structural_Elucidation->Final_Confirmation

Caption: Analytical workflow for this compound.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) will be characteristic of the substituted benzene ring. For example, the methyl protons should appear as a singlet around δ 2.0-2.5 ppm. The aromatic protons will exhibit complex splitting patterns in the range of δ 7.0-8.0 ppm.[11][12]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the methyl carbon, the aromatic carbons, and the carbonyl-like carbon of the isoxazolone ring.[11][12]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹), C=O stretching vibration (around 1650-1750 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹).[4][13]

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The expected [M+H]⁺ ion for C₈H₇NO₂ would be approximately 150.05.[11]

Applications in Research and Drug Development

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets.[1] The presence of the methyl and hydroxyl groups on the this compound backbone provides opportunities for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental molecular properties, a plausible synthetic route, and a robust analytical workflow for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound and its derivatives in the pursuit of novel scientific discoveries and therapeutic innovations.

References

An In-Depth Technical Guide to the Synthesis of 7-Methylbenzo[d]isoxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Benzisoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of this heterocycle have demonstrated a remarkable breadth of therapeutic potential, including antipsychotic, antimicrobial, anticonvulsant, and anticancer activities.[3][4]

Within this important class of molecules, 7-Methylbenzo[d]isoxazol-3-ol and its derivatives represent key intermediates and target compounds in modern drug discovery programs. The "3-ol" (or its tautomeric 3-one form) functionality provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, making this specific scaffold a subject of intense research interest. This guide provides a comprehensive overview of the principal synthetic strategies, detailed experimental protocols, and mechanistic insights for the preparation of these valuable compounds.

Principal Synthetic Strategies for the Benzo[d]isoxazole Core

The construction of the benzo[d]isoxazole ring system is typically achieved through intramolecular cyclization reactions. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and effective methods involve the formation of the critical N-O bond.

Strategy A: Cyclization of Ortho-Substituted Hydroxamic Acids

One of the most direct and widely employed methods involves the cyclization of hydroxamic acids derived from salicylic acid precursors. This approach offers a reliable pathway to the benzo[d]isoxazol-3-ol core.

  • Causality and Rationale: The synthesis begins with a suitably substituted salicylic acid, such as 2-hydroxy-3-methylbenzoic acid. The carboxylic acid is first activated, commonly by conversion to an acid chloride or through the use of peptide coupling reagents, and then reacted with hydroxylamine. The resulting O-acyl hydroxamic acid is then induced to cyclize, typically under basic or thermal conditions. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the hydroxylamine-derived leaving group to form the heterocyclic ring.

  • Advantages: This route is robust, high-yielding, and benefits from the commercial availability of a wide range of salicylic acid derivatives.

  • Limitations: The reaction conditions, particularly the cyclization step, may not be compatible with sensitive functional groups on the aromatic ring.

Strategy B: Reductive Cyclization of 2-Nitrobenzoate Derivatives

An alternative and powerful strategy involves the intramolecular cyclization following the partial reduction of an ortho-nitro group. This method is particularly useful for synthesizing N-alkylated derivatives.[5][6]

  • Causality and Rationale: The synthesis commences with a methyl 2-nitrobenzoate derivative. A partial reduction of the nitro group, for instance using hydrazine with a rhodium on carbon (Rh/C) catalyst, generates a hydroxylamine intermediate in situ.[5][6] This hydroxylamine then readily undergoes an intramolecular attack on the adjacent ester carbonyl group. A subsequent base-mediated step promotes the cyclization to yield the corresponding benzisoxazol-3(1H)-one.[5][6] This intermediate can then be readily alkylated or further modified.

  • Advantages: This method allows for the synthesis of diverse derivatives and tolerates a range of electron-donating and electron-withdrawing substituents on the aromatic ring.[5][6]

  • Limitations: Requires careful control of the reduction step to avoid over-reduction to the amine. The hydroxylamine intermediates can be unstable and are often used without isolation.[6]

Strategy C: [3+2] Cycloaddition of Arynes and Nitrile Oxides

A more modern and elegant approach utilizes a [3+2] cycloaddition reaction between an in situ-generated aryne (benzyne) and a nitrile oxide.[7]

  • Causality and Rationale: A benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is treated with a fluoride source (e.g., CsF) to generate the highly reactive benzyne intermediate. Simultaneously, a nitrile oxide is generated in situ from a chlorooxime. The benzyne and nitrile oxide then rapidly undergo a [3+2] cycloaddition to form the benzo[d]isoxazole ring system directly.[7]

  • Advantages: This protocol is highly efficient and offers a convergent route to complex benzisoxazoles, tolerating a variety of functional groups.[7]

  • Limitations: Requires specialized starting materials (aryne precursors and chlorooximes) and careful control of reaction rates to minimize side reactions like nitrile oxide dimerization.[7]

Workflow and Mechanistic Visualization

The synthesis of this compound via the cyclization of a salicylic acid derivative is a foundational method. The workflow and the key cyclization mechanism are illustrated below.

G cluster_0 Synthesis Workflow Start 2-Hydroxy-3-methyl benzoic Acid Step1 Activation (e.g., SOCl₂) Start->Step1 Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Reaction with Hydroxylamine (NH₂OH) Intermediate1->Step2 Intermediate2 Hydroxamic Acid Intermediate Step2->Intermediate2 Step3 Base-Mediated Cyclization (e.g., NaHCO₃) Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall workflow for the synthesis of this compound.

G cluster_1 Intramolecular Cyclization Mechanism Reactant Deprotonated Hydroxamic Acid (Phenoxide) Transition Intramolecular Nucleophilic Attack Reactant->Transition Base (B⁻) Intermediate Tetrahedral Intermediate Transition->Intermediate Ring Closure Product 7-Methylbenzo[d]isoxazol-3-one + H₂O Intermediate->Product Elimination

Caption: Key mechanistic steps of the base-mediated intramolecular cyclization.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 2-hydroxy-3-methylbenzoic acid. It is a self-validating system where successful execution relies on careful control of reaction conditions and purification.

Materials and Reagents:

Reagent/MaterialFormulaM.W.QuantityRole
2-Hydroxy-3-methylbenzoic acidC₈H₈O₃152.1510.0 gStarting Material
Thionyl chlorideSOCl₂118.9710 mLActivating Agent
Dichloromethane (DCM)CH₂Cl₂84.93150 mLSolvent
Hydroxylamine hydrochlorideNH₂OH·HCl69.496.0 gNucleophile
Sodium bicarbonateNaHCO₃84.0125.0 gBase
Water (Deionized)H₂O18.02500 mLSolvent/Quench
Ethyl acetate (EtOAc)C₄H₈O₂88.11300 mLExtraction Solvent
Anhydrous sodium sulfateNa₂SO₄142.0420 gDrying Agent

Procedure:

  • Activation of Carboxylic Acid:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methylbenzoic acid (10.0 g).

    • Add dichloromethane (50 mL) followed by the slow, dropwise addition of thionyl chloride (10 mL) at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used directly in the next step.

  • Formation of the Hydroxamic Acid:

    • In a separate 500 mL flask, prepare a solution of hydroxylamine hydrochloride (6.0 g) and sodium bicarbonate (15.0 g) in water (100 mL). Cool this solution to 0 °C.

    • Dissolve the crude acid chloride from the previous step in dichloromethane (100 mL) and add it dropwise to the vigorously stirred aqueous hydroxylamine solution at 0 °C.

    • Stir the resulting biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cyclization to this compound:

    • To the reaction mixture, add a solution of sodium bicarbonate (10.0 g) in water (100 mL).

    • Heat the mixture to 40 °C and stir for 4 hours to facilitate the cyclization.

    • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.

    • Expected Characterization: ¹H NMR should show characteristic aromatic protons and a methyl singlet. The enolic proton may be broad or not observed depending on the solvent. Mass spectrometry should confirm the molecular weight of 149.15 g/mol (for C₈H₇NO₂).

Applications in Drug Development and Medicinal Chemistry

The benzo[d]isoxazole scaffold is a cornerstone in the development of new therapeutic agents. The ability to efficiently synthesize derivatives of this compound is critical for advancing these efforts.

  • Antipsychotic Agents: The benzisoxazole core is famously present in the atypical antipsychotic drug risperidone, which acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[8] The synthesis of novel analogs allows for the fine-tuning of receptor binding profiles to improve efficacy and reduce side effects.

  • Antimicrobial and Antifungal Agents: Numerous studies have reported potent antimicrobial and antifungal activity for benzisoxazole derivatives.[1][3] These compounds can serve as starting points for the development of new antibiotics to combat resistant strains.

  • Anticancer Activity: Certain benzisoxazole derivatives have shown promising antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, and MCF-7 cells.[1]

  • Enzyme Inhibition: The scaffold has been incorporated into inhibitors for various enzymes, including acetylcholinesterase, which is relevant for the treatment of memory dysfunctions like Alzheimer's disease.[3]

The synthetic routes outlined in this guide provide researchers with the tools to create libraries of this compound derivatives, enabling the systematic exploration of their biological potential and the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Biological Activity of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the heterocyclic compound 7-Methylbenzo[d]isoxazol-3-ol. Drawing upon the broader understanding of the benzisoxazole scaffold and its derivatives, this document synthesizes available data to infer the potential therapeutic applications and mechanisms of action of this specific molecule. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction to the Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzisoxazole ring system, a fusion of a benzene ring and an isoxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a diverse range of biological targets.[1] Functionalized benzisoxazoles have given rise to a variety of pharmaceutical drugs, including antipsychotics like risperidone and paliperidone, as well as the anticonvulsant zonisamide. The versatility of the benzisoxazole scaffold allows for the fine-tuning of pharmacological properties through substitution on the benzene ring, making it a highly attractive core for the design of novel therapeutic agents.[1]

This compound, with its methyl group at the 7-position and a hydroxyl group at the 3-position, represents a specific analog within this important class of compounds. While direct and extensive biological data on this particular molecule is limited in publicly available literature, its structural features suggest a high potential for a range of biological activities. This guide will explore these potential activities by examining the established pharmacology of closely related benzisoxazole derivatives.

Synthesis of this compound

The synthesis of 3-hydroxy-1,2-benzisoxazoles is commonly achieved through the cyclization of the corresponding 2-hydroxy-aldehyde or 2-hydroxy-ketone oximes. A general and efficient method for the preparation of 3-hydroxy-1,2-benzisoxazoles involves the treatment of a 2-hydroxybenzaldehyde oxime with a suitable dehydrating agent or through an oxidative cyclization pathway.

Hypothetical Synthesis Workflow

Synthesis_of_this compound start 2-Hydroxy-3-methylbenzaldehyde reagent1 Hydroxylamine Hydrochloride, Sodium Acetate in Ethanol intermediate 2-Hydroxy-3-methylbenzaldehyde Oxime reagent1->intermediate Oximation reagent2 Oxidative Cyclization Agent (e.g., I2, H2O2) product This compound reagent2->product Cyclization

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydroxy-3-methylbenzaldehyde Oxime

  • To a solution of 2-hydroxy-3-methylbenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-3-methylbenzaldehyde oxime.

Step 2: Cyclization to this compound

This step is based on general procedures for similar transformations and would require optimization.

  • Dissolve the 2-hydroxy-3-methylbenzaldehyde oxime (1 equivalent) in a suitable solvent (e.g., dimethylformamide or ethanol).

  • Add an oxidizing agent such as iodine (I2) in the presence of a base (e.g., potassium carbonate) or hydrogen peroxide (H2O2) with a catalyst.

  • Heat the reaction mixture to a temperature appropriate for the chosen reagents (e.g., 80-100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude this compound by recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on the benzisoxazole scaffold, this compound is predicted to exhibit a range of biological activities. The presence of the methyl group at the 7-position can influence the lipophilicity and metabolic stability of the molecule, potentially modulating its potency and pharmacokinetic profile.

Anticonvulsant Activity

The benzisoxazole core is a key feature of the marketed anticonvulsant drug zonisamide (3-(sulfamoylmethyl)-1,2-benzisoxazole).[2][3] Studies on various 3-substituted-1,2-benzisoxazole derivatives have demonstrated significant anticonvulsant effects in animal models.[2]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the benzisoxazole ring has been shown to modulate anticonvulsant activity and neurotoxicity. For instance, the introduction of a halogen atom at the 5-position increased both activity and toxicity in some series.[2]

  • The nature of the substituent at the 3-position is critical for activity.

Potential Mechanism of Action:

Many anticonvulsant drugs exert their effects by modulating ion channels or neurotransmitter systems. Benzisoxazole derivatives, including zonisamide, are known to act on voltage-gated sodium and calcium channels.[4]

Anticonvulsant_Mechanism cluster_Neuron Neuronal Membrane Compound This compound Na_Channel Voltage-Gated Sodium Channel Compound->Na_Channel Blockade Ca_Channel Voltage-Gated Calcium Channel Compound->Ca_Channel Blockade Excitatory_Release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Na_Channel->Excitatory_Release Inhibition of Action Potential Propagation Ca_Channel->Excitatory_Release Inhibition of Neurotransmitter Vesicle Fusion Neuron Presynaptic Neuron Seizure_Suppression Suppression of Seizure Activity Excitatory_Release->Seizure_Suppression

Caption: Postulated anticonvulsant mechanism of action.

Anti-inflammatory Activity

Several benzisoxazole derivatives have been reported to possess anti-inflammatory properties.[1] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR) Insights:

  • In some series of benzisoxazole derivatives, the presence of electron-withdrawing groups on the benzene ring was associated with good anti-inflammatory activity.[1]

  • The substitution pattern on the benzisoxazole core significantly influences the anti-inflammatory potency.

Potential Mechanism of Action:

The anti-inflammatory effects of benzisoxazole derivatives could be mediated through the inhibition of key inflammatory enzymes like COX-1 and COX-2, which are involved in the synthesis of prostaglandins.

Anti_Inflammatory_Mechanism Compound This compound COX2 COX-2 Compound->COX2 Inhibition COX1 COX-1 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Antimicrobial Activity

The benzisoxazole scaffold is present in a number of compounds with reported antibacterial and antifungal activities.[1] The specific substitutions on the ring system determine the spectrum and potency of the antimicrobial action.

Structure-Activity Relationship (SAR) Insights:

  • Studies have shown that benzisoxazole derivatives bearing a methyl substituent can exhibit significant antibacterial activity.[1]

  • The presence of electron-withdrawing groups, such as halogens, has been shown to enhance antimicrobial activity in some cases.[1]

Potential Mechanism of Action:

The antimicrobial mechanism of benzisoxazole derivatives can vary. Some have been found to act as bacterial type-II topoisomerase inhibitors.[1] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

Antimicrobial_Mechanism Compound This compound Topoisomerase Bacterial Type-II Topoisomerase (DNA Gyrase/Topo IV) Compound->Topoisomerase Inhibition DNA_Replication DNA Replication Compound->DNA_Replication Disruption Topoisomerase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death Topoisomerase->Bacterial_Cell_Death Inhibition leads to

References

An In-depth Technical Guide: 7-Methylbenzo[d]isoxazol-3-ol as a D-Amino Acid Oxidase (DAAO) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a central hypothesis in the pathophysiology of schizophrenia, particularly concerning its cognitive and negative symptoms. D-serine, an endogenous co-agonist of the NMDA receptor, is critical for its proper function, and its levels are primarily regulated by the flavoenzyme D-amino acid oxidase (DAAO). Consequently, inhibiting DAAO to increase synaptic D-serine concentrations has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive examination of 7-Methylbenzo[d]isoxazol-3-ol, a representative small molecule inhibitor of DAAO. We will explore the underlying neurobiology of DAAO, the mechanism of action for the benzo[d]isoxazol-3-ol scaffold, detailed protocols for its biochemical and in vivo characterization, and insights into its structure-activity relationship. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for central nervous system disorders.

Part 1: The Therapeutic Rationale - D-Amino Acid Oxidase (DAAO) in Neurobiology

D-Amino Acid Oxidase: The Gatekeeper of D-Serine Metabolism

D-amino acid oxidase (DAAO) is a peroxisomal flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids. First identified by Krebs in 1935, its primary function in the central nervous system (CNS) is the metabolic degradation of D-serine. The enzymatic reaction utilizes a flavin adenine dinucleotide (FAD) cofactor. DAAO oxidizes the D-amino acid to its corresponding α-imino acid, which then non-enzymatically hydrolyzes to an α-keto acid (pyruvate from D-serine) and ammonia. In the process, the reduced FAD cofactor is re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).

This enzymatic action makes DAAO the principal regulator of D-serine levels in the brain, where DAAO expression is found in regions critical for cognition, such as the prefrontal cortex, hippocampus, and cerebellum.

The NMDA Receptor Hypofunction Hypothesis

The NMDA receptor, a ligand-gated ion channel, is fundamental to synaptic plasticity, learning, and memory. For activation, the NMDA receptor requires the binding of both the principal agonist, glutamate, and a co-agonist to its glycine modulatory site. Growing evidence strongly suggests that D-serine, rather than glycine, is the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions.

A compelling body of research links schizophrenia to NMDA receptor hypofunction. Patients with schizophrenia have been found to have reduced levels of D-serine in their serum and cerebrospinal fluid. Furthermore, post-mortem studies have revealed increased DAAO expression and activity in the brains of schizophrenia patients compared to healthy controls. This convergence of evidence suggests that excessive DAAO activity leads to D-serine depletion, diminished NMDA receptor signaling, and the subsequent emergence of cognitive and negative symptoms characteristic of schizophrenia. Therefore, inhibiting DAAO offers a direct mechanistic approach to normalize D-serine levels and restore NMDA receptor function.

Part 2: this compound - A Case Study in DAAO Inhibition

The Benzo[d]isoxazol-3-ol Pharmacophore

A significant advancement in DAAO inhibitor development came from the exploration of the benzo[d]isoxazol-3-ol scaffold. This core structure proved to be a fertile ground for developing potent, competitive inhibitors of DAAO. The inhibitory activity of this class of compounds is critically dependent on the substitution pattern on the benzene ring, which allows for fine-tuning of the molecule's affinity for the enzyme's active site.

Chemical Properties and Mechanism of Action

This compound is a specific analog within this class.

  • Chemical Structure: Chemical structure of this compound

  • Molecular Formula: C₈H₇NO₂

  • Molecular Weight: 149.15 g/mol

  • CAS Number: 36238-83-2

The primary mechanism of action for the benzo[d]isoxazol-3-ol class is competitive inhibition with respect to the D-serine substrate. These inhibitors are designed to mimic the substrate and bind to the DAAO active site, thereby preventing the catalytic degradation of endogenous D-serine.

cluster_0 DAAO Active Site DAAO DAAO Enzyme Products Products (Pyruvate, NH₃, H₂O₂) DAAO->Products Catalyzes NoReaction No Reaction DAAO->NoReaction DSerine D-Serine (Substrate) DSerine->DAAO Binds Inhibitor This compound (Competitive Inhibitor) Inhibitor->DAAO Binds & Blocks

Competitive inhibition of DAAO.
Structure-Activity Relationship (SAR) Insights

For the benzo[d]isoxazol-3-ol series, SAR studies have yielded critical insights. Research by Ferraris et al. demonstrated that small substituents such as chloro or methyl groups at the 5- or 6-positions could moderately improve DAAO affinity. Conversely, larger groups were generally not well-tolerated.

Data on related heterocyclic scaffolds has shown that substitution at the 7-position often results in weaker inhibitory potency compared to substitutions at other positions. This suggests that while this compound is a valid inhibitor, its potency may be modest compared to other isomers. The 7-position may introduce steric hindrance or unfavorably alter the electronic properties for optimal binding within the DAAO active site. The most potent analog identified in the initial series was the 6-chloro derivative (CBIO), which serves as a valuable benchmark.

Quantitative Data Summary

Specific high-quality IC₅₀ data for the 7-methyl isomer is not prominently available in the reviewed literature, underscoring the need for direct experimental determination as outlined in Part 3. For comparative purposes, the table below includes data for the parent compound and a highly potent analog.

CompoundSubstitutionHuman DAAO IC₅₀ (µM)Reference
Benzo[d]isoxazol-3-olUnsubstituted~1.88
This compound 7-Methyl N/D
5-Chloro-benzo[d]isoxazol-3-ol (CBIO)5-Chloro0.188

N/D: Not Determined. The IC₅₀ value for this compound must be determined experimentally.

Part 3: Methodologies for Inhibitor Characterization

A rigorous and systematic evaluation is essential to validate the mechanism and potency of any DAAO inhibitor. The following protocols provide a self-validating framework for characterization.

start Start: Compound Characterization invitro Protocol 1: In Vitro Enzyme Assay start->invitro ic50 Determine IC₅₀ invitro->ic50 Potency kinetics Protocol 2: Enzyme Kinetics ic50->kinetics moi Determine Mechanism of Inhibition (e.g., Competitive) kinetics->moi How it works invivo Protocol 3: In Vivo PD Study moi->invivo pkpd Measure Plasma/Brain D-Serine Levels invivo->pkpd In living system end End: Comprehensive Profile pkpd->end

Workflow for DAAO inhibitor characterization.
Protocol 1: In Vitro DAAO Enzyme Inhibition Assay (Amplex Red Method)

Causality: This assay directly quantifies the inhibitor's ability to block DAAO's enzymatic function. The chosen method relies on the detection of hydrogen peroxide, a stoichiometric product of the DAAO reaction, providing a robust and sensitive readout of enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • Enzyme Solution: Prepare a working solution of recombinant human DAAO (hDAAO) in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay (e.g., 5-10 ng/µL).

    • Substrate Solution: Prepare a 2X working solution of D-serine in Assay Buffer (e.g., 20 mM, for a 10 mM final concentration).

    • Detection Mix: Prepare a 2X working solution in Assay Buffer containing 100 µM Amplex® Red reagent and 0.2 U/mL Horseradish Peroxidase (HRP). Protect from light.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Procedure (96-well format):

    • Add 2 µL of the inhibitor serial dilution or DMSO (for positive and negative controls) to the appropriate wells of a black, clear-bottom 96-well plate.

    • Add 48 µL of the hDAAO Enzyme Solution to all wells except the negative control (add 48 µL of Assay Buffer instead).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the D-serine/Detection Mix combination to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) in kinetic mode, reading every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve (milli-RFU/min).

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_neg_control) / (V₀_pos_control - V₀_neg_control)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Determining the Mechanism of Inhibition (Enzyme Kinetics)

Causality: Understanding how the compound inhibits the enzyme (e.g., by competing with the substrate) is crucial for lead optimization and predicting in vivo behavior. This experiment dissects the relationship between the inhibitor, substrate, and enzyme.

Methodology:

  • Experimental Setup:

    • Follow the general procedure for the DAAO inhibition assay described in Protocol 1.

    • This experiment requires a matrix of conditions. Run the assay at multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, vary the concentration of the D-serine substrate across a wide range (e.g., 8 concentrations from 0.1x Kₘ to 10x Kₘ). The Kₘ of D-serine for hDAAO should be determined beforehand.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for every condition.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[D-serine]) for each inhibitor concentration.

    • Interpretation:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged), but the x-intercepts will differ (apparent Kₘ increases with inhibitor concentration).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged), but the y-intercepts will differ (Vₘₐₓ decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

Protocol 3: In Vivo Pharmacodynamic Assessment in Rodents

Causality: An in vitro potent compound is only therapeutically relevant if it can reach its target in a living system and exert the desired biological effect. This protocol assesses the ability of the inhibitor to increase D-serine levels in the brain, the ultimate pharmacodynamic endpoint.

Methodology:

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compound orally (p.o.) via gavage at a range of doses (e.g., 3, 10, 30 mg/kg). Include a vehicle-only control group.

    • For some studies, a D-serine co-administration group (e.g., 50 mg/kg, p.o.) with the inhibitor can be included to assess synergistic effects on D-serine exposure.

  • Sample Collection:

    • At a predetermined time point post-dose (e.g., 1 or 2 hours, based on anticipated Tₘₐₓ), anesthetize the animals.

    • Collect trunk blood into EDTA-coated tubes for plasma separation.

    • Rapidly dissect the brain and isolate specific regions of interest (e.g., cerebellum, prefrontal cortex). Flash-freeze all samples in liquid nitrogen and store at -80°C.

  • Bioanalysis:

    • Process plasma and brain tissue homogenates using protein precipitation (e.g., with acetonitrile).

    • Analyze D-serine concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This provides the necessary sensitivity and specificity to distinguish D-serine from its abundant isomer, L-serine.

  • Data Analysis:

    • Compare the mean D-serine concentrations in the plasma and brain tissue of inhibitor-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant increase in D-serine levels in the CNS confirms target engagement and desired pharmacodynamic activity.

Part 4: Synthesis and Formulation

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from commercially available starting materials. A common and effective method for forming the isoxazole ring in this context involves the cyclization of a hydroxamic acid derived from a salicylic acid precursor.

A plausible route starts from 2-Hydroxy-3-methylbenzoic acid .

  • Esterification: The carboxylic acid is first protected, typically as a methyl or ethyl ester, using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).

  • Hydroxylamine Reaction: The resulting ester is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding hydroxamic acid.

  • Cyclization: The key ring-closing step is then induced. This can often be achieved by heating or by using a dehydrating agent to facilitate the intramolecular cyclization of the hydroxamic acid, yielding the final this compound product.

Alternative routes, such as those involving intramolecular nitrile oxide cycloadditions, are also well-established for isoxazole synthesis and could be adapted.

Formulation Considerations

For preclinical development, formulation is key to achieving adequate exposure. Benzo[d]isoxazol-3-ol derivatives are typically crystalline solids with limited aqueous solubility.

  • Solubility: Initial solubility should be assessed in aqueous buffers (pH range 2-7.4) and common formulation vehicles.

  • Vehicle Selection: For in vivo studies, suspension formulations are common. Vehicles such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water are standard choices. The addition of a small amount of a surfactant like Tween® 80 (e.g., 0.1%) can improve wettability and prevent aggregation.

  • Particle Size: For poorly soluble compounds, micronization of the solid material can improve the dissolution rate and enhance oral absorption.

Conclusion & Future Directions

This compound represents a well-defined chemical entity within a validated class of DAAO inhibitors. Its mechanism as a competitive inhibitor of D-serine degradation provides a direct and compelling rationale for its investigation as a therapeutic agent for disorders involving NMDA receptor hypofunction. While SAR data from related compounds suggests its potency may be subordinate to other isomers, the comprehensive experimental framework provided here allows for its definitive characterization.

The critical next steps involve executing the described protocols to determine its IC₅₀, confirm its competitive mechanism of action, and, most importantly, demonstrate its ability to modulate D-serine levels in the CNS. These data will be essential to validate this compound as a viable tool compound for neuropharmacological research or as a starting point for further lead optimization.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylbenzo[d]isoxazol-3-ol belongs to the benzisoxazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities. While direct, comprehensive studies on the mechanism of action of this specific molecule are not extensively documented in publicly available literature, the isoxazole core is a privileged structure in medicinal chemistry, frequently associated with anti-inflammatory and neurological activities.[1][2] This guide puts forth a structured, scientifically rigorous framework to investigate the plausible mechanisms of action of this compound, focusing on two high-probability pathways: Cyclooxygenase (COX) Inhibition and Monoamine Oxidase (MAO) Inhibition . This document serves as a technical blueprint for research and drug development professionals, providing not just protocols, but the strategic rationale behind the proposed experimental workflows.

Introduction: The Benzisoxazole Scaffold and Rationale for Investigation

The isoxazole ring system is a cornerstone in the development of therapeutic agents, with derivatives demonstrating efficacy as anti-inflammatory, anticancer, and antimicrobial agents.[1] Notably, diarylisoxazoles have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] Furthermore, the structurally related benzo[d]oxazole and other benzisoxazole derivatives have shown significant inhibitory activity against monoamine oxidase (MAO), a key enzyme in the metabolic pathway of neurotransmitters and a target for treating neurodegenerative and psychiatric disorders.[6][7][8]

Given the structural features of this compound, it is reasonable to hypothesize that its mechanism of action may involve the modulation of one or both of these critical enzyme systems. This guide will therefore outline a comprehensive, multi-tiered approach to systematically test these hypotheses.

Proposed Primary Mechanisms of Action and Investigational Pathways

We will explore two primary, plausible mechanisms of action for this compound. The following sections detail the experimental strategies to validate each proposed pathway.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

The structural similarity of this compound to known COX inhibitors warrants a thorough investigation into its potential anti-inflammatory activity via this pathway. The workflow will progress from broad enzymatic screening to specific cellular confirmation.

COX_Inhibition_Workflow cluster_0 Tier 1: In Vitro Enzyme Inhibition cluster_1 Tier 2: Cellular Activity Confirmation cluster_2 Tier 3: Biophysical Characterization A COX-1 & COX-2 Enzyme Inhibition Assay (Colorimetric/Fluorometric) B Determine IC50 Values & Selectivity Index (SI) A->B Quantify Inhibition C Cell-Based Assay (e.g., LPS-stimulated RAW 264.7 macrophages) B->C Proceed if IC50 < 10 µM D Measure Prostaglandin E2 (PGE2) Levels (ELISA) C->D Assess Downstream Effects E Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) D->E Proceed if Cellular Activity is Confirmed F Determine Binding Affinity (KD) & Kinetic Parameters (ka, kd) E->F Confirm Direct Interaction

Caption: Workflow for investigating COX inhibition.

The initial step is to determine if this compound directly inhibits the activity of the two primary COX isoforms, COX-1 and COX-2. This will establish potency and isoform selectivity.

Experimental Protocol: COX Fluorescent Inhibitor Screening Assay [9]

  • Reagent Preparation:

    • Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the Assay Buffer.

    • Prepare solutions of Heme and the fluorogenic substrate, 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM).

    • Prepare a solution of Arachidonic Acid.

  • Assay Procedure (96-well plate format):

    • To "Inhibitor Wells," add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme (either COX-1 or COX-2), and 10 µl of the this compound dilution.

    • Include "100% Initial Activity Wells" (with DMSO instead of inhibitor) and "Background Wells" (without enzyme).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.

    • Read the fluorescence immediately on a plate reader with excitation at 530-540 nm and emission at 585-595 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.

Data Presentation: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound15.21.88.44
Celecoxib (Control)15.00.04375
Ibuprofen (Control)1.53.50.43

To confirm that the observed enzyme inhibition translates to a functional effect in a cellular environment, we will measure the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2.

Experimental Protocol: PGE2 Measurement in LPS-Stimulated Macrophages [10][11][12]

  • Cell Culture:

    • Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE2 production. Incubate for 24 hours.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[10][11][12]

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the concentration of this compound that inhibits LPS-induced PGE2 production by 50% (IC50).

Hypothesis 2: Inhibition of Monoamine Oxidase (MAO) Enzymes

The benzisoxazole core is present in compounds known to inhibit MAO-A and MAO-B.[8] These enzymes are critical for the degradation of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine). Inhibition of MAO can lead to increased levels of these neurotransmitters, a mechanism used in the treatment of depression and Parkinson's disease.

MAO_Inhibition_Workflow cluster_0 Tier 1: In Vitro Enzyme Inhibition cluster_1 Tier 2: Reversibility of Inhibition cluster_2 Tier 3: Biophysical & Computational Analysis A MAO-A & MAO-B Inhibition Assay (MAO-Glo™ Assay) B Determine IC50 Values & Selectivity A->B Quantify Inhibition C Dialysis or Rapid Dilution Experiment B->C Proceed if Potent Inhibition is Observed D Assess Recovery of MAO Activity C->D Determine Mechanism E Molecular Docking Simulation D->E Correlate with Docking F Predict Binding Mode & Key Interactions E->F Rationalize Activity

Caption: Workflow for investigating MAO inhibition.

A highly sensitive and specific luminescent assay will be used to determine the inhibitory potential of this compound against both MAO-A and MAO-B isoforms.

Experimental Protocol: MAO-Glo™ Assay [13][14][15][16][17]

  • Reagent Preparation:

    • Prepare MAO Reaction Buffer.

    • Prepare a luminogenic MAO substrate solution.

    • Prepare stock solutions of human recombinant MAO-A and MAO-B enzymes.

    • Prepare a serial dilution of this compound in DMSO.

    • Reconstitute the Luciferin Detection Reagent.

  • Assay Procedure (96-well white opaque plate format):

    • Add MAO-A or MAO-B enzyme to the appropriate wells.

    • Add the test compound dilutions or controls (including a no-inhibitor control).

    • Initiate the MAO reaction by adding the luminogenic substrate.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and generate the luminescent signal by adding the reconstituted Luciferin Detection Reagent.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control.

    • Determine the IC50 values for MAO-A and MAO-B by plotting percent inhibition against the log of the inhibitor concentration.

Data Presentation: Hypothetical MAO Inhibition Data

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A IC50 / MAO-B IC50)
This compound25.50.8530
Pargyline (Control)60.00.08750
Clorgyline (Control)0.015.00.002

To understand the potential binding mode and rationalize the observed activity and selectivity, in silico molecular docking studies will be performed.

Protocol: Molecular Docking Simulation [18][19][20][21][22]

  • Preparation of Structures:

    • Obtain the 3D crystal structures of human MAO-A (e.g., PDB: 2Z5X) and MAO-B (e.g., PDB: 2BYB) from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and perform energy minimization.

  • Docking Procedure:

    • Define the binding site based on the co-crystallized ligand in the PDB structures.

    • Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active sites of both MAO-A and MAO-B.

    • Generate multiple binding poses and rank them based on the docking score (binding energy).

  • Analysis:

    • Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues in the active site.

    • Compare the binding modes in MAO-A and MAO-B to explain any observed isoform selectivity.

Advanced Mechanistic Studies: Direct Binding and Kinetics

Should the initial screening assays yield positive results for either COX or MAO inhibition, further biophysical characterization is imperative to confirm direct binding and elucidate the kinetics of the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR) [23][24][25]

  • Immobilization: Covalently immobilize the target enzyme (e.g., COX-2 or MAO-B) onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the binding of the small molecule to the immobilized protein.

  • Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [26][27][28][29][30]

  • Sample Preparation: Place the target enzyme in the sample cell of the calorimeter and the this compound solution in the titration syringe.

  • Titration: Inject small aliquots of the compound into the enzyme solution.

  • Data Acquisition: Measure the heat released or absorbed during the binding event.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and the binding affinity (KA, which is 1/KD). ITC can also be adapted to measure enzyme kinetics directly.[26][27][28][29][30]

Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy to investigate the mechanism of action of this compound. By systematically evaluating its potential as a COX and/or MAO inhibitor, from initial enzymatic screening to cellular assays and detailed biophysical characterization, a clear understanding of its pharmacological profile can be established. The outcomes of these studies will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts, including lead optimization and preclinical evaluation.

References

7-Methylbenzo[d]isoxazol-3-ol for schizophrenia research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preclinical Evaluation of 7-Methylbenzo[d]isoxazol-3-ol for Schizophrenia Research

Abstract

Schizophrenia remains a profoundly challenging neurodevelopmental disorder, with current therapeutic options often providing incomplete symptom relief and significant side-effect burdens. The exploration of novel chemical scaffolds is paramount to advancing treatment paradigms. This guide focuses on this compound, a compound of interest due to its structural relation to the benzisoxazole class of atypical antipsychotics, most notably risperidone. While direct research on this specific molecule is nascent, its isoxazole core represents a "privileged structure" in neuropsychiatric drug discovery. This document provides a comprehensive, prospective framework for the systematic evaluation of this compound, from initial chemical synthesis through a rigorous preclinical screening cascade, designed for researchers, medicinal chemists, and drug development professionals. We will detail the scientific rationale, proposed synthetic methodologies, in vitro and in vivo pharmacological assays, and pharmacokinetic profiling necessary to elucidate its potential as a novel antipsychotic agent.

Introduction and Scientific Rationale

Schizophrenia is a complex psychiatric disorder characterized by a constellation of positive (hallucinations, delusions), negative (anhedonia, social withdrawal), and cognitive (impaired executive function, memory deficits) symptoms. The therapeutic landscape has long been dominated by drugs that modulate dopaminergic and serotonergic systems. The atypical antipsychotic risperidone, a benzisoxazole derivative, exemplifies a successful therapeutic strategy, achieving its efficacy through a combination of potent serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptor antagonism.[1][2][3] The isoxazole ring is a key component of risperidone's pharmacophore, contributing to its binding affinity and overall pharmacological profile.[4][5]

This compound shares this core benzisoxazole scaffold. The strategic placement of a methyl group on the benzene ring and a hydroxyl group on the isoxazole moiety presents an intriguing opportunity for novel structure-activity relationships (SAR). The principle of bioisosterism—the replacement of a functional group with another that has similar physicochemical properties—suggests that this compound could engage with similar biological targets as established antipsychotics.[6][7] This guide, therefore, outlines a hypothetical yet scientifically grounded research program to investigate this potential.

Proposed Chemical Synthesis of this compound

The synthesis of 3-hydroxyisoxazoles can be efficiently achieved through the cyclization of β-ketoesters with hydroxylamine.[8][9] This established methodology provides a reliable route to the target compound.

Proposed Synthetic Pathway

A plausible two-step synthesis starting from 2-hydroxy-3-methyl-benzoic acid is outlined below.

Synthetic_Pathway start 2-Hydroxy-3-methyl-benzoic acid intermediate Ethyl 2-hydroxy-3-methylbenzoate start->intermediate SOCl₂, Ethanol Reflux final This compound intermediate->final 1. NaH, Diethyl carbonate 2. NH₂OH·HCl 3. Acidic workup

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2-Hydroxy-3-methyl-benzoic acid

  • To a solution of 2-hydroxy-3-methyl-benzoic acid (1.0 eq) in anhydrous ethanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-hydroxy-3-methylbenzoate.

Step 2: Cyclization to form this compound

  • To a suspension of sodium hydride (2.5 eq) in anhydrous diethyl carbonate (5 volumes), add a solution of Ethyl 2-hydroxy-3-methylbenzoate (1.0 eq) in diethyl carbonate dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours to form the intermediate β-ketoester.

  • Cool the reaction mixture to 0 °C and add a solution of hydroxylamine hydrochloride (1.5 eq) in water.

  • Stir at room temperature overnight.

  • Perform an acidic workup by carefully adding concentrated HCl until the pH is ~1-2, then heat the mixture to 80 °C for 1 hour.[8]

  • Cool the mixture, extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Preclinical Pharmacological Evaluation Workflow

A tiered screening approach is essential to efficiently evaluate the compound's potential. The workflow progresses from high-throughput in vitro assays to more complex in vivo behavioral models.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Point binding Primary Screening: Receptor Binding Assays (D₂, 5-HT₂A, etc.) functional Secondary Screening: Functional Assays (cAMP, Ca²⁺ Flux) binding->functional Characterize MoA safety_panel Safety Pharmacology: Off-Target Panel functional->safety_panel Assess Selectivity pk_study Pharmacokinetics (PK) (Rodent) safety_panel->pk_study Proceed if selective & safe profile positive_models Efficacy Models: Positive Symptoms (Amphetamine Hyperlocomotion) pk_study->positive_models Determine dose for efficacy studies negative_models Efficacy Models: Negative Symptoms (Social Interaction) positive_models->negative_models cognitive_models Efficacy Models: Cognitive Deficits (Novel Object Recognition) negative_models->cognitive_models go_nogo Lead Optimization / Preclinical Candidate Selection cognitive_models->go_nogo

Caption: Tiered preclinical evaluation workflow for novel antipsychotic candidates.

Part 3.1: In Vitro Screening Cascade

The initial phase aims to determine the compound's affinity and functional activity at key schizophrenia-related targets and to assess its off-target liability.

A. Primary Screening: Receptor Binding Assays

The primary objective is to quantify the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.

  • Protocol: Radioligand Displacement Assay

    • Preparation: Use cell membranes from HEK293 or CHO cells stably expressing human recombinant D2 or 5-HT2A receptors.

    • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound).[10][11]

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

B. Secondary Screening: Functional Assays

These assays determine whether the compound acts as an antagonist (blocks receptor activity), agonist (mimics endogenous ligand), or partial agonist.

  • Protocol: Dopamine D2 cAMP Inhibition Assay [12]

    • Cell Culture: Use CHO or HEK293 cells expressing the human D2 receptor.

    • Stimulation: Pre-incubate the cells with various concentrations of this compound. Then, stimulate the cells with forskolin (to increase cAMP levels) in the presence of a D2 agonist (e.g., quinpirole).

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Analysis: An antagonist will reverse the agonist-induced inhibition of cAMP production.

  • Protocol: Serotonin 5-HT2A Calcium Flux or IP1 Assay [13][14][15]

    • Cell Culture: Use a cell line (e.g., CHO-K1, HEK293) stably expressing the human 5-HT2A receptor, which couples to the Gq pathway.

    • Assay: For calcium flux, load cells with a calcium-sensitive fluorescent dye. For IP1, use a kit that measures the accumulation of inositol monophosphate.

    • Procedure: Add the test compound at various concentrations, followed by a sub-maximal concentration of a reference agonist (e.g., serotonin).

    • Measurement: Measure the change in fluorescence (for calcium) or the HTRF signal (for IP1) using a plate reader.

    • Analysis: An antagonist will block the agonist-induced increase in intracellular calcium or IP1.

C. In Vitro Safety Pharmacology

Early assessment of off-target effects is crucial to avoid late-stage failures.[16][17][18]

  • Protocol: Broad Receptor Panel Screening

    • Submit this compound to a commercially available safety panel (e.g., Eurofins' SafetyScreen™, Charles River's panel).[19]

    • These panels typically include binding assays for over 40-70 GPCRs, ion channels, and transporters that are commonly associated with adverse drug reactions (e.g., hERG, muscarinic receptors, adrenergic receptors).

    • A compound is flagged for potential liability if it shows significant (>50%) inhibition at a concentration of 1-10 µM.

Part 3.2: In Vivo Behavioral Models

If the in vitro profile is promising (e.g., high affinity for D2/5-HT2A, antagonist activity, and a clean off-target profile), the compound proceeds to in vivo testing in rodent models. These models are designed to mimic specific symptom domains of schizophrenia.[20][21][22][23]

  • Model for Positive Symptoms: Amphetamine-Induced Hyperlocomotion

    • Subjects: Male C57BL/6 mice or Sprague-Dawley rats.

    • Procedure: Acclimate animals to an open-field arena. Administer this compound (at various doses determined by PK data) or vehicle. After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion.

    • Measurement: Record locomotor activity (distance traveled, rearing) using automated tracking software for 60-90 minutes.

    • Expected Outcome: An effective antipsychotic will dose-dependently attenuate the amphetamine-induced increase in locomotor activity.

  • Model for Negative Symptoms: Social Interaction Test

    • Subjects: Male rats or mice.

    • Procedure: Use a three-chambered social interaction apparatus. In the habituation phase, the test animal explores all three empty chambers. In the sociability phase, an unfamiliar "stranger" animal is placed in one of the side chambers.

    • Treatment: Administer the test compound or vehicle chronically for several days or weeks prior to testing.

    • Measurement: Record the time the test animal spends in the chamber with the stranger animal versus the empty chamber.

    • Expected Outcome: A compound with efficacy against negative symptoms should increase the time spent in the chamber with the stranger animal, reversing any baseline or induced social deficit.[20][24]

  • Model for Cognitive Deficits: Novel Object Recognition (NOR) Test [22]

    • Subjects: Rats or mice.

    • Procedure:

      • Habituation: Allow animals to explore an empty open-field arena.

      • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them.

      • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

    • Treatment: Administer the test compound or vehicle prior to the familiarization or test phase. Cognitive deficits can be induced using agents like PCP or ketamine.

    • Measurement: Record the time spent exploring the novel object versus the familiar object. A discrimination index is calculated.

    • Expected Outcome: Healthy animals spend more time exploring the novel object. A compound that improves cognitive function will reverse the deficit in novel object exploration in impaired animals.

Pharmacokinetic (ADME) Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for interpreting in vivo data and predicting human pharmacokinetics.[25][26][27]

Hypothetical ADME Data Summary
ParameterAssay TypeDescriptionDesired Outcome
Solubility Kinetic/ThermodynamicMeasures solubility in aqueous buffer.> 50 µM
Permeability Caco-2 AssayMeasures passage across a human intestinal cell monolayer.Papp (A→B) > 10 x 10⁻⁶ cm/s
Metabolic Stability Liver MicrosomesMeasures rate of metabolism by liver enzymes.t½ > 30 minutes
Plasma Protein Binding Equilibrium DialysisMeasures the fraction of compound bound to plasma proteins.Unbound fraction > 1%
In Vivo PK (Rat) IV and PO dosingDetermines key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).t½ > 2h, %F > 30%
Protocol: In Vivo Pharmacokinetic Study in Rats
  • Subjects: Male Sprague-Dawley rats with cannulated jugular veins.

  • Dosing: Administer this compound as a single intravenous (IV) bolus (e.g., 1-2 mg/kg) to one cohort and a single oral (PO) gavage dose (e.g., 5-10 mg/kg) to another cohort.

  • Blood Sampling: Collect serial blood samples at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing: Process blood to plasma and store at -80 °C.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the parameters listed in the table above.

Conclusion and Future Directions

This guide presents a structured, multi-tiered approach for the comprehensive preclinical evaluation of this compound as a potential treatment for schizophrenia. The proposed workflow, grounded in established drug discovery principles, systematically investigates the compound's synthesis, target engagement, functional activity, in vivo efficacy, and pharmacokinetic properties. The data generated from these studies will be crucial for establishing a robust structure-activity relationship, enabling further lead optimization to improve potency, selectivity, and drug-like properties. While the path from a novel compound to a clinical candidate is long and challenging, the isoxazole scaffold holds proven therapeutic relevance. A systematic and rigorous evaluation, as outlined herein, is the essential first step in determining if this compound can be developed into a next-generation antipsychotic.

References

7-Methylbenzo[d]isoxazol-3-ol solubility in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Methylbenzo[d]isoxazol-3-ol in DMSO

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound in dimethyl sulfoxide (DMSO). Given the absence of readily available public data on this specific solute-solvent system, this document emphasizes robust experimental design, procedural integrity, and accurate data interpretation.

Part 1: Foundational Principles

1.1: this compound: A Profile

This compound is an organic molecule belonging to the benzisoxazole class of compounds. Molecules within this structural family are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Precise characterization of their physicochemical properties, starting with solubility, is a critical first step in any research and development pipeline.

1.2: Dimethyl Sulfoxide (DMSO) as a Research Solvent

DMSO is a powerful, polar aprotic solvent, making it indispensable in drug discovery for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] Its miscibility with water and other organic solvents further enhances its utility. However, its application is not without challenges that demand careful consideration:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This absorbed water can significantly alter the solvation environment and decrease the solubility of hydrophobic compounds.[1][2][4]

  • Compound Stability: While an excellent solvent, DMSO is not entirely inert. Some compounds may degrade over time in DMSO, and certain acidic compounds can even cause DMSO itself to decompose.[4][5][6] Therefore, preparing fresh stock solutions is a highly recommended practice.

  • Toxicity and Assay Interference: High concentrations of DMSO can be toxic to cells and interfere with biological assay components.[1] It is standard practice to keep the final concentration of DMSO in assays low, typically below 0.5%, and to always include a vehicle control.[1]

1.3: Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the system is in a state of thermodynamic equilibrium.[7][8][9] This value is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[10]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening settings. It typically involves dissolving a compound in DMSO and then diluting it into an aqueous buffer to the point of precipitation.[9][11] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated, metastable state.[7][8][12] While useful for rapid screening, kinetic solubility data can sometimes be misleading if not interpreted with caution.[12]

Part 2: Experimental Design for Accurate Solubility Determination

A well-designed experiment is the cornerstone of reliable solubility data. This section outlines the necessary materials and critical considerations for determining the solubility of this compound in DMSO.

2.1: Materials and Equipment
Category Item Specifications
Reagents This compoundSolid (powder or crystalline) form, purity >95%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered[2]
Apparatus Analytical BalanceReadable to at least 0.1 mg
MicropipettesCalibrated, various volumes (e.g., P10, P200, P1000)
Vortex MixerStandard laboratory model
SonicatorWater bath or probe sonicator
CentrifugeCapable of handling microcentrifuge tubes
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free
Sterile Pipette TipsNuclease-free, compatible with micropipettes
Instrumentation HPLC or NMR SpectrometerFor quantitative analysis
2.2: Self-Validating Protocols: The Importance of Controls

To ensure the trustworthiness of the results, every solubility experiment should incorporate controls. A key control is to run a parallel experiment with a compound of known solubility in DMSO to validate the experimental setup and procedure. Additionally, analyzing the DMSO solvent alone (a blank) is crucial to identify any potential interfering signals in the final quantification step.

Part 3: Methodologies for Determining Solubility

This section provides detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound in DMSO.

3.1: Protocol for Thermodynamic Solubility Determination

This "shake-flask" method is considered the gold standard for determining equilibrium solubility.[13]

Workflow Diagram: Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A 1. Add excess this compound to a vial B 2. Add a precise volume of anhydrous DMSO A->B C 3. Seal and agitate at constant temperature for 24h B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Carefully collect the clear supernatant D->E F 6. Dilute supernatant with a suitable solvent E->F G 7. Analyze concentration via HPLC or qNMR F->G G cluster_prep Preparation cluster_assay Assay cluster_read Measurement A 1. Prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mM) B 2. Perform serial dilutions in 100% DMSO A->B C 3. Add a small aliquot of each DMSO dilution to aqueous buffer in a microplate B->C D 4. Incubate for a set period (e.g., 1-2 hours) C->D E 5. Read the turbidity of each well using a nephelometer or plate reader D->E F 6. Determine the concentration at which precipitation occurs E->F

References

An In-depth Technical Guide to the Spectral Characteristics of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted spectral data for 7-Methylbenzo[d]isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally-derived spectra in public databases, this document leverages established principles of spectroscopy and comparative data from analogous structures to offer a robust predictive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. A plausible synthetic route is also detailed to provide a holistic understanding of this molecule.

Molecular Structure and Key Features

This compound belongs to the benzisoxazole family, a class of bicyclic heterocyclic compounds. The structure consists of a benzene ring fused to an isoxazole ring, with a methyl group at position 7 and a hydroxyl group at position 3. This arrangement suggests the potential for tautomerism, existing in equilibrium between the -ol form (this compound) and the -one form (7-methylbenzo[d]isoxazol-3(2H)-one). This tautomerism will significantly influence its spectral properties.

MS_Fragmentation_Pathway M [M]⁺ m/z = 149 F1 [M - CO]⁺ m/z = 121 M->F1 - CO F2 [M - CO - CH₃]⁺ m/z = 106 F1->F2 - •CH₃ F3 [C₆H₅O]⁺ m/z = 93 F1->F3 Ring Cleavage F4 [C₆H₅]⁺ m/z = 77 F3->F4 - O Synthesis_Pathway A 2-Hydroxy-3-methylbenzoic acid B 2-Hydroxy-3-methylbenzoyl chloride A->B SOCl₂ C 2-Hydroxy-3-methylbenzohydroxamic acid B->C NH₂OH•HCl, Base D This compound C->D Base, Heat

Methodological & Application

Synthesis of 7-Methylbenzo[d]isoxazol-3-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antipsychotic, anticonvulsant, and antimicrobial properties. The specific analogue, 7-Methylbenzo[d]isoxazol-3-ol (also known as 3-Hydroxy-7-methyl-1,2-benzisoxazole), serves as a crucial intermediate in the synthesis of more complex molecules in drug discovery and development. Its structural features, particularly the hydroxyl group at the 3-position, offer a versatile handle for further chemical modification.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The procedure is based on the well-established method of intramolecular cyclization of a hydroxamic acid intermediate, derived from a readily available substituted salicylonitrile. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and offer guidance for characterization and safety.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot reaction starting from 2-Hydroxy-3-methylbenzonitrile. The core of this transformation is the conversion of the nitrile group into a hydroxamic acid intermediate, which then undergoes a base-mediated intramolecular nucleophilic cyclization to form the desired benzisoxazole ring system.

  • Hydroxamic Acid Formation: The reaction is initiated by treating the starting salicylonitrile with hydroxylamine hydrochloride in the presence of a base. The base generates free hydroxylamine (NH₂OH), which acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a hydroxyimidoyl nitrile intermediate which is then hydrolyzed to the corresponding hydroxamic acid.

  • Intramolecular Cyclization: In the same pot, the presence of a base (sodium hydroxide) facilitates the deprotonation of the phenolic hydroxyl group. This phenoxide acts as an intramolecular nucleophile, attacking the carbonyl carbon of the hydroxamic acid moiety. This is followed by the elimination of a water molecule to yield the stable, aromatic this compound ring. This cyclization is an example of an N-O bond formation strategy, a common and effective method for constructing the benzisoxazole core.[1]

The choice of a one-pot reaction is deliberate, aiming to maximize efficiency, reduce waste, and simplify the workflow by avoiding the isolation of the intermediate hydroxamic acid.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 3-hydroxy-1,2-benzisoxazoles.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
2-Hydroxy-3-methylbenzonitrile133.1510.0 g1.0Starting Material
Hydroxylamine Hydrochloride69.4910.4 g2.0Reagent
Sodium Hydroxide (NaOH)40.0012.0 g4.0Base
Water (H₂O)18.02100 mL-Solvent
Hydrochloric Acid (HCl), conc.36.46As needed-For acidification
Ethanol (EtOH)46.07As needed-For recrystallization

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Synthetic Workflow Diagram

Synthesis_Workflow reagents Weigh & Prepare Reagents (Starting Material, NH₂OH·HCl, NaOH) setup Assemble Reflux Apparatus (Flask, Condenser, Stirrer) reagents->setup dissolve Dissolve Reagents in Water setup->dissolve heat Heat Mixture to Reflux (Approx. 100-105°C) dissolve->heat maintain Maintain Reflux (4-6 hours) heat->maintain cool Cool to Room Temperature maintain->cool acidify Acidify with conc. HCl (to pH ~2-3) cool->acidify precipitate Collect Precipitate via Filtration acidify->precipitate wash Wash Solid with Cold Water precipitate->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize characterize Characterize Final Product (MP, NMR, MS) recrystallize->characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-Hydroxy-3-methylbenzonitrile (10.0 g, 75.1 mmol), hydroxylamine hydrochloride (10.4 g, 150.2 mmol), and 100 mL of water.

  • Addition of Base: While stirring the suspension at room temperature, slowly add a solution of sodium hydroxide (12.0 g, 300 mmol) in 50 mL of water through the dropping funnel. The addition should be controlled to manage any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up - Precipitation: After the reaction is complete, cool the mixture to room temperature. Transfer the dark-colored solution to a beaker and place it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH reaches approximately 2-3. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any inorganic salts.

  • Drying: Press the solid as dry as possible on the filter and then transfer it to a watch glass or drying dish. Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of the crude product is typically in the range of 80-90%.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. If the solution has color, activated charcoal can be added and the mixture heated for a few minutes before being filtered hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound (CAS 36238-83-2) should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Off-white to light tan crystalline solid
Melting Point 185-188 °C (literature)

Further characterization can be performed using:

  • ¹H NMR: To confirm the proton environment of the aromatic ring and methyl group.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups like O-H and C=N.

Safety and Handling

  • This procedure must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Hydroxide is corrosive and can cause severe burns. Handle with care.

  • Hydroxylamine Hydrochloride is harmful if swallowed or inhaled and can cause skin irritation. Avoid creating dust.

  • Concentrated Hydrochloric Acid is highly corrosive and toxic. Handle with extreme care.

  • The reaction may be exothermic during the initial addition of base. Ensure slow addition and have an ice bath ready for cooling if necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the temperature is adequate for reflux.
Product lost during work-up.Ensure pH is sufficiently low (~2) for complete precipitation. Avoid using excessive solvent during recrystallization.
Oily Product/Failure to Crystallize Presence of impurities.Re-purify using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). Ensure starting material is pure.
Dark Colored Product Formation of side-products.Treat the hot ethanolic solution with activated charcoal before the recrystallization step to remove colored impurities.

References

Application Notes and Protocols for the ¹H NMR Characterization of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic organic compound with a bicyclic structure composed of a benzene ring fused to an isoxazole ring. The presence of methyl and hydroxyl substituents on this scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for this purpose. This document provides a detailed guide to the ¹H NMR characterization of this compound, including a predicted spectral analysis, a robust experimental protocol for data acquisition, and an in-depth discussion of the structural features influencing the NMR spectrum.

It is important to note that publicly available, experimentally determined ¹H NMR data for this compound is limited. Therefore, this guide presents a comprehensive, theoretically-grounded prediction of the ¹H NMR spectrum. This prediction is based on established principles of NMR spectroscopy, including the analysis of substituent effects and comparison with structurally analogous compounds.

Molecular Structure and Proton Environments

The structure of this compound features several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The key protons are on the aromatic ring and the methyl group, as well as the hydroxyl proton, which may be subject to tautomerism.

Application Notes and Protocols for DAAO Inhibition Assay Using 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of D-Amino Acid Oxidase Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a critical role in the metabolism of D-amino acids, catalyzing their oxidative deamination to produce the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2] While historically, L-amino acids were considered the exclusive building blocks of proteins in higher organisms, the discovery of endogenous D-amino acids, particularly D-serine, in the mammalian central nervous system (CNS) has unveiled a new dimension of neurobiology.[3][4]

D-serine is now recognized as a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor subtype essential for synaptic plasticity, learning, and memory.[5][6] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, a debilitating psychiatric disorder.[3][7] Evidence suggests that reduced levels of D-serine in the brain may contribute to this hypofunction.[8] Consequently, enhancing D-serine levels has emerged as a promising therapeutic strategy for schizophrenia.[7][9]

Inhibiting DAAO, the primary enzyme responsible for D-serine degradation in the brain, offers a targeted approach to increase synaptic D-serine concentrations and thereby potentiate NMDA receptor function.[6][8] This has led to the development of numerous DAAO inhibitors as potential novel antipsychotics.[9][10] Among these, compounds featuring the benzo[d]isoxazol-3-ol core structure have shown significant promise.[11][12] This application note provides a detailed protocol for an in vitro inhibition assay of DAAO using 7-Methylbenzo[d]isoxazol-3-ol, a representative of this chemical class.

Scientific Principles of the DAAO Inhibition Assay

The described protocol is a fluorometric, coupled-enzyme assay designed for the sensitive and high-throughput screening of DAAO inhibitors. The core principle lies in the detection of hydrogen peroxide (H₂O₂), a stoichiometric product of the DAAO-catalyzed oxidation of a D-amino acid substrate, typically D-serine or D-alanine.[13][14]

The assay's logic is built upon a cascade of enzymatic reactions:

  • Primary Reaction (DAAO Activity): DAAO catalyzes the oxidation of a D-amino acid substrate (e.g., D-serine) in the presence of its flavin adenine dinucleotide (FAD) cofactor and molecular oxygen. This reaction produces an α-keto acid, ammonia, and hydrogen peroxide.[2][4]

  • Coupled Reaction (Signal Generation): The H₂O₂ generated in the primary reaction serves as a substrate for horseradish peroxidase (HRP).[15] In the presence of a suitable fluorogenic probe, such as Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine), HRP catalyzes the oxidation of the probe into a highly fluorescent product (resorufin).[16][17]

  • Inhibition Measurement: The rate of fluorescence increase is directly proportional to the rate of H₂O₂ production, and thus to the DAAO activity. In the presence of a DAAO inhibitor like this compound, the rate of the primary reaction is reduced, leading to a decrease in the rate of fluorescence generation. By measuring this dose-dependent decrease, the inhibitory potency (e.g., IC₅₀ value) of the compound can be determined.[16]

This coupled-enzyme approach offers significant advantages, including high sensitivity, a continuous kinetic readout, and adaptability to a 96-well or 384-well plate format, making it ideal for drug discovery applications.[18][19]

Visualizing the Experimental Logic

DAAO Catalytic Cycle and Inhibition

DAAO_Inhibition cluster_DAAO DAAO Catalytic Cycle cluster_Inhibition Inhibition Mechanism DAAO-FAD DAAO-FAD DAAO-FADH2 DAAO-FADH2 DAAO-FAD->DAAO-FADH2 Reductive Half-Reaction H2O2 H2O2 DAAO-FAD->H2O2 DAAO-FADH2->DAAO-FAD Oxidative Half-Reaction alpha-Keto_Acid alpha-Keto_Acid DAAO-FADH2->alpha-Keto_Acid Product Release D-Amino_Acid D-Amino_Acid D-Amino_Acid->DAAO-FAD Substrate Binding O2 O2 O2->DAAO-FADH2 Inhibitor This compound Inhibitor->DAAO-FAD Binding to Active Site

Caption: DAAO catalytic cycle and mechanism of inhibition.

Experimental Workflow for IC₅₀ Determination

DAAO_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilution Create Serial Dilution of This compound prep_reagents->serial_dilution plate_setup Plate Setup in 96-well Plate: - Enzyme - Inhibitor dilutions - HRP & Amplex Red serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation initiate_reaction Initiate Reaction by Adding D-Serine pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (e.g., Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Plot % Inhibition vs. [Inhibitor] measure_fluorescence->data_analysis determine_ic50 Determine IC₅₀ Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for DAAO IC₅₀ determination.

Detailed Protocols

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)Storage Temperature
Recombinant Human DAAO (hDAAO)R&D Systems3579-AO-80°C
D-SerineSigma-AldrichS4250Room Temperature
This compoundCustom SynthesisN/A-20°C
Amplex™ Red ReagentThermo FisherA12222-20°C (in DMSO)
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Flavin Adenine Dinucleotide (FAD)Sigma-AldrichF6625-20°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temperature
Sodium Phosphate MonobasicSigma-AldrichS0751Room Temperature
Sodium Phosphate DibasicSigma-AldrichS0876Room Temperature
96-well black, flat-bottom microplatesCorning3915Room Temperature
Reagent Preparation
  • Assay Buffer (50 mM Sodium Phosphate, pH 7.4): Prepare stock solutions of sodium phosphate monobasic and dibasic. Mix to achieve a final pH of 7.4. Filter sterilize and store at 4°C.

  • hDAAO Working Solution (e.g., 0.02 mg/mL): Dilute the stock hDAAO enzyme in Assay Buffer containing 4 µM FAD. Prepare this solution fresh on the day of the experiment and keep it on ice. The optimal enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • D-Serine Substrate Solution (e.g., 20 mM): Dissolve D-serine in Assay Buffer. The final concentration in the assay should be approximately the Kₘ value for D-serine to ensure competitive inhibitors can be accurately assessed.

  • This compound Stock Solution (10 mM): Dissolve the inhibitor in 100% DMSO.

  • Detection Reagent Mix: Prepare this mix fresh and protect it from light. For a 96-well plate, combine:

    • Assay Buffer

    • Amplex™ Red reagent (final concentration 50 µM)

    • HRP (final concentration 0.1 U/mL)

Step-by-Step Assay Protocol
  • Inhibitor Dilution:

    • Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to create a concentration range (e.g., from 10 mM down to sub-micromolar concentrations).

    • Further dilute each concentration from the DMSO plate into Assay Buffer to create the final working inhibitor solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Preparation:

    • Add 25 µL of the diluted inhibitor solutions to the wells of a 96-well black microplate. Include wells with buffer and DMSO for no-inhibitor (100% activity) and background controls.

    • Add 25 µL of the hDAAO working solution to all wells except the no-enzyme background controls.

    • Add 25 µL of the Detection Reagent Mix to all wells.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-30 minutes at room temperature, protected from light. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the D-Serine Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 25°C or 37°C.

    • Measure the fluorescence in kinetic mode for 30-60 minutes, with readings every 60 seconds. Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[16]

Data Analysis
  • Calculate Reaction Rates:

    • For each well, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

  • Calculate Percent Inhibition:

    • Subtract the average rate of the no-enzyme background control from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no-inhibitor)) * 100

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce DAAO activity by 50%.[16]

Trustworthiness and Self-Validation

To ensure the integrity of the assay results, the following controls are essential:

  • Positive Control: A known DAAO inhibitor (e.g., sodium benzoate or 5-chloro-benzo[d]isoxazol-3-ol) should be run in parallel to validate the assay's ability to detect inhibition.[14][20]

  • Negative Control (100% Activity): Wells containing the enzyme and substrate but no inhibitor (only the vehicle, e.g., DMSO) are used to define the maximum reaction rate.

  • No-Enzyme Control: Wells without DAAO are necessary to measure any background fluorescence or non-enzymatic H₂O₂ production.

  • No-Substrate Control: Wells containing the enzyme but no D-serine confirm that the signal is dependent on the DAAO-catalyzed reaction.

  • Interference Check: It is crucial to test if this compound interferes with the detection system (HRP/Amplex Red). This can be done by running the assay with H₂O₂ as the substrate in the presence of the inhibitor.

Conclusion and Future Directions

The fluorometric, HRP-coupled assay described herein provides a robust and sensitive method for characterizing the inhibitory potency of novel compounds like this compound against D-amino acid oxidase. Accurate determination of in vitro potency is a critical first step in the drug discovery cascade.[21][22] Subsequent studies should focus on determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing selectivity against other oxidases, and evaluating the compound's efficacy in cellular and in vivo models to further validate its therapeutic potential for schizophrenia and other CNS disorders linked to NMDA receptor hypofunction.[6][11]

References

Application Note & Protocol: Determining the IC50 of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the determination of the half-maximal inhibitory concentration (IC50) of 7-Methylbenzo[d]isoxazol-3-ol, a small molecule with potential therapeutic applications. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2] Given that the specific biological target of this compound is not yet fully elucidated, this guide presents two robust, adaptable protocols: a cell-free enzymatic assay and a cell-based viability assay. These methodologies will enable researchers to characterize the inhibitory potential of this compound against a putative target or in a relevant cellular context. The protocols are designed with scientific integrity at their core, emphasizing causality in experimental choices and providing self-validating systems for trustworthy and reproducible data.

Introduction: The Significance of IC50 in Drug Discovery

The journey of a potential therapeutic agent from a lead compound to a clinical candidate is a meticulous process. A key initial step in this endeavor is to quantify the potency of a compound. The half-maximal inhibitory concentration (IC50) is a fundamental measure of the effectiveness of a substance in inhibiting a specific biological process.[1][2] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a cellular process by 50%.[3] A lower IC50 value indicates a more potent inhibitor.

This compound is a heterocyclic organic compound. While its precise mechanism of action is a subject of ongoing research, related isoxazole-containing compounds have demonstrated a wide range of biological activities. Therefore, establishing a reliable method to determine the IC50 of this compound is paramount for its further investigation as a potential therapeutic agent.

This application note will detail two common experimental approaches for IC50 determination:

  • Cell-Free Enzymatic Assay: This method is ideal when a specific enzyme is a suspected target of the compound. It allows for the direct measurement of the compound's effect on enzyme activity in a controlled, isolated system.

  • Cell-Based Viability Assay: This approach is employed to assess the overall effect of the compound on cell health and proliferation. It is a crucial first step when the specific target is unknown or to understand the compound's cytotoxic or cytostatic effects.

Principle of IC50 Determination

The determination of the IC50 value involves exposing the biological system (e.g., an enzyme or cells) to a range of concentrations of the inhibitor. The response (e.g., enzyme activity or cell viability) is measured at each concentration. The data are then plotted as a dose-response curve, with the inhibitor concentration on the x-axis (typically in logarithmic scale) and the percentage of inhibition on the y-axis. The IC50 is the concentration of the inhibitor at which the response is reduced by 50%.[3]

PART I: Cell-Free Enzymatic Assay

This protocol is designed for researchers who have identified a putative enzyme target for this compound.

Rationale and Experimental Design

The choice of a cell-free enzymatic assay is predicated on the need to understand the direct interaction between the inhibitor and its target enzyme, devoid of cellular complexities such as membrane transport and off-target effects. The experimental design involves incubating the enzyme with its substrate and varying concentrations of this compound. The rate of the enzymatic reaction is then measured, typically by monitoring the formation of a product or the depletion of a substrate over time.

Visual Workflow: Enzymatic IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_inhibitor Add Inhibitor/Vehicle to Wells prep_reagents->add_inhibitor prep_compound Prepare Serial Dilutions of this compound prep_compound->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure Measure Signal (e.g., Absorbance) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_cells Allow Cells to Adhere (24h) seed_cells->incubate_cells add_compound Add Compound Dilutions to Cells incubate_cells->add_compound prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_abs Measure Absorbance at 570 nm add_solubilizer->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

Application Notes and Protocols for the In Vivo Administration of 7-Methylbenzo[d]isoxazol-3-ol in Rats

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. 7-Methylbenzo[d]isoxazol-3-ol is a chemical compound with limited publicly available data. The following protocols are based on the general properties of benzisoxazole and isoxazole derivatives and established principles of in vivo research in rats. Researchers must conduct their own thorough literature review, risk assessments, and preliminary studies to validate these protocols for their specific experimental context. All animal studies must be performed in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.

I. Introduction: The Benzisoxazole Scaffold in Drug Discovery

The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][3][5] This versatility stems from the scaffold's ability to interact with a wide range of biological targets.[1]

This compound, the subject of this guide, belongs to this important class of compounds. While specific data on this particular molecule is scarce, its structural similarity to other pharmacologically active benzisoxazoles and 3-isoxazolol derivatives suggests it may possess significant biological activity.[3][6] This guide provides a comprehensive framework for the in vivo administration of this compound in rat models, covering preclinical considerations, formulation development, administration protocols, and pharmacokinetic and pharmacodynamic assessments.

II. Preclinical Considerations: Laying the Groundwork for Robust In Vivo Studies

A. Ethical Considerations

All animal experiments must adhere to the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a cornerstone of the experimental design.[7] Institutional Animal Care and Use Committee (IACUC) approval is mandatory before initiating any studies.

B. Physicochemical Properties and Formulation Development

The physicochemical properties of a compound are critical determinants of its in vivo behavior. Isoxazole derivatives can exhibit poor aqueous solubility, which poses a significant challenge for achieving adequate bioavailability.[1][8]

Table 1: Suggested Vehicle Formulations for this compound

Formulation IDVehicle CompositionSuitabilityNotes
F10.5% (w/v) Carboxymethylcellulose (CMC) in sterile waterOral (PO)Suitable for suspension of poorly soluble compounds.
F220% Solutol® HS 15 in sterile salineIntravenous (IV), Intraperitoneal (IP)A non-ionic solubilizer and emulsifying agent.
F310% DMSO, 40% PEG300, 50% SalineIV, IPA common co-solvent system for poorly soluble compounds.
F4Corn oilPO, Subcutaneous (SC)Suitable for lipophilic compounds.

Note: The optimal formulation must be determined experimentally through solubility and stability studies.

C. Hypothesized Mechanism of Action and Selection of Pharmacodynamic Endpoints

Given the diverse activities of benzisoxazole derivatives, a hypothesized mechanism of action is necessary to guide the selection of relevant pharmacodynamic (PD) endpoints. Many benzisoxazoles target receptors in the central nervous system, such as dopamine and serotonin receptors, or enzymes involved in inflammatory pathways.[1][3][9] Based on this, a plausible hypothesis is that this compound may act as a modulator of neurotransmitter receptors or as an anti-inflammatory agent.

Diagram 1: Hypothesized Signaling Pathway

G Compound This compound Receptor Hypothesized Target (e.g., 5-HT Receptor) Compound->Receptor G_Protein G-Protein Coupling Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing) Kinase_Cascade->Cellular_Response

Caption: Hypothesized G-protein coupled receptor signaling pathway for this compound.

III. Experimental Protocols

A. Protocol 1: Formulation Preparation

Objective: To prepare a homogenous and stable formulation of this compound for in vivo administration.

Materials:

  • This compound

  • Selected vehicle (from Table 1)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For suspensions like CMC, sprinkle the powder slowly into the vortexing sterile water to avoid clumping. For co-solvent systems, mix the components in the specified order.

  • Compound Addition: Weigh the required amount of this compound and add it to the vehicle.

  • Solubilization/Suspension:

    • For solutions, stir until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution, but stability must be confirmed.

    • For suspensions, stir for a minimum of 30 minutes to ensure uniform dispersion.

  • pH Adjustment (if necessary): Measure the pH of the final formulation and adjust to a physiologically compatible range (typically 6.5-7.5) if required.

  • Sterility: For parenteral routes (IV, IP, SC), the final formulation should be sterile-filtered if it is a solution. Suspensions should be prepared aseptically.

  • Storage: Store the formulation as determined by stability studies, typically at 2-8°C and protected from light.

B. Protocol 2: In Vivo Administration in Rats

Objective: To administer this compound to rats via the desired route.

Animals:

  • Male or female Wistar or Sprague-Dawley rats (age and weight to be specified based on the study design).

Administration Routes and Volumes:

RouteMaximum VolumeNeedle Gauge
Oral (PO)10 mL/kg18-20 G gavage needle
Intravenous (IV)5 mL/kg (bolus)25-27 G
Intraperitoneal (IP)10 mL/kg23-25 G
Subcutaneous (SC)5 mL/kg23-25 G

Procedure:

  • Animal Handling: Acclimatize the animals to the facility for at least one week before the experiment. Handle the animals gently to minimize stress.

  • Dose Calculation: Calculate the volume of the formulation to be administered based on the animal's body weight and the desired dose (mg/kg).

  • Administration (Example: Oral Gavage): a. Gently restrain the rat. b. Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted. c. Gently insert the gavage needle into the esophagus and advance it to the predetermined length. d. Administer the formulation slowly and steadily. e. Carefully withdraw the gavage needle. f. Monitor the animal for any signs of distress.

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_assess Assessment Formulation Formulation Preparation Dose_Calc Dose Calculation Formulation->Dose_Calc Administration Compound Administration Dose_Calc->Administration Animal_Prep Animal Acclimatization & Weight Measurement Animal_Prep->Administration PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling PD_Eval Pharmacodynamic Evaluation Administration->PD_Eval Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Eval->Data_Analysis

Caption: General workflow for the in vivo administration and assessment of this compound in rats.

C. Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in rats.

Procedure:

  • Animal Dosing: Administer the compound as described in Protocol 2.

  • Blood Sampling: Collect blood samples (typically 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[9][10]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

D. Protocol 4: Pharmacodynamic (PD) Assessment (Example: Anti-inflammatory Activity)

Objective: To evaluate the potential anti-inflammatory effects of this compound.

Model: Carrageenan-induced paw edema in rats.

Procedure:

  • Animal Groups: Divide animals into groups: Vehicle control, positive control (e.g., indomethacin), and this compound treated groups (at least 3 dose levels).

  • Compound Administration: Administer the respective treatments (e.g., orally) 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

IV. Data Analysis and Interpretation

The data from pharmacokinetic and pharmacodynamic studies should be analyzed using appropriate statistical methods. The relationship between the dose, plasma concentration, and pharmacological effect should be established to understand the dose-response and concentration-effect relationships of this compound.

V. References

  • Patil, S. A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1657. Available at: --INVALID-LINK--

  • Reddy, T. S., et al. (2020). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Letters in Drug Design & Discovery, 17(9), 1121-1133. Available at: --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals, 15(11), 1358. Available at: --INVALID-LINK--

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available at: --INVALID-LINK--

  • Karandikar, M. V., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research, 6, 111-125. Available at: --INVALID-LINK--

  • Kumar, A., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. Available at: --INVALID-LINK--

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(2), 112-121. Available at: --INVALID-LINK--

  • Krogsgaard-Larsen, P., et al. (2001). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Journal of Medicinal Chemistry, 44(24), 4149-4155. Available at: --INVALID-LINK--

  • Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 69(3), 225-233. Available at: --INVALID-LINK--

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 1,2-Benzisoxazole. Retrieved from --INVALID-LINK--

  • ChemEurope.com. (n.d.). Benzisoxazole. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 1,2-BENZISOXAZOLE - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Madsen, U., et al. (2000). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Journal of Medicinal Chemistry, 43(24), 4149-4155. Available at: --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,2-Benzisoxazole. Retrieved from --INVALID-LINK--

References

Application Notes & Protocols for the Preclinical Evaluation of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Disclaimer: 7-Methylbenzo[d]isoxazol-3-ol is a chemical compound for which extensive preclinical application data is not publicly available. This document, therefore, serves as a comprehensive guide outlining a logical, scientifically-grounded framework for the initial preclinical evaluation of this and other novel benzisoxazole derivatives. The protocols and strategies described are based on established methodologies for compounds of this class.

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The benzisoxazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this versatile heterocycle have been investigated for their potential as antipsychotics, anticancer agents, antimicrobials, anti-inflammatory drugs, and neuroprotective agents.[3][4][5][6] Given this context, this compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential.

This guide provides a structured approach to initiating the preclinical journey of this compound, from fundamental physicochemical characterization to foundational in vitro screening and a roadmap for subsequent in vivo evaluation. The causality behind each experimental step is explained to empower researchers to make informed decisions.

Part 1: Foundational Characterization and Formulation

Before any biological assessment, a thorough understanding of the compound's physicochemical properties is paramount. This data is critical for ensuring the reliability and reproducibility of all subsequent assays and for developing a viable formulation for in vivo studies.

Physicochemical Profiling

A crucial first step is to determine the solubility and stability of this compound. Many small molecule drug candidates are poorly soluble in aqueous media, which can severely limit their bioavailability and pose significant challenges for formulation.[7][8]

Table 1: Essential Physicochemical Parameters

ParameterMethodImportance
Aqueous Solubility Kinetic or thermodynamic solubility assay (e.g., HPLC-based)Determines the maximum concentration achievable in aqueous buffers for in vitro assays.
Solubility in Organic Solvents Serial dilution and visual or spectrophotometric analysisIdentifies suitable solvents (e.g., DMSO, ethanol) for stock solutions.
LogP/LogD Shake-flask method or computational predictionPredicts lipophilicity, which influences membrane permeability and potential for off-target effects.
Chemical Stability HPLC analysis of compound integrity over time in relevant buffers (e.g., PBS) and at different pH values and temperatures.Ensures the compound does not degrade during experiments, which would confound results.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state of the compound at physiological pH, affecting solubility and target interaction.
Formulation Development for Preclinical Studies

The development of an appropriate vehicle for both in vitro and in vivo administration is a critical step that is often underestimated. For in vivo studies, the formulation must be safe, non-toxic, and capable of delivering the compound to the target site.

Protocol 1: Basic Formulation for In Vitro Assays

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).

  • Working Solutions: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations.

  • Solvent Control: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically <0.5%). Always include a vehicle control group (medium with the same final DMSO concentration) in all experiments.

Protocol 2: Tiered Approach to In Vivo Formulation

For a novel compound with unknown solubility, a tiered approach to formulation is recommended.[8][9]

  • Tier 1: Simple Aqueous Solutions/Suspensions:

    • Attempt to dissolve the compound in saline or PBS.

    • If insoluble, create a suspension using a suspending agent like 0.5% carboxymethylcellulose (CMC) or 0.5% methylcellulose. Homogenize thoroughly before each administration.

  • Tier 2: Co-solvent Systems:

    • For compounds with poor aqueous solubility, a co-solvent system can be employed. A common example is a mixture of DMSO, PEG400, and saline.

    • Caution: The percentage of organic solvents should be kept to a minimum to avoid toxicity. A preliminary tolerability study in a small group of animals is essential.

  • Tier 3: Complex Formulations:

    • If the above methods are unsuccessful, more advanced strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems), cyclodextrin complexes, or particle size reduction (micronization/nanonization) may be necessary.[7][10] These typically require specialized expertise and equipment.

Part 2: In Vitro Screening - Identifying Biological Activity

The benzisoxazole scaffold is associated with activity against several target classes. A logical starting point is to screen this compound against a panel of assays relevant to these known activities.

Potential Therapeutic Areas and Primary Assays

Based on the literature for related compounds, several therapeutic areas present rational starting points for investigation.[1][6]

Table 2: Suggested Primary In Vitro Screening Assays

Potential Therapeutic AreaRationale Based on ScaffoldSuggested Primary Assay(s)
Neuroprotection/CNS Disorders Benzisoxazole derivatives have been explored as DAAO inhibitors and for neuroprotective effects.[11][12]D-Amino Acid Oxidase (DAAO) enzymatic assay; Neuronal cell viability assay under stress conditions (e.g., glutamate excitotoxicity, oxidative stress).[13]
Oncology Many benzisoxazole derivatives exhibit antiproliferative and pro-apoptotic activity.[4][14][15]Cell proliferation/viability assay (e.g., MTT, CellTiter-Glo®) in a panel of cancer cell lines (e.g., breast, colon, lung).
Inflammation Anti-inflammatory properties have been reported for some benzisoxazole compounds.[5]Lipopolysaccharide (LPS)-induced cytokine release (e.g., TNF-α, IL-6) assay in macrophages (e.g., RAW 264.7 cells).
General Protocol for Cell Viability/Proliferation Assay (MTT)

This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.[14]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 3: Elucidating the Mechanism of Action

If primary screening reveals promising activity, the next step is to investigate the underlying mechanism. Based on the activities of related compounds, several signaling pathways are of interest.

Hypothetical Signaling Pathways

A. Neuroprotection via NMDA Receptor Modulation:

Some benzisoxazoles act as D-amino acid oxidase (DAAO) inhibitors.[11][16] DAAO degrades D-serine, a crucial co-agonist of the NMDA receptor.[12][17] By inhibiting DAAO, this compound could increase synaptic D-serine levels, thereby enhancing NMDA receptor function, which is often hypoactive in conditions like schizophrenia.

DAAO_Inhibition_Pathway Compound This compound DAAO DAAO Enzyme Compound->DAAO Inhibition DSerine D-Serine DAAO->DSerine Degradation NMDAR NMDA Receptor DSerine->NMDAR Co-agonism Neuron Postsynaptic Neuron NMDAR->Neuron Activation Effect Enhanced Neuronal Signaling & Potential Neuroprotection Neuron->Effect

Caption: DAAO Inhibition Pathway.

B. Anticancer Activity via Apoptosis Induction:

Many anticancer agents, including some benzoxazole and benzisoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis.[4][15][18] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

Apoptosis_Induction_Pathway Compound This compound Cell Cancer Cell Compound->Cell Mito Mitochondria Cell->Mito Stress Signals Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Intrinsic Apoptosis Pathway.

Part 4: A Roadmap for In Vivo Preclinical Models

Positive in vitro data provides the justification for advancing a compound to in vivo testing. This phase is resource-intensive and must be approached systematically.

Workflow for In Vivo Evaluation

The following workflow outlines a logical progression for the in vivo assessment of this compound.

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanistic & Safety Studies Formulation Formulation & Tolerability PK Pharmacokinetics (PK) Formulation->PK Efficacy Disease Model Selection (e.g., Neuroinflammation, Xenograft) PK->Efficacy PD Pharmacodynamics (PD) & Target Engagement Efficacy->PD Tox Preliminary Toxicology PD->Tox

Caption: In Vivo Preclinical Workflow.

Protocol: Acute Tolerability Study

Before any efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of the compound with the chosen formulation.

  • Animal Model: Use healthy mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) to small groups of animals (n=3-5 per group) in an escalating dose design.

  • Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Protocol: Pharmacokinetic (PK) Profiling

A basic PK study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[19][20]

  • Animal Model: Use cannulated rodents to facilitate serial blood sampling.

  • Administration: Administer a single dose of this compound, typically well below the MTD.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Process the blood to plasma and quantify the concentration of the compound using a sensitive analytical method like LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Selecting an Efficacy Model

The choice of efficacy model will be dictated by the results of the in vitro screening.

  • Neuroinflammation Model: If the compound shows anti-inflammatory activity in vitro, an LPS-induced neuroinflammation model in mice can be used.[21][22][23] Efficacy would be assessed by measuring inflammatory markers (e.g., cytokines, microglial activation) in the brain.

  • Cancer Xenograft Model: If the compound demonstrates potent anti-proliferative activity, a tumor xenograft model can be employed.[4][14] This involves implanting human cancer cells into immunocompromised mice and treating them with the compound to measure effects on tumor growth.

Conclusion

This compound, as a novel member of the pharmacologically significant benzisoxazole family, holds considerable promise for drug discovery. A systematic, hypothesis-driven preclinical evaluation is the key to unlocking its potential therapeutic value. By following the structured approach outlined in these application notes—from fundamental characterization and targeted in vitro screening to a logical progression of in vivo studies—researchers can efficiently and effectively navigate the initial stages of the drug development process. The causality-focused protocols and workflows provided herein are designed to serve as a robust foundation for these critical investigations.

References

Application Notes and Protocols for the Analytical Determination of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic organic compound with a structure featuring a fused benzene and isoxazole ring. The benzo[d]isoxazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The accurate and precise quantification of this compound is crucial for its application in research and drug development, enabling pharmacokinetic studies, formulation analysis, and quality control.

This comprehensive guide provides detailed analytical methods for the detection and quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles for related isoxazole and benzisoxazole compounds, offering a robust starting point for method development and validation.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol ChemSpider
CAS Number 36238-83-2[2][3]
Appearance Off-white to pale yellow solid (typical)N/A
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO)General Chemical Knowledge

Strategic Approach to Method Selection

The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For routine analysis and purity assessment in drug substance, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible method. For the quantification of low concentrations in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Injection F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H Chromatogram I Calibration Curve Generation H->I J Quantification of Analyte I->J

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)[4]

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape and reproducibility for acidic analytes.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient Program 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% BA gradient elution allows for the separation of the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 280 nm (or λmax determined by UV scan)Based on typical absorbance for benzisoxazole structures. A DAD can be used to scan from 200-400 nm for method development.[5]
Injection Volume 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (80% A: 20% B).

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[4]

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Performance Characteristics

The following are typical performance characteristics for a validated HPLC-UV method for a small molecule like this compound, based on data for similar compounds.

ParameterExpected Value
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer where it is ionized (typically by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces background noise.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F Injection G UPLC Separation F->G H ESI Ionization G->H I MRM Detection H->I J Peak Integration I->J MRM Chromatogram K Calibration Curve (Analyte/IS Ratio) J->K L Quantification K->L

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol

1. Materials and Reagents:

  • This compound reference standard

  • A suitable stable isotope-labeled internal standard (e.g., this compound-d4) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., rat plasma)

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size.

3. LC-MS/MS Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterStandard for ESI positive mode.
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.0-4.1 min: 95-5% B4.1-5.0 min: 5% BA rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI PositiveBenzoisoxazoles typically ionize well in positive mode.
MRM Transitions Analyte: m/z 150.1 → [Product Ion 1], [Product Ion 2]Internal Standard: To be determinedThe precursor ion for the analyte is [M+H]⁺. Product ions need to be determined by infusion and fragmentation experiments.
Collision Energy To be optimized for each transition

4. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B) and inject into the LC-MS/MS system.

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Expected Performance Characteristics

The following are typical performance characteristics for a validated LC-MS/MS method for a small molecule in a biological matrix.

ParameterExpected Value
Linearity Range 0.5 - 500 ng/mL (R² > 0.995)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Matrix Effect To be assessed and minimized
Recovery Consistent and reproducible

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Validation should be performed according to relevant guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Application Notes & Protocols: A Guide to Characterizing 7-Methylbenzo[d]isoxazol-3-ol Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7-Methylbenzo[d]isoxazol-3-ol using a strategic cascade of cell-based assays. Isoxazole derivatives are a well-documented class of heterocyclic compounds exhibiting a wide spectrum of biological activities, including potent anti-cancer and pro-apoptotic effects.[1][2] This guide moves beyond simple procedural lists, offering in-depth, field-proven protocols for assessing cytotoxicity, apoptosis induction, and executioner caspase activation. Each protocol is framed with scientific rationale, mandatory controls for data validation, and expert insights to ensure robust and reproducible results.

Introduction: The Scientific Rationale

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of various pharmacologically active agents.[2][3] Published research on related isoxazole compounds has demonstrated significant antiproliferative and pro-apoptotic activity against various cancer cell lines.[1] These studies strongly suggest that a primary mechanism of action for this compound class involves the induction of programmed cell death (apoptosis).

Therefore, a logical investigative strategy for an uncharacterized derivative like this compound is to first establish its general cytotoxic potential and then to dissect the underlying mechanism, specifically focusing on markers of apoptosis. This application note details an assay cascade designed to achieve this, progressing from a broad assessment of cell viability to specific, mechanistic endpoints.

The Assay Cascade: A Strategic Workflow

A tiered approach is the most efficient method for characterizing a novel compound. We begin with a high-throughput screen to measure overall bioactivity (cytotoxicity) and then employ more complex, lower-throughput assays to elucidate the mechanism of action.

Assay_Workflow cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Mechanistic Elucidation cluster_tertiary Phase 3: Pathway Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) Assay1 MTT Cytotoxicity Assay Compound_Prep->Assay1 Cell_Culture Cell Line Selection & Culture Maintenance Cell_Culture->Assay1 Data1 Determine IC50 Value (Concentration-Response Curve) Assay1->Data1 Quantify Metabolic Activity Assay2 Annexin V/PI Staining (Flow Cytometry) Data1->Assay2 Inform Dose Selection Assay3 Caspase-Glo 3/7 Assay (Luminescence) Data1->Assay3 Inform Dose Selection Data2 Quantify Early/Late Apoptotic Cells Assay2->Data2 Data3 Measure Executioner Caspase Activity Assay3->Data3 Assay4 Further Investigation (e.g., Western Blot for PARP cleavage, Bcl-2 family protein expression) Data2->Assay4 Data3->Assay4

Caption: A strategic workflow for characterizing compound activity.

Foundational Techniques: Cell Culture Best Practices

The quality of any cell-based assay is fundamentally dependent on the quality of the cell culture.[4] Maintaining healthy, viable, and correctly identified cells is paramount.

  • Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet. Disinfect all surfaces and materials before use to prevent microbial contamination.[3]

  • Cell Health and Confluency: Regularly monitor cells microscopically. Do not use cells that are overgrown (over-confluent) or have been in continuous passage for an extended time, as this can lead to phenotypic drift.[3][5] Assays should be performed on cells in the logarithmic growth phase.

  • Media and Reagents: Use high-quality, sterile media and supplements from a consistent source.[3] Always warm media to 37°C before adding to cells to avoid temperature shock.

Protocol 1: Determining Cytotoxicity via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7][8] The amount of formazan is directly proportional to the number of metabolically active cells.[8]

Rationale & Self-Validation

This primary assay determines the effective concentration range of the compound and calculates the IC50 (half-maximal inhibitory concentration). The assay is validated by including untreated cells (negative control) and a potent cytotoxic agent (positive control, e.g., 10% DMSO or Staurosporine). The negative control defines 100% viability, while the positive control should show near-complete cell death.

Materials
  • Selected cancer cell line (e.g., HeLa, MCF-7, or K562)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate spectrophotometer (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Scientist's Note: Optimizing seeding density is critical. Too few cells will yield a low signal; too many will become confluent before the experiment concludes.[10]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with medium only (blank), cells treated with vehicle (DMSO, negative control), and cells treated with a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9] Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7] Measure the absorbance at 570 nm.[9]

Data Presentation & Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability (%) versus log[compound concentration] and use non-linear regression to determine the IC50 value.

Treatment GroupConcentrationAbsorbance (570nm)% Viability
BlankN/A0.05N/A
Vehicle (0.1% DMSO)N/A1.25100%
Compound X1 µM1.1087%
Compound X10 µM0.6550%
Compound X100 µM0.158%
Positive Control100 µM Staurosporine0.104%

Protocol 2: Detection of Apoptosis by Annexin V Staining

An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[12]

Rationale & Self-Validation

This flow cytometry-based assay quantitatively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] The assay requires unstained cells to set instrument voltages, and single-stained controls (Annexin V only, PI only) to set proper compensation and quadrants. A known apoptosis inducer (e.g., Staurosporine) serves as a positive control.

Materials
  • Cells treated with this compound at ~IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the compound (and controls) for the desired time.

  • Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each condition into a separate tube.

  • Washing: Centrifuge the cells (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

Data Interpretation
  • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

Protocol 3: Measuring Executioner Caspase Activity

Apoptosis culminates in the activation of a family of cysteine proteases called caspases.[2] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave cellular substrates, leading to the morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures their combined activity.[1][15]

Rationale & Self-Validation

This assay provides a direct, functional readout of the apoptotic pathway's execution phase. The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by Caspase-3 and -7 to release aminoluciferin, generating a light signal via luciferase.[1][16] The signal intensity is directly proportional to the amount of active caspase.[16] The assay is validated with untreated cells (low signal) and a positive control apoptosis inducer (high signal).

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Common Execution Pathway Ligand Death Ligand (e.g., FasL, TNFα) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds Casp8 Procaspase-8 → Caspase-8 Receptor->Casp8 Activates Casp37 Procaspase-3/7 → Caspase-3/7 (Executioners) Casp8->Casp37 Activates Stress Cellular Stress (e.g., DNA Damage, Compound Treatment) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondria Bcl2->Mito Forms pores CytoC Cytochrome c (Release) Mito->CytoC Apaf1 Apoptosome (Apaf-1, Cyto c, Procaspase-9) CytoC->Apaf1 Casp9 Procaspase-9 → Caspase-9 Apaf1->Casp9 Activates Casp9->Casp37 Activates Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Materials
  • Cells treated in a white-walled, clear-bottom 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Plate shaker

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[17]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[16]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[18]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis

The luminescent signal (Relative Light Units, RLU) is proportional to caspase activity. Data can be presented as fold-change in caspase activity over the vehicle-treated control.

Conclusion

The systematic application of the assays described in this guide enables a comprehensive characterization of this compound. By progressing from a general cytotoxicity screen (MTT) to specific mechanistic assays (Annexin V, Caspase-Glo® 3/7), researchers can confidently determine not only if the compound is bioactive but also how it elicits its effects at the cellular level. This strategic approach provides robust, validated data crucial for advancing drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methylbenzo[d]isoxazol-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of benzisoxazole derivatives. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the reaction mechanisms to empower you to optimize your synthetic yields and product purity.

Overview of Synthetic Strategies

The synthesis of the 1,2-benzisoxazole core, to which this compound belongs, is a well-established field in heterocyclic chemistry. These compounds are significant scaffolds in medicinal chemistry, found in drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone.[1][2] The primary challenge in synthesizing this compound lies in controlling the regioselectivity and minimizing side reactions.

Two principal and reliable synthetic routes from commercially available precursors are outlined below. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic_Pathways cluster_0 Route A: Reductive Cyclization cluster_1 Route B: [3+2] Cycloaddition A1 3-Methyl-2-nitrobenzoic acid A2 N-Hydroxy-3-methyl-2-nitrobenzamide A1->A2 Activation (e.g., SOCl2, then NH2OH) A3 This compound A2->A3 Reductive Cyclization (e.g., Zn/NH4Cl, Rh/C) B1 2-Hydroxy-3-methylbenzaldehyde B2 2-Hydroxy-3-methylbenzaldoxime B1->B2 Oximation (NH2OH·HCl) B3 N-Hydroxy-2-hydroxy-3-methylbenzimidoyl Chloride B2->B3 Chlorination (e.g., NCS) B4 This compound B3->B4 In situ Cyclization (Base, e.g., Et3N)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most logical precursors are substituted toluenes or xylenes that allow for the introduction of functional groups at the correct positions. For Route A (Reductive Cyclization), the key starting material is 3-methyl-2-nitrobenzoic acid .[3] For Route B ([3+2] Cycloaddition), the synthesis typically begins with 2-hydroxy-3-methylbenzaldehyde .[4] Both are accessible through multi-step syntheses from simpler aromatic compounds.

Q2: What are the critical parameters influencing the yield and purity?

Several factors critically impact the success of the synthesis:

  • Temperature Control: In reductive cyclization (Route A), the initial reduction of the nitro group is exothermic and requires careful temperature management to prevent over-reduction to the aniline, which leads to impurities.[5]

  • Base Selection: In the cycloaddition pathway (Route B), the choice and stoichiometry of the base are crucial. The base promotes the in-situ generation of the nitrile oxide from the hydroximoyl chloride. An inappropriate base or concentration can lead to dimerization of the highly reactive nitrile oxide intermediate.[6]

  • Atmosphere: The hydroxylamine intermediates and the final product can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of colored impurities.[7]

  • Purity of Intermediates: The purity of the key intermediates, such as the N-hydroxybenzamide (Route A) or the hydroximoyl chloride (Route B), is paramount. Impurities in these stages will invariably be carried through, complicating the final purification.

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.[7] Use a moderately polar solvent system, such as ethyl acetate/hexane (e.g., 30-50% ethyl acetate).

  • Reactant Spot: The starting material (e.g., 3-methyl-2-nitrobenzoic acid derivative or 2-hydroxy-3-methylbenzaldoxime).

  • Product Spot: The this compound product will be more polar than the starting material and should have a lower Rf value.

  • Intermediate Spots: In Route B, you may see transient spots corresponding to the hydroximoyl chloride or the nitrile oxide.

  • Visualization: Use UV light (254 nm) for visualization. Staining with potassium permanganate can also be effective if the compounds are not UV-active.

Q4: Does this compound exhibit tautomerism, and how does this affect analysis?

Yes, this is a critical point. The "-ol" suffix denotes the enol form, which exists in equilibrium with its keto tautomer, 7-Methyl-1,2-benzisoxazol-3(2H)-one .

Caption: Keto-enol tautomerism in the product. (Note: Images are placeholders)

This equilibrium can affect analytical results:

  • NMR Spectroscopy: You may observe two sets of peaks in both ¹H and ¹³C NMR spectra, or broadened peaks, depending on the rate of interconversion in the NMR solvent used.

  • Chromatography: The two tautomers may have slightly different polarities, potentially leading to broadened or tailing peaks on TLC or HPLC.

  • Reactivity: The presence of both forms can influence subsequent reactions. The keto form has an acidic N-H proton, while the enol form has an acidic O-H proton.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My reductive cyclization (Route A) has stalled or given a low yield. What are the likely causes?

  • Cause 1: Incomplete Reduction. The reduction of the nitro group to a hydroxylamine is a delicate step. Over-reduction to the aniline is a common side reaction that prevents cyclization.[5]

    • Solution: Use a milder reducing agent or carefully control the stoichiometry. Zinc with ammonium chloride is often used, but can be aggressive.[5] Catalytic hydrogenation (e.g., Rh/C with hydrazine) can offer better control.[8] Monitor the reaction closely by TLC to stop it once the starting material is consumed but before the aniline appears.

  • Cause 2: Poor Cyclization Conditions. The final ring-closing step requires the removal of water and is often base-mediated.

    • Solution: Ensure your reaction is anhydrous. If using a base-mediated cyclization after forming the hydroxylamine, ensure the base is strong enough but not so strong as to cause decomposition. A mild base wash can sometimes facilitate cyclization.[5]

Q: My cycloaddition reaction (Route B) is failing. I see multiple spots on TLC, but none correspond to the product.

  • Cause 1: Nitrile Oxide Dimerization. Nitrile oxides are highly reactive intermediates that can undergo a [3+2] cycloaddition with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).[6] This is a very common failure mode.

    • Solution: This typically happens when the concentration of the nitrile oxide builds up faster than it can cyclize.

      • Slow Addition: Add the base (e.g., triethylamine) slowly to the solution of the hydroximoyl chloride at a low temperature (0 °C) to keep the instantaneous concentration of the nitrile oxide low.[6]

      • Solvent Choice: Less polar solvents like THF can sometimes disfavor the dimerization pathway compared to highly polar solvents like acetonitrile.[6]

  • Cause 2: Incomplete Chlorination. The conversion of the aldoxime to the hydroximoyl chloride may be incomplete. N-chlorosuccinimide (NCS) is a common reagent for this step.[6]

    • Solution: Ensure the NCS is of high purity and the reaction is run under anhydrous conditions. A catalytic amount of pyridine is often used to facilitate this reaction.[6]

Problem Area 2: Product Purification

Q: My crude product is a dark, oily residue that is difficult to handle.

  • Cause: Oxidation and Side Products. This is often due to oxidation of phenolic hydroxyl groups or the presence of polymeric side products, especially if the reaction was run at high temperatures for an extended period.[7][9]

    • Solution 1: Work-up Procedure. During the aqueous work-up, ensure the pH is carefully controlled. The product is phenolic and will be soluble in basic solutions, allowing for an acid-base extraction to remove non-acidic impurities. Neutralize the basic extract carefully to precipitate the product.[10]

    • Solution 2: Recrystallization with Charcoal. If the product is colored, a recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) with the addition of a small amount of activated charcoal can help remove colored impurities.[7]

    • Solution 3: Column Chromatography. If recrystallization fails, silica gel chromatography is the next step. Use a gradient elution, starting with a non-polar solvent (hexane) and gradually increasing the polarity with ethyl acetate.

Parameter Value / Method Rationale / Comment
Stationary Phase Silica Gel (230-400 mesh)Standard for moderately polar compounds.
Mobile Phase Ethyl Acetate / Hexane GradientStart at 10% EtOAc, increase to 50% EtOAc. Allows for separation of non-polar impurities from the more polar product.
TLC Visualization UV (254 nm) / KMnO₄ stainThe aromatic rings are UV active. The permanganate stain will react with the phenol and other functional groups.
Post-Column RecrystallizationTo obtain a highly pure, crystalline solid.

Table 1: Recommended Purification Parameters for this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and based on established procedures for analogous compounds. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Protocol 1: Synthesis via Reductive Cyclization (Route A)

This protocol is adapted from methodologies for the synthesis of related benzisoxazolones from ortho-nitrobenzoic acids.[5][8]

Protocol_A start Start: 3-Methyl-2-nitrobenzoic acid step1 Step 1: Acid Chloride Formation - Reagents: SOCl2 or (COCl)2, cat. DMF - Solvent: Anhydrous DCM - Temp: 0°C to RT - Time: 2-4 h start->step1 step2 Step 2: Amide Formation - Reagents: Hydroxylamine hydrochloride, Pyridine - Solvent: Anhydrous THF - Temp: 0°C to RT - Time: 12-16 h step1->step2 step3 Step 3: Reductive Cyclization - Reagents: 5% Rh/C, Hydrazine monohydrate - Solvent: Ethanol - Temp: RT to 50°C - Time: 4-8 h step2->step3 workup Step 4: Work-up & Purification - Filter catalyst - Acid/base extraction - Recrystallization (Ethanol/Water) step3->workup end Product: this compound workup->end

Caption: Workflow for the Reductive Cyclization protocol.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 3-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0°C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and pyridine (2.5 eq) in THF. Add this hydroxylamine solution dropwise to the acid chloride solution. Stir overnight, allowing the reaction to warm to room temperature.

  • Reductive Cyclization: Filter the reaction mixture to remove pyridine hydrochloride and concentrate the filtrate. Dissolve the crude N-hydroxy-3-methyl-2-nitrobenzamide in ethanol. Add 5% Rhodium on Carbon (Rh/C) catalyst (5 mol%). Heat the mixture to 50°C and add hydrazine monohydrate (3.0 eq) dropwise. Caution: This reaction can be exothermic. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst, washing with ethanol. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with 1M HCl, then brine. Extract the organic layer with 1M NaOH. Acidify the aqueous layer with concentrated HCl until the product precipitates. Filter the solid, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to yield pure this compound.

References

Technical Support Center: 7-Methylbenzo[d]isoxazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methylbenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important benzisoxazole derivative. By understanding the underlying chemistry, we can effectively troubleshoot common impurities and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: While various methods exist for the synthesis of the isoxazole core, a prevalent and logical route to this compound is through the cyclization of an ortho-hydroxyaryl oxime.[1] This typically involves the oximation of a corresponding ortho-hydroxy benzaldehyde or ketone, followed by a cyclization step to form the benzisoxazole ring.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the choice of base and solvent are crucial. The oximation step is generally straightforward, but the subsequent cyclization is often the most sensitive part of the sequence. Careful control of these parameters is necessary to minimize side reactions and maximize the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the initial reactant and the formation of the product. The use of a suitable solvent system for the TLC is key for achieving good separation of the spots.

Troubleshooting Guide: Reaction Impurities and Side Products

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Issue 1: Low Yield of this compound

Q: My reaction has resulted in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, primarily incomplete reaction or the formation of side products. Let's break down the possibilities:

  • Incomplete Oximation: The initial formation of the oxime from 2-hydroxy-3-methylbenzaldehyde is a critical step. If this reaction is incomplete, you will carry unreacted aldehyde into the cyclization step, which will not form the desired product.

    • Solution: Ensure an adequate excess of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate, pyridine) are used. Monitor the oximation by TLC until the starting aldehyde is fully consumed.

  • Inefficient Cyclization: The ring-closure of the oxime to the benzisoxazole is often the most challenging step.

    • Solution: The choice of the cyclizing agent and reaction conditions is paramount. Common methods for the cyclization of o-hydroxyaryl oximes include heating in the presence of a dehydrating agent or a suitable base. Experiment with different solvents and temperatures to find the optimal conditions for your specific substrate.

  • Product Degradation: The benzisoxazol-3-ol ring system can be sensitive to harsh reaction conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 2: Presence of Starting Material in the Final Product

Q: After workup and initial purification, I still see a significant amount of the starting 2-hydroxy-3-methylbenzaldehyde in my product. Why is this happening?

A: This is a clear indication of incomplete oximation. The aldehyde will not participate in the cyclization reaction and will be carried through the reaction sequence.

  • Underlying Cause: Insufficient hydroxylamine, incorrect pH for oxime formation, or too short a reaction time for the oximation step.

  • Troubleshooting Protocol:

    • Stoichiometry Check: Verify the molar equivalents of hydroxylamine hydrochloride and the base used. A slight excess of hydroxylamine is often beneficial.

    • pH Adjustment: The pH of the oximation reaction can be critical. Ensure the conditions are suitable for the condensation to occur.

    • Reaction Monitoring: Use TLC to monitor the disappearance of the starting aldehyde before proceeding to the cyclization step. A well-run TLC will show a clear conversion of the aldehyde spot to the oxime spot.

Issue 3: Identification of an Unexpected Byproduct

Q: My NMR and Mass Spectrometry data show the presence of an unexpected impurity with a molecular weight corresponding to a dimer of my starting material. What could this be?

A: A likely culprit for a dimeric byproduct is the formation of an azoxy species. This can occur through the self-condensation of the hydroxylamine intermediate under certain conditions, particularly if oxidizing agents are present or if the reaction is conducted at elevated temperatures for extended periods.

  • Proposed Structure of Impurity: A compound formed by the condensation of two molecules of the oxime intermediate.

  • Preventative Measures:

    • Inert Atmosphere: Running the reaction under an inert atmosphere can minimize oxidative side reactions.

    • Temperature Control: Avoid unnecessarily high temperatures during the cyclization step.

    • Reaction Time: Optimize the reaction time to maximize product formation while minimizing the formation of thermally induced byproducts.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative procedure based on common methods for the synthesis of analogous benzisoxazoles.[1]

Step 1: Oximation of 2-Hydroxy-3-methylbenzaldehyde

  • To a solution of 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydroxy-3-methylbenzaldehyde oxime.

Step 2: Cyclization to this compound

  • Dissolve the crude oxime from Step 1 in a suitable solvent (e.g., dimethylformamide).

  • Add a base (e.g., potassium carbonate) and heat the mixture. The optimal temperature and reaction time should be determined empirically.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, cool the reaction mixture, pour it into water, and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Purification Techniques
  • Recrystallization: This is often the most effective method for purifying the final product.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation and efficient removal of impurities.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel can be employed.[2] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Data Presentation

Compound Molecular Weight Expected Analytical Data
This compound149.15 g/mol ¹H NMR: Aromatic protons, a methyl singlet, and a broad singlet for the hydroxyl proton. Mass Spec (ESI-): [M-H]⁻ at m/z 148.
2-Hydroxy-3-methylbenzaldehyde136.15 g/mol ¹H NMR: Aromatic protons, a methyl singlet, an aldehyde proton singlet, and a hydroxyl proton singlet.
2-Hydroxy-3-methylbenzaldehyde oxime151.16 g/mol ¹H NMR: Aromatic protons, a methyl singlet, an oxime proton singlet, and a hydroxyl proton singlet.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product cluster_side_product Potential Side Product 2-Hydroxy-3-methylbenzaldehyde 2-Hydroxy-3-methylbenzaldehyde Oxime Oxime 2-Hydroxy-3-methylbenzaldehyde->Oxime Hydroxylamine This compound This compound Oxime->this compound Cyclization Azoxy Dimer Azoxy Dimer Oxime->Azoxy Dimer Self-condensation

Caption: Synthetic pathway to this compound.

Troubleshooting_Flowchart Start Start Low_Yield Low_Yield Start->Low_Yield Incomplete_Oximation Incomplete Oximation? Low_Yield->Incomplete_Oximation Yes Inefficient_Cyclization Inefficient Cyclization? Low_Yield->Inefficient_Cyclization No Optimize_Oximation Optimize Oximation (excess NH2OH, time, pH) Incomplete_Oximation->Optimize_Oximation Product_Degradation Product Degradation? Inefficient_Cyclization->Product_Degradation No Optimize_Cyclization Optimize Cyclization (base, solvent, temp) Inefficient_Cyclization->Optimize_Cyclization Milder_Conditions Use Milder Conditions (lower temp, inert atm) Product_Degradation->Milder_Conditions

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: A Guide to Improving the Purity of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Methylbenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity. Sourced from extensive laboratory experience and the scientific literature, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Challenge of Purity

This compound is a valuable heterocyclic compound with a privileged structure in medicinal chemistry.[1] Achieving high purity (typically >99%) is often a critical prerequisite for its use in biological assays and as a starting material in multi-step syntheses. However, like many heterocyclic systems, its synthesis can be accompanied by the formation of closely related impurities that can be challenging to remove. This guide will walk you through common issues and provide robust solutions.

Troubleshooting Guide: From Crude Product to High-Purity Compound

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Persistent Impurities After Initial Crystallization

Q: I've performed an initial crystallization of my crude this compound, but my NMR/HPLC analysis still shows significant impurities. What are these likely to be and how can I remove them?

A: This is a common challenge. The impurities present in your crude product are highly dependent on the synthetic route employed. A prevalent method for the synthesis of benzisoxazole derivatives involves the cyclization of an ortho-hydroxyaryl oxime. Based on this, the most probable impurities are:

  • Unreacted Starting Materials: Depending on the specific pathway, this could include 2-hydroxy-3-methylbenzaldehyde or its corresponding oxime.

  • Isomeric Byproducts: In some cyclization reactions, the formation of isomeric products is possible. For instance, if the cyclization is not completely regioselective, you might have other benzisoxazole isomers.

  • Ring-Opened Species: The isoxazole ring can be susceptible to cleavage under certain conditions, leading to nitrile or other degradation products.

  • Dimeric Impurities: Self-condensation of starting materials or intermediates can lead to the formation of higher molecular weight dimeric impurities.

Troubleshooting Workflow:

  • Analytical Assessment:

    • HPLC Analysis: A reverse-phase HPLC method is highly effective for resolving polar impurities. A good starting point is a C8 or C18 column with a gradient elution using a mobile phase of acetonitrile and water, buffered with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[2][3]

    • NMR Spectroscopy: A high-resolution ¹H NMR spectrum can provide valuable information about the nature of the impurities. Look for characteristic signals of unreacted starting materials or unexpected aromatic proton patterns that might indicate isomeric byproducts.[4][5]

  • Purification Strategy:

    • Recrystallization Optimization: A single solvent recrystallization may not be sufficient. Consider a mixed-solvent system. For a polar compound like this compound, a good approach is to dissolve the crude material in a minimal amount of a hot, polar solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone) and then slowly add a less polar anti-solvent (e.g., water or heptane) until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

Solvent SystemSuitability
Methanol/WaterGood for polar compounds.
Ethanol/WaterA common and effective choice.
Acetone/HeptaneUseful if the compound is less polar.
Stationary PhaseMobile Phase System
Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol gradient

Experimental Protocol: Flash Chromatography

  • Prepare a column with silica gel.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC or HPLC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow

purification_workflow Crude_Product Crude Product Analysis HPLC/NMR Analysis Crude_Product->Analysis Decision Purity > 99%? Analysis->Decision Recrystallization Optimized Recrystallization Decision->Recrystallization No Final_Product Pure Product Decision->Final_Product Yes Recrystallization->Analysis Charcoal Charcoal Treatment (if colored) Recrystallization->Charcoal Chromatography Flash Chromatography Recrystallization->Chromatography If impurities persist Charcoal->Recrystallization Chromatography->Analysis

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure this compound?

A1: Pure this compound is typically an off-white to light-yellow solid. It is sparingly soluble in non-polar organic solvents like hexane, moderately soluble in chloroform and ethyl acetate, and readily soluble in polar solvents such as methanol, ethanol, and DMSO.[6]

Q2: Can I use zonisamide impurity standards to identify potential impurities in my synthesis of this compound?

A2: While not identical, the core benzisoxazole structure is the same. Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide derivative, and its synthesis shares common intermediates and potential side-products with other benzisoxazoles.[7][8] Therefore, some zonisamide-related impurities, particularly those related to the benzisoxazole ring itself, could serve as useful analytical markers. However, it is crucial to consider that the impurities will ultimately depend on your specific synthetic route.

Q3: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?

A3: The benzisoxazole ring can be sensitive to harsh acidic or basic conditions, as well as prolonged heating. If you are using strong acids or bases in your workup or purification, this could lead to ring-opening or other degradation pathways.

Preventative Measures:

  • Mild Conditions: Use mild acids and bases for pH adjustments and extractions.

  • Temperature Control: Avoid prolonged heating during recrystallization. If using column chromatography, do not let the column run dry, as the heat generated from the solvent front can sometimes cause degradation of sensitive compounds on the silica surface.

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: What are the key NMR signals to look for to confirm the structure of this compound?

A4: For this compound, you would expect to see the following characteristic signals in the ¹H NMR spectrum:

  • A singlet for the methyl group protons.

  • Signals in the aromatic region corresponding to the protons on the benzene ring. The specific splitting pattern will depend on the substitution.

  • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

The ¹³C NMR spectrum will show corresponding signals for the methyl carbon, the aromatic carbons, and the carbons of the isoxazole ring.[5]

Conclusion

Achieving high purity of this compound is an attainable goal with a systematic approach to purification. By understanding the potential impurities that can arise from your synthetic route and by employing a combination of optimized recrystallization and chromatographic techniques, you can consistently obtain a high-quality product suitable for your research and development needs.

References

Technical Support Center: Enhancing the Solubility of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methylbenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize the solubility of this compound for your specific application.

I. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A: this compound is predicted to be a poorly water-soluble compound. Its structure, containing a fused benzene and isoxazole ring system, contributes to its lipophilic nature. The hydroxyl group (-OH) at the 3-position is weakly acidic, meaning it will be predominantly in its neutral, less soluble form at neutral and acidic pH.

Q2: What is the predicted pKa and LogP of this compound and why do they matter?

Q3: I need to prepare a stock solution. What solvent should I start with?

A: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. These solvents can typically dissolve a higher concentration of the compound. However, for many biological assays, the final concentration of these organic solvents must be kept low (often <1%) to avoid artifacts.

Q4: Can I just heat the solution to improve solubility?

A: Heating can temporarily increase the solubility of many compounds. However, upon cooling to ambient or physiological temperatures, the compound may precipitate out of solution, leading to inaccurate and irreproducible results. This can be particularly problematic for long-term experiments. While gentle heating can be used to aid initial dissolution in a stock solvent, it is not a reliable method for maintaining solubility in aqueous media.

II. Troubleshooting Guide: Strategies to Enhance Solubility

This section provides a detailed exploration of various techniques to improve the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the acceptable excipients, and the biological system being studied.

pH Adjustment

The Principle: For ionizable compounds, solubility is highly dependent on the pH of the solution.[2][3][4][5][6] this compound, being a weak acid, will exist in two forms in equilibrium: the neutral (protonated) form and the ionized (deprotonated) form. The ionized form is generally more water-soluble. By increasing the pH of the solution above the pKa of the compound, the equilibrium will shift towards the more soluble ionized form.

When to Use This Method: This is often the simplest and most direct method for ionizable compounds, especially for in vitro experiments where the pH can be controlled.

Limitations: The allowable pH range is often dictated by the experimental system (e.g., cell culture, enzyme assays). Extreme pH values can damage biological samples.

  • Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the data: Plot the measured solubility against the pH of the buffers. This will give you a pH-solubility profile.

pH_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Buffers (pH 6-9) B Add Excess This compound A->B C Shake at Constant Temp (24-48h) B->C D Centrifuge to Separate Solid C->D E Quantify Supernatant (UV-Vis/HPLC) D->E F Plot Solubility vs. pH E->F

Caption: Workflow for determining the pH-solubility profile.

Co-solvency

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[7][8][9][10][11] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of lipophilic molecules.[7][8][9][10][11]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), e.g., PEG 400

  • Glycerin

When to Use This Method: Co-solvents are useful when pH adjustment is not feasible or insufficient. They are commonly used in formulations for both in vitro and in vivo studies.

Limitations: High concentrations of co-solvents can be toxic to cells or organisms. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v of ethanol in water).

  • Determine solubility: Follow steps 2-5 from the "Experimental Protocol for pH-Dependent Solubility Assessment" for each co-solvent mixture.

  • Plot the data: Plot the solubility of this compound as a function of the co-solvent concentration.

Co-solventTypical Concentration RangeConsiderations
Ethanol5-20%Can have biological effects at higher concentrations.
Propylene Glycol10-40%Generally well-tolerated.
PEG 40010-50%Can increase the viscosity of the solution.
Use of Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[12][13][14][15] Poorly soluble molecules like this compound can be encapsulated within the lipophilic cavity, forming an inclusion complex that has a much higher aqueous solubility.[12][13][14][15][16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are generally preferred in pharmaceutical applications due to their higher solubility and lower toxicity compared to native β-CD.[13]

When to Use This Method: Cyclodextrins are highly effective for increasing the solubility of lipophilic compounds and are widely used in drug formulation.[12][13]

Limitations: The formation of the inclusion complex is a 1:1 or 1:2 (drug:cyclodextrin) interaction, so a molar excess of the cyclodextrin is often required. This can increase the viscosity and osmolality of the solution.

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine solubility: Follow steps 2-5 from the "Experimental Protocol for pH-Dependent Solubility Assessment" for each cyclodextrin solution.

  • Plot the data: Plot the solubility of this compound as a function of the cyclodextrin concentration. This is known as a phase-solubility diagram.

Cyclodextrin_Mechanism cluster_system Aqueous System CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Soluble Inclusion Complex CD->Complex Drug This compound (Poorly Soluble) Drug->Complex +

Caption: Mechanism of cyclodextrin-based solubilization.

Salt Formation

The Principle: For weakly acidic or basic compounds, forming a salt can significantly improve solubility and dissolution rate. Since this compound is a weak acid, it can be reacted with a base to form a more soluble salt.

When to Use This Method: This is a common strategy in drug development for solid dosage forms. For laboratory use, it can be a way to create a more soluble solid form of the compound.

Limitations: Salt formation requires a chemical modification of the parent compound. The stability of the salt in solution at different pH values needs to be considered. For a weak acid, the salt will be more soluble at higher pH, but may convert back to the less soluble free acid form at lower pH.

  • Select a base: Choose a pharmaceutically acceptable base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Molar equivalence: In an aqueous solution, add the base in a slight molar excess to the this compound.

  • Dissolution: Stir the mixture. The reaction between the weak acid and the strong base will form the salt in situ, which should then dissolve. The final pH of the solution will be alkaline.

III. Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the weak acidSimple, cost-effectiveLimited by the pH tolerance of the experimental system
Co-solvency Reduction of solvent polarityEffective for many lipophilic compoundsPotential for toxicity at higher concentrations
Cyclodextrins Formation of soluble inclusion complexesHigh solubilization capacity, low toxicityCan increase viscosity and osmolality
Salt Formation Creation of a more soluble ionized formCan significantly increase dissolution rateRequires chemical modification, pH-dependent stability

IV. References

  • 1,2-Oxazol-3-OL - LookChem. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Retrieved January 6, 2026, from 17

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • (No title). (n.d.). Retrieved January 6, 2026, from 18

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.t.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. (2025, April 16). Retrieved January 6, 2026, from --INVALID-LINK--

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Retrieved January 6, 2026, from --INVALID-LINK--

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017, May 31). Retrieved January 6, 2026, from --INVALID-LINK--

  • Cosolvency | PPTX - Slideshare. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Co-solvency: Significance and symbolism. (2025, July 31). Retrieved January 6, 2026, from --INVALID-LINK--

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. (2025, July 30). Retrieved January 6, 2026, from --INVALID-LINK--

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Physiochemical assessment of pharmaceutical salt forms. (2024, November 18). Retrieved January 6, 2026, from --INVALID-LINK--

  • pH and Solubility - AP Chem | Fiveable. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Why Is pH Critical For Weak Electrolyte Solubility? - YouTube. (2025, December 19). Retrieved January 6, 2026, from --INVALID-LINK--

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • How Does pH Affect Solubility? - YouTube. (2020, October 23). Retrieved January 6, 2026, from --INVALID-LINK--

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3). Retrieved January 6, 2026, from --INVALID-LINK--

References

Technical Support Center: 7-Methylbenzo[d]isoxazol-3-ol Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Methylbenzo[d]isoxazol-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer an optimized protocol to streamline your synthetic efforts. Our goal is to combine established chemical principles with practical, field-proven insights to help you achieve consistent and high-yielding results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of this compound to provide a foundational understanding of the reaction.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and accessible method for synthesizing benzo[d]isoxazol-3-ols is the intramolecular cyclization of a corresponding 2-hydroxybenzonitrile precursor. For the target molecule, this compound, the starting material would be 2-Hydroxy-3-methylbenzonitrile . This reaction typically involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the nitrile carbon, which subsequently cyclizes to form the isoxazole ring.

Q2: Can you illustrate the general mechanism for this cyclization?

Certainly. The reaction proceeds through a base-mediated intramolecular cyclization. The key steps are:

  • Deprotonation: A base abstracts the acidic proton from the hydroxyl group of 2-Hydroxy-3-methylbenzonitrile, forming a reactive phenoxide intermediate.

  • Intramolecular Nucleophilic Attack: The negatively charged oxygen atom of the phenoxide attacks the electrophilic carbon of the nitrile group.

  • Ring Closure & Tautomerization: This attack forms a five-membered ring intermediate, which, upon aqueous workup and protonation, rapidly tautomerizes to the more stable 3-hydroxyisoxazole form.

Below is a diagram illustrating this proposed mechanistic pathway.

Reaction_Mechanism SM 2-Hydroxy-3-methylbenzonitrile Phenoxide Phenoxide Intermediate SM->Phenoxide + Base Base Base (e.g., OH⁻) Cyclized Cyclized Intermediate Phenoxide->Cyclized Intramolecular Attack Product This compound Cyclized->Product + H₃O⁺ (Workup) H2O H₂O Protonation Protonation / Tautomerization

Technical Support Center: Synthesis of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methylbenzo[d]isoxazol-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important synthesis from the lab bench to pilot and production scales. As an essential building block for various pharmaceutical compounds, including analogs of antipsychotic drugs like Risperidone, a robust and scalable synthesis is critical.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process, each with its own set of challenges, particularly during scale-up. A common and logical pathway begins with the nitration of m-cresol. The following workflow provides a high-level overview of a plausible synthetic route.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Halogenation & Cyanation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A m-Cresol C 3-Methyl-6-nitrophenol (and isomers) A->C Nitration B Nitrating Agent (HNO₃/H₂SO₄) D Halogenation C->D e.g., SOCl₂ E 2-Chloro-6-nitro-3-methylphenol G 2-Hydroxy-3-methyl-6-nitrobenzonitrile E->G Rosenmund-von Braun F Cyanation (e.g., CuCN) I This compound G->I Ring Closure H Base-mediated Intramolecular Cyclization J Crude Product L Pure this compound J->L Isolation K Purification (Recrystallization/Chromatography)

Caption: A typical multi-step synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and industrially viable route starts from the nitration of m-cresol to yield a mixture of nitrocresols, from which the desired 3-methyl-6-nitrophenol is isolated. This intermediate is then typically converted to 2-hydroxy-3-methyl-6-nitrobenzonitrile. The final step involves a base-mediated intramolecular cyclization to form the benzisoxazole ring. While other routes, such as those involving the cycloaddition of nitrile oxides and arynes, are known for benzisoxazole synthesis, they can be less suitable for large-scale production due to the use of highly reactive intermediates.[5][6]

Q2: What are the main safety concerns when scaling up this synthesis?

The primary safety concerns are:

  • Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. The nitration reaction is highly exothermic and can lead to thermal runaway if not properly controlled, potentially causing violent decomposition and the release of toxic nitrogen oxides (NOx).[7][8]

  • Cyanation: This step often involves highly toxic cyanide salts (e.g., CuCN, NaCN, KCN).[9][10] Extreme care must be taken to avoid ingestion, inhalation, and skin contact. Acidification of cyanide-containing waste streams will produce highly toxic hydrogen cyanide (HCN) gas.

  • Cyclization: The intramolecular cyclization is also an exothermic process. As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] This significantly increases the risk of a thermal runaway reaction.[11][12]

Q3: The final product is named an "-ol" but has a keto-enol tautomer. How does this affect its characterization and handling?

This compound exists in tautomeric equilibrium with its keto form, 7-methylbenzo[d]isoxazol-3(2H)-one. In the solid state and in many solvents, the keto form is often predominant. This is important for characterization; for example, in ¹H NMR, you may observe a proton on the nitrogen, and in IR spectroscopy, a carbonyl (C=O) stretch may be prominent. For handling, the compound is generally a stable solid. However, its acidic proton (either on the hydroxyl or the nitrogen) means it will react with strong bases.

Troubleshooting Guide

Step 1: Nitration of m-Cresol

Q: My nitration of m-cresol is giving a low yield of the desired 3-methyl-6-nitrophenol and a lot of tar-like substances. What's happening and how can I improve this?

A: The formation of tarry, dark-colored byproducts is a classic problem in the nitration of highly activated aromatic compounds like cresols.[13] This is due to oxidation of the phenol by nitric acid, which is a strong oxidizing agent. The key to minimizing these side reactions is rigorous temperature control.

Root Causes & Solutions:

  • High Reaction Temperature: The rate of oxidation reactions increases significantly with temperature. The nitration of m-cresol is highly exothermic, and localized "hot spots" can form if the addition of the nitrating agent is too fast or if cooling is inefficient.[7]

    • Solution: Maintain the reaction temperature at or below 0 °C using an ice-salt bath or a chiller. Add the nitrating mixture dropwise with vigorous stirring to ensure rapid heat dispersal.[7]

  • Excess Nitrating Agent: Using a large excess of nitric acid will favor oxidation.

    • Solution: Use a molar ratio of nitric acid to m-cresol that is close to stoichiometric (e.g., 1:1 to 1.1:1).[7] Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Alternative Nitrating Agents: For sensitive substrates, using milder nitrating systems can be beneficial.

    • Solution: Consider using nitric acid adsorbed on silica gel, which can improve yields and reduce the formation of byproducts by providing a more controlled reaction environment.[14]

Q: I'm struggling with poor regioselectivity, getting a mixture of 2-nitro, 4-nitro, and 6-nitro isomers. How can I favor the formation of 3-methyl-6-nitrophenol at scale?

A: Direct nitration of m-cresol is notoriously difficult to control in terms of regioselectivity, as the hydroxyl and methyl groups direct the incoming nitro group to the ortho and para positions relative to themselves.[15] The ratio of isomers is highly dependent on the reaction conditions, especially the concentration of sulfuric acid.

Strategies for Improving Regioselectivity:

  • Control of Acid Concentration: The ratio of 3-methyl-6-nitrophenol to the 4-nitro isomer has been shown to increase as the concentration of sulfuric acid decreases (within the 58–81% range).[15] Experimenting with the acid concentration is a key optimization parameter.

  • Protecting Group Strategy: While adding steps, a protecting group strategy can offer much higher selectivity. For example, protecting the hydroxyl group as a tri-m-tolyl phosphate, followed by nitration and hydrolysis, can selectively yield the 4-nitro isomer.[7] A more complex one-pot procedure involving sulfonation, nitration, hydrolysis, and desulfonation has been reported as a highly efficient method for preparing the 6-nitro isomer.[7]

Parameter Condition Expected Outcome Reference
Temperature Maintain at -5 to 0 °CMinimizes oxidation and tar formation[7]
Reagent Ratio ~1.1 eq. HNO₃Reduces dinitration and oxidation[7]
H₂SO₄ Concentration 58-70%May favor 6-nitro isomer over 4-nitro[15]
Alternative Method Nitration on Silica GelImproved yield, higher para-selectivity[14]

Table 1. Key Parameters for Optimizing the Nitration of m-Cresol.

Troubleshooting_Nitration start Low Yield or High Impurity in Nitration Step q1 Are you observing tar-like byproducts? start->q1 q2 Is regioselectivity the main issue? q1->q2 No sol1 Problem: Oxidation by HNO₃. Solutions: 1. Lower temperature to <0°C. 2. Reduce rate of addition. 3. Use ~1:1 molar ratio of HNO₃. 4. Consider milder reagents (e.g., HNO₃ on silica gel). q1->sol1 Yes sol2 Problem: Poor Isomer Ratio. Solutions: 1. Adjust H₂SO₄ concentration (lower % may favor 6-nitro). 2. Implement a protecting group/sulfonation strategy for high selectivity. q2->sol2 Yes

Caption: Decision tree for troubleshooting common issues in the nitration of m-cresol.

Step 2: Cyanation of Halogenated Intermediate

Q: The conversion of my halogenated nitrocresol to the corresponding benzonitrile is stalling at large scale. What could be the issue?

A: Palladium- or copper-catalyzed cyanation reactions can be challenging to scale up. Incomplete conversion is often due to catalyst deactivation or issues with mass transfer.

Root Causes & Solutions:

  • Catalyst Deactivation: Cyanide ions can strongly coordinate to the metal center of the catalyst, leading to its deactivation.[16] This is a significant challenge in these reactions.

    • Solution: Consider using a cyanide source that provides a slow release of cyanide ions, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9][17] This can help maintain the catalyst's activity. For palladium-catalyzed reactions, the choice of ligand is also critical to prevent catalyst poisoning.

  • Mass Transfer Limitations: At a larger scale, ensuring efficient mixing of a heterogeneous reaction mixture (solid cyanide salt, liquid solvent, catalyst) becomes more difficult.

    • Solution: Ensure high-torque overhead stirring is in place. The use of a phase-transfer catalyst might also be beneficial in some solvent systems to improve the solubility and reactivity of the cyanide salt.

Q: How can I minimize the use of highly toxic cyanide reagents like CuCN or NaCN during scale-up? Are there safer alternatives?

A: While highly effective, traditional cyanide sources like NaCN, KCN, and CuCN are acutely toxic. Safer, though often more expensive, alternatives are available and should be considered for large-scale synthesis.

Safer Cyanide Sources:

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a much less toxic and more stable crystalline solid that serves as an effective cyanide source in many palladium-catalyzed reactions.[9][17] It is considered a more environmentally benign option.

  • Zinc Cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides, Zn(CN)₂ is another common alternative, particularly in palladium-catalyzed cyanations.[10]

  • Organic Cyanating Reagents: For specific applications, organic sources like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used, although they are generally more expensive.[18]

Step 3: Intramolecular Cyclization

Q: During the base-mediated cyclization to form the benzisoxazole ring, I'm observing a dangerous exotherm and the reaction is difficult to control. How can I manage this thermal runaway risk?

A: Intramolecular cyclization reactions are often highly exothermic. The risk of thermal runaway is one of the most significant safety hazards during chemical process scale-up because the rate of heat generation increases exponentially with temperature, while the ability to remove heat only increases linearly with the vessel's surface area.[8][11]

Managing Thermal Risk:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and to model the thermal behavior at the intended scale.

  • Semi-Batch Addition: Instead of adding all the base at once (batch mode), add it slowly over time (semi-batch mode). This allows the cooling system to keep up with the heat being generated. The rate of addition should be controlled by the internal temperature of the reactor.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature rise by increasing the thermal mass of the system. However, this may also slow down the reaction rate and will increase solvent usage and cost.

  • Choice of Base/Solvent: The choice of base and solvent can influence the reaction rate and exothermicity. A weaker base or a solvent with a higher boiling point might provide a more controlled reaction profile.

Thermal_Runaway A Scale-Up B Decreased Surface Area to Volume Ratio A->B C Reduced Heat Dissipation Capacity B->C F Temperature Rise C->F D Exothermic Cyclization Reaction E Increased Heat Generation Rate D->E E->F G Exponential Increase in Reaction Rate (Arrhenius Law) F->G G->F H Thermal Runaway G->H

Caption: The relationship between scale-up and thermal runaway risk in exothermic reactions.

Step 4: Purification of Final Product

Q: My final product is difficult to purify and has a persistent color. What are the likely impurities and how can I remove them effectively on a larger scale?

A: Persistent color in the final product often indicates the presence of highly conjugated impurities or residual starting materials and byproducts from the nitration step.

Potential Impurities & Purification Strategies:

  • Residual Nitro-Isomers: If the separation of nitrocresol isomers in Step 1 was incomplete, you might have isomeric benzisoxazole byproducts.

  • Incomplete Cyclization: Unreacted 2-hydroxy-3-methyl-6-nitrobenzonitrile could be present.

  • Degradation Products: If the cyclization reaction overheated, degradation could have occurred, leading to colored impurities.

Scale-Up Purification Methods:

  • Recrystallization: This is the most common and cost-effective method for purification at scale. A thorough solvent screen is essential to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, while effectively rejecting impurities.

  • Carbon Treatment: If the color is due to trace, highly colored impurities, treatment with activated carbon followed by filtration can be very effective.

  • Chromatography: While standard silica gel chromatography is often too expensive and slow for large-scale production, techniques like medium-pressure liquid chromatography (MPLC) can be viable for high-value products.

Solvent System Pros Cons
Ethanol/Water Good for polar compounds, low cost, relatively safe.May require hot filtration if solubility is high.
Toluene/Heptane Good for less polar compounds, can provide sharp crystallization.Flammable, higher toxicity than alcohols.
Ethyl Acetate Good solvating power for a range of polarities.Relatively low boiling point, flammable.

Table 2. Common Solvent Systems for Recrystallization.

References

Technical Support Center: Stability and Storage of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methylbenzo[d]isoxazol-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this compound to prevent its degradation. As a heterocyclic compound, this compound's stability is paramount for the accuracy and reproducibility of experimental results. This guide offers a combination of theoretical insights, practical troubleshooting, and detailed protocols to ensure the integrity of your research material.

Introduction to the Stability of the Benzisoxazole Ring System

This compound belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring.[1][2] While isoxazole derivatives are valuable scaffolds in medicinal chemistry, the isoxazole ring itself has inherent chemical liabilities that researchers must be aware of.[3][4][5] The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions, leading to degradation of the molecule.[2]

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling strategies. The primary factors that can influence the stability of isoxazoles include:

  • pH: Acidic or basic conditions can catalyze the hydrolysis of the isoxazole ring. One study on an isoxazole derivative identified degradation products such as ammonia and hydroxylamine in acidic and neutral pH, with specific acid catalysis observed at pH values less than 3.5.[6]

  • Light: The isoxazole ring can undergo photolytic cleavage. UV irradiation can cause the ring to collapse and rearrange, potentially forming an oxazole derivative through an azirine intermediate.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents may also lead to the degradation of the compound.

This guide will provide you with the necessary information to mitigate these risks and ensure the long-term stability of your this compound samples.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that researchers may encounter when working with this compound.

Q1: My solid this compound has developed a yellowish tint over time. Is it still usable?

A yellowish tint can be an indication of degradation, possibly due to prolonged exposure to air and/or light.[1] It is recommended to perform a purity check using an appropriate analytical method, such as HPLC or LC-MS, before using the material in your experiments. To prevent this, always store the solid compound in a tightly sealed container, protected from light, and in a controlled atmosphere (e.g., under argon or nitrogen).

Q2: I've prepared a solution of this compound in DMSO, and after a few days, I see a new peak in my HPLC chromatogram. What could be the cause?

The appearance of a new peak suggests that the compound is degrading in solution. Several factors could be at play:

  • Hydrolysis: If your DMSO is not anhydrous, residual water could be causing slow hydrolysis of the isoxazole ring.

  • pH of the Solution: If any acidic or basic additives were included in your experimental setup, this could be accelerating degradation.

  • Light Exposure: If the solution was not stored in an amber vial or protected from light, photolytic degradation may have occurred.[2]

Troubleshooting Steps:

  • Prepare fresh solutions for your experiments whenever possible.

  • Use anhydrous solvents.

  • Protect solutions from light by using amber vials or wrapping the container in aluminum foil.

  • If you need to store solutions, keep them at a low temperature (e.g., -20°C or -80°C) and for the shortest possible duration.

Q3: What are the tell-tale signs of degradation I should look for?

Beyond a change in physical appearance, you can monitor for degradation using analytical techniques:

  • Chromatography (HPLC, LC-MS): The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.

  • NMR Spectroscopy: The emergence of new signals or changes in the integration of existing signals in the 1H or 13C NMR spectrum.

Q4: How can I proactively determine the optimal storage conditions for my specific formulation of this compound?

The most rigorous way to determine optimal storage conditions is to conduct a forced degradation study.[7][8][9] This involves intentionally subjecting the compound to various stress conditions (e.g., acid, base, oxidation, light, heat) to identify its vulnerabilities. The results of this study will provide a clear understanding of the degradation pathways and help you develop a robust storage and handling protocol.[10] A detailed protocol for a forced degradation study is provided later in this guide.

Recommended Storage Conditions

While a forced degradation study is the gold standard, the following general recommendations can serve as a starting point for storing this compound to minimize degradation.

Form Temperature Light Atmosphere Container
Solid 2-8°C (short-term) or -20°C (long-term)Protect from lightInert gas (Argon or Nitrogen)Tightly sealed, amber glass vial
Solution -20°C or -80°CProtect from lightInert gas (Argon or Nitrogen)Tightly sealed, amber glass vial with a PTFE-lined cap

Note: These are general guidelines. The stability of the compound in solution will also depend on the solvent used. Polar solvents may facilitate degradation pathways like hydrolysis.[1]

Visualizing Potential Degradation and Stability Testing

To better understand the processes involved, the following diagrams illustrate a hypothetical degradation pathway and a workflow for stability testing.

cluster_0 Hypothetical Degradation Pathway A This compound B Protonation/Deprotonation A->B Acid/Base C Ring Opening (N-O Bond Cleavage) B->C Heat/Light (UV) D Hydrolysis/Rearrangement C->D E Degradation Products D->E

Caption: Hypothetical degradation pathway for this compound.

cluster_1 Forced Degradation Study Workflow A Prepare Stock Solution of This compound B Aliquot into Different Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Photolytic (UV/Vis light) - Thermal (e.g., 60°C) A->B C Incubate for Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) B->C D Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV) C->D E Quantify Remaining Parent Compound and Identify Major Degradants D->E F Determine Degradation Rate and Pathway E->F G Establish Optimal Storage and Handling Conditions F->G

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and establish stability-indicating analytical methods for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear glass vial to light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Place the stock solution in an oven at 60°C. A control sample should be stored at the recommended storage temperature.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • For acid and base hydrolysis, neutralize the samples before analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition at each time point.

    • Identify the conditions under which the compound is most and least stable.

    • If possible, use LC-MS to identify the major degradation products.

Self-Validation: The inclusion of control samples at each step and the use of a validated, stability-indicating analytical method are crucial for the trustworthiness of the results. The protocol is designed to be self-validating by comparing the stressed samples to the control samples.

By following this guide, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing DAAO Assay Conditions for 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of D-amino acid oxidase (DAAO) assays using the novel substrate, 7-Methylbenzo[d]isoxazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust and reliable assay with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your DAAO assay with this compound in a question-and-answer format.

Question: I am not seeing any enzyme activity, or the activity is very low. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no detectable DAAO activity when using a novel substrate like this compound can stem from several factors. Here is a systematic approach to diagnosing the issue:

  • Confirm Enzyme Activity with a Control Substrate: Before testing the novel substrate, always run a parallel experiment with a known DAAO substrate, such as D-alanine or D-serine.[1][2] This will validate that your enzyme is active and the general assay setup is correct. If the control substrate also shows low or no activity, the issue lies with the enzyme or general assay components.

  • Substrate Specificity and Concentration: DAAO exhibits broad substrate specificity but generally prefers bulky and hydrophobic D-amino acids.[1][2] this compound is a heterocyclic compound and may not be an optimal substrate.

    • Vary Substrate Concentration: The initial substrate concentration might be too low to detect a signal or so high that it causes substrate inhibition.[1] Perform a substrate titration experiment, testing a wide range of this compound concentrations (e.g., from micromolar to millimolar) to determine the optimal concentration or to identify any inhibitory effects.

    • Solubility Issues: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to an artificially low substrate concentration. You may need to use a small amount of a co-solvent like DMSO, but be sure to run appropriate solvent controls to check for any inhibitory effects on the enzyme.

  • Assay Conditions (pH and Temperature):

    • pH Optimization: Most enzymes have a narrow optimal pH range for activity.[3][4] DAAO from different sources can have different pH optima, but a common starting point is a pH around 8.5.[5][6] Systematically vary the pH of your buffer (e.g., from 7.0 to 9.5) to find the optimal condition for this specific substrate.

    • Temperature Optimization: Enzyme activity is highly dependent on temperature.[3][4] Most DAAO assays are performed at 25°C or 37°C.[3][5] Ensure your incubation temperature is consistent. You can also test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum for your specific DAAO and substrate combination.

  • Cofactor Availability: DAAO is a flavoenzyme that requires flavin adenine dinucleotide (FAD) as a cofactor for its activity.[1][6]

    • Exogenous FAD: The interaction between DAAO and FAD can be weak in some species, like humans.[1] Supplementing the assay buffer with exogenous FAD (e.g., 10 µM) can often enhance or be essential for activity.

  • Detection Method Sensitivity: The chosen assay method may not be sensitive enough to detect low levels of product formation.

    • Consider Alternative Assays: If you are using a less sensitive method, such as monitoring oxygen consumption with a standard oxygen electrode, you might consider switching to a more sensitive coupled assay, like a fluorometric assay that detects hydrogen peroxide production.[5][7]

Question: My assay signal is drifting, or I am seeing a high background signal. What could be the cause?

Answer:

Signal drift and high background can obscure your results and lead to inaccurate measurements. Here are the common culprits and solutions:

  • Substrate Instability: this compound may be unstable in your assay buffer, leading to non-enzymatic degradation that produces a signal.

    • Run a "No-Enzyme" Control: Always include a control well that contains all the reaction components, including the substrate, but without the DAAO enzyme. This will reveal any substrate-dependent background signal.

    • Buffer Composition: Certain buffer components can react with your substrate. If you suspect this, try a different buffer system at the same pH.

  • Interference with Detection Method: The substrate or its breakdown products might interfere with the detection chemistry.

    • Spectrophotometric/Fluorometric Assays: If you are using a coupled assay that measures hydrogen peroxide, this compound might absorb light at the same wavelength as your detection reagent or have intrinsic fluorescence. Run a spectrum of your substrate to check for this.

    • Quenching: The substrate could also be quenching the fluorescent signal in a fluorometric assay. This can be checked by adding the substrate to a known amount of the fluorescent product.

  • Contamination: Contamination of your reagents or samples with other enzymes or substances can lead to a background signal.

    • Use High-Purity Reagents: Ensure all your chemicals and water are of high purity.[6]

    • Sample Contamination: If you are using biological samples, they may contain endogenous enzymes or compounds that contribute to the background.[8] Proper sample preparation and the use of appropriate controls are crucial.

Question: The results from my assay are not reproducible. What factors should I investigate?

Answer:

Lack of reproducibility is a common issue in enzyme assays and can be addressed by carefully controlling several variables:

  • Inconsistent Reagent Preparation:

    • Fresh Reagents: Prepare fresh solutions of sensitive reagents, like the substrate and cofactors, for each experiment.[7]

    • Thorough Mixing: Ensure all your stock solutions and reaction mixtures are thoroughly mixed before use.[9]

  • Pipetting Errors:

    • Calibrated Pipettes: Use properly calibrated pipettes to ensure accurate dispensing of all components.[9]

    • Master Mix: When setting up multiple reactions, prepare a master mix of the common reagents (buffer, cofactor, detection reagents) to minimize pipetting variability between wells.[9]

  • Temperature and Incubation Time Fluctuations:

    • Precise Temperature Control: Even small temperature variations can significantly impact enzyme activity.[4] Use a water bath or incubator with precise temperature control.

    • Consistent Incubation Times: Ensure that the incubation times are identical for all samples. For kinetic assays, this means taking readings at consistent intervals.

  • Edge Effects in Microplates: In 96-well plate assays, the outer wells can be prone to evaporation, leading to changes in reagent concentrations.[4]

    • Avoid Outer Wells: If you observe edge effects, avoid using the outermost wells for your experimental samples. You can fill them with buffer or water to create a humidity barrier.

Frequently Asked Questions (FAQs)

What is the reaction catalyzed by DAAO?

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concurrent production of ammonia and hydrogen peroxide.[5][6] The reaction requires molecular oxygen as the electron acceptor.

Which DAAO should I use for my assay?

DAAOs from different species have varying substrate specificities and stabilities.[6] For general screening and robust activity, DAAO from porcine kidney or the yeast Rhodotorula gracilis are commonly used due to their high activity and stability.[6][10] If you are studying the human enzyme for drug development purposes, you should use recombinant human DAAO (hDAAO).[1]

What are the common methods for detecting DAAO activity?

Several methods can be used to measure DAAO activity, each with its own advantages and disadvantages:[5][7][11]

Assay Method Principle Advantages Disadvantages
Oxygen Consumption Measures the decrease in dissolved oxygen using an oxygen electrode.Direct and continuous.Requires specialized equipment; lower throughput.
Coupled Spectrophotometric The hydrogen peroxide produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.High throughput; uses standard lab equipment.Potential for interference from colored compounds.
Coupled Fluorometric The hydrogen peroxide produced is used by HRP to oxidize a fluorogenic substrate (e.g., Amplex Red).Very sensitive; high throughput.Potential for interference from fluorescent compounds.
α-Keto Acid Detection The α-keto acid product is derivatized with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to form a colored product.Direct measurement of a specific product.Often requires stopping the reaction; can be less sensitive.
How should I prepare my sample containing this compound?

This compound should be dissolved in a suitable solvent at a high concentration to create a stock solution.[12] Dimethyl sulfoxide (DMSO) is a common choice. This stock solution can then be diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <1%) to avoid denaturing the enzyme. Always include a solvent control in your experiments.

What controls are essential for a reliable DAAO assay?

To ensure the validity of your results, the following controls are highly recommended:

  • No-Enzyme Control: Contains all reaction components except the enzyme. This helps to identify any background signal from the substrate or other reagents.

  • No-Substrate Control: Contains all reaction components except the substrate. This measures any endogenous activity or background from the enzyme preparation.

  • Positive Control: Uses a known DAAO substrate (e.g., D-alanine) to confirm that the enzyme is active.

  • Solvent Control: If using a co-solvent like DMSO to dissolve the substrate, this control contains the same concentration of the solvent as the experimental wells to check for any inhibitory or activating effects.

Experimental Protocols

Protocol 1: Optimization of pH for DAAO Activity

This protocol describes how to determine the optimal pH for DAAO activity with this compound using a coupled spectrophotometric assay.

  • Prepare a series of buffers with different pH values ranging from 7.0 to 9.5 (e.g., 50 mM sodium phosphate for pH 7.0-8.0 and 50 mM Tris-HCl for pH 8.0-9.5).

  • Prepare a reaction master mix for each pH to be tested. For a 100 µL final reaction volume, this could include:

    • 80 µL of the respective pH buffer

    • 10 µL of 100 µM FAD (for a final concentration of 10 µM)

    • 5 µL of a chromogenic substrate and HRP mixture (e.g., as per a commercial kit's instructions)

  • Add 95 µL of the master mix to the wells of a 96-well plate.

  • Add 5 µL of DAAO enzyme (at a predetermined concentration) to initiate the reaction.

  • Immediately add 5 µL of this compound at a fixed, non-saturating concentration.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate.

  • Calculate the initial reaction rate for each pH value.

  • Plot the reaction rate versus pH to determine the optimal pH.[13]

Protocol 2: Substrate Titration to Determine Kinetic Parameters

This protocol outlines how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for DAAO with this compound.

  • Prepare a series of dilutions of the this compound stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.

  • Prepare a reaction master mix containing the optimal buffer, FAD, detection reagents, and DAAO enzyme.

  • Add the master mix to the wells of a 96-well plate.

  • Initiate the reactions by adding the different concentrations of the substrate to the wells.

  • Monitor the reaction kinetically by measuring the product formation over time.

  • Calculate the initial velocity (v) for each substrate concentration.

  • Plot the initial velocity versus the substrate concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Visualizations

DAAO_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme Cycle cluster_products Products D-Amino Acid D-Amino Acid DAAO_FAD DAAO-FAD (Oxidized) D-Amino Acid->DAAO_FAD O2 O₂ DAAO_FADH2 DAAO-FADH₂ (Reduced) O2->DAAO_FADH2 H2O H₂O H2O->DAAO_FADH2 DAAO_FAD->DAAO_FADH2 Reduction Keto_Acid α-Keto Acid DAAO_FAD->Keto_Acid NH3 NH₃ DAAO_FAD->NH3 DAAO_FADH2->DAAO_FAD Oxidation H2O2 H₂O₂ DAAO_FADH2->H2O2

Caption: DAAO Catalytic Cycle

Troubleshooting_Workflow start Low or No Activity check_control Run Positive Control (e.g., D-Alanine) start->check_control control_ok Control OK? check_control->control_ok troubleshoot_enzyme Troubleshoot Enzyme/Assay Reagents control_ok->troubleshoot_enzyme No optimize_substrate Optimize Substrate Concentration control_ok->optimize_substrate Yes troubleshoot_enzyme->start optimize_pH_temp Optimize pH and Temperature optimize_substrate->optimize_pH_temp add_fad Add Exogenous FAD optimize_pH_temp->add_fad increase_sensitivity Increase Assay Sensitivity add_fad->increase_sensitivity success Activity Detected increase_sensitivity->success

Caption: Troubleshooting Low DAAO Activity

References

Validation & Comparative

A Comparative Guide for Researchers: 7-Methylbenzo[d]isoxazol-3-ol vs. 5-Chloro-benzo[d]isoxazol-3-ol (CBIO)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of appropriate small molecule inhibitors is a critical step. This guide provides an in-depth, objective comparison of two closely related benzo[d]isoxazole-3-ol derivatives: 7-Methylbenzo[d]isoxazol-3-ol and the well-characterized D-amino acid oxidase (DAAO) inhibitor, 5-Chloro-benzo[d]isoxazol-3-ol (CBIO). This document will delve into their chemical properties, known biological activities, and the underlying structure-activity relationships that govern their performance, supported by experimental data and detailed protocols.

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have shown a wide range of biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties.[2][3] A key therapeutic target for this class of compounds is D-amino acid oxidase (DAAO), a flavoenzyme that metabolizes D-amino acids, such as D-serine.[1] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and enhancing its levels by inhibiting DAAO is a promising strategy for treating neurological and psychiatric disorders like schizophrenia.[1][4]

This guide will focus on a comparative analysis of two specific derivatives, this compound and 5-Chloro-benzo[d]isoxazol-3-ol (CBIO), to aid researchers in selecting the optimal compound for their studies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its behavior in biological systems. Below is a summary of the key properties of this compound and CBIO.

PropertyThis compound5-Chloro-benzo[d]isoxazol-3-ol (CBIO)
Molecular Formula C₈H₇NO₂C₇H₄ClNO₂[5]
Molecular Weight 149.15 g/mol [6]169.56 g/mol [7]
XLogP3 1.5[6]1.8[7]
Hydrogen Bond Donor Count 1[6]1[7]
Hydrogen Bond Acceptor Count 2[6]2[7]
Topological Polar Surface Area 38.3 Ų[6]38.3 Ų[7]
Melting Point Not available216-220 °C[5]
Boiling Point Not available336.7 °C at 760 mmHg[5]
pKa Not available13.14 ± 0.20 (predicted)[5]

Expert Analysis: The substitution of a methyl group versus a chlorine atom imparts distinct physicochemical characteristics. The higher molecular weight of CBIO is a direct result of the heavier chlorine atom. The XLogP3 values suggest that both compounds have moderate lipophilicity, a favorable trait for blood-brain barrier penetration. However, the slightly higher XLogP3 of CBIO may indicate a greater propensity to cross cell membranes. The identical hydrogen bond donor/acceptor counts and topological polar surface area suggest similar potential for forming polar interactions. The high melting and boiling points of CBIO are indicative of a stable crystalline structure with strong intermolecular forces.[5]

Biological Activity: DAAO Inhibition and Structure-Activity Relationship (SAR)

The primary characterized biological activity for this class of compounds is the inhibition of D-amino acid oxidase (DAAO).

5-Chloro-benzo[d]isoxazol-3-ol (CBIO): A Potent DAAO Inhibitor

CBIO is a well-established and potent inhibitor of DAAO, with an IC50 value in the submicromolar range.[8] This inhibitory activity has been shown to increase the plasma and brain levels of D-serine in rats when co-administered with D-serine.[8] The positioning of the chlorine atom at the 5-position of the benzo[d]isoxazole ring is crucial for its high potency. Structure-activity relationship (SAR) studies of benzo[d]isoxazol-3-ol derivatives have revealed that electron-withdrawing groups at the 5- and 6-positions are favorable for binding to the DAAO active site.[1]

This compound: An Uncharacterized Derivative

To date, there is limited publicly available information on the specific biological activity of this compound, particularly concerning DAAO inhibition. However, based on the established SAR for this compound class, we can infer its potential activity. The methyl group at the 7-position is an electron-donating group. Given that electron-withdrawing groups at the 5- and 6-positions enhance DAAO inhibition, it is plausible that an electron-donating group at the 7-position may result in weaker inhibitory activity compared to CBIO.

Expert Opinion: The choice between these two compounds will largely depend on the research objective. For studies requiring a potent and well-characterized DAAO inhibitor to investigate the downstream effects of elevated D-serine levels, CBIO is the clear choice. Conversely, this compound could serve as a valuable tool for SAR studies or as a negative control to confirm that the observed effects of CBIO are indeed due to DAAO inhibition.

Experimental Protocols

To facilitate the direct comparison of these compounds in a research setting, detailed experimental protocols for their synthesis and for evaluating their DAAO inhibitory activity are provided below.

Synthesis of Benzo[d]isoxazol-3-ol Derivatives

A general and reliable method for the synthesis of the benzo[d]isoxazol-3-ol core involves a two-step process starting from the appropriately substituted salicylaldehyde.

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization Salicylaldehyde Substituted Salicylaldehyde Oxime Substituted Salicylaldehyde Oxime Salicylaldehyde->Oxime Base (e.g., NaHCO₃) Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Oxime_ref Substituted Salicylaldehyde Oxime Final_Product Substituted Benzo[d]isoxazol-3-ol Oxime_ref->Final_Product Heat Cyclizing_agent Cyclizing Agent (e.g., CDI) Cyclizing_agent->Final_Product cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Detection DAAO Recombinant Human DAAO Preincubation Pre-incubation DAAO->Preincubation Inhibitor Test Compound (e.g., CBIO) Inhibitor->Preincubation D_Serine D-Serine (Substrate) Reaction_Mix Reaction Initiation D_Serine->Reaction_Mix H2O2 Hydrogen Peroxide (H₂O₂) Production Reaction_Mix->H2O2 Preincubation_ref Pre-incubated Enzyme-Inhibitor Complex Preincubation_ref->Reaction_Mix HRP Horseradish Peroxidase (HRP) Detection_Mix Detection Reaction HRP->Detection_Mix Probe Fluorescent Probe (e.g., Amplex Red) Probe->Detection_Mix Fluorescence Fluorescent Product Detection_Mix->Fluorescence H2O2_ref H₂O₂ H2O2_ref->Detection_Mix

References

The Evolving Landscape of Benzo[d]isoxazol-3-ol Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' wide array of biological activities.[1][2] For researchers and drug development professionals, understanding the nuanced differences in efficacy among these derivatives is paramount for advancing therapeutic strategies. This guide offers an in-depth, objective comparison of various benzo[d]isoxazol-3-ol derivatives, supported by experimental data, to illuminate their therapeutic potential across different disease models. We will delve into their anticonvulsant, antimicrobial, and anticancer activities, providing a clear rationale for experimental designs and a critical analysis of structure-activity relationships (SAR).

The Versatile Pharmacophore: An Overview of Benzo[d]isoxazole Bioactivity

The benzo[d]isoxazole core is a versatile pharmacophore, with its biological activity and potency being significantly influenced by the nature and position of its substituents.[1] This heterocyclic system has been extensively explored, leading to the development of compounds with a broad spectrum of therapeutic applications, including:

  • Anticonvulsant Agents: Targeting neurological disorders like epilepsy.[3][4]

  • Antimicrobial Agents: Exhibiting efficacy against a range of bacterial and fungal pathogens.[2][5]

  • Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines.[2][5]

  • Anti-inflammatory Agents: Modulating inflammatory pathways.[2][5]

  • Antipsychotic Agents: With some derivatives developed for treating conditions like schizophrenia.[2][4]

This guide will focus on a comparative analysis of specific derivatives where quantitative efficacy data is available, providing a clearer understanding of their potential in these therapeutic areas.

Comparative Efficacy Analysis of Benzo[d]isoxazol-3-ol Derivatives

Anticonvulsant Activity: A Promising Frontier

A significant body of research has focused on the anticonvulsant properties of benzo[d]isoxazole derivatives. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used for the early identification of potential anticonvulsant candidates.[3]

A notable study involved the synthesis and evaluation of a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones.[3] The results highlighted two lead compounds with significant anticonvulsant activity and lower neurotoxicity compared to the reference drugs phenytoin and ethosuximide.[3]

Table 1: Comparative Anticonvulsant Efficacy of Pyrrolidine-2,5-dione Derivatives [3]

CompoundStructureMES ED50 (mg/kg, oral, rats)scPTZ ED50 (mg/kg, oral, rats)
8a 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione14.90-
7d 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2, 5-dione-42.30
Phenytoin-20.2-
Ethosuximide--130

The data clearly indicates that compound 8a is more potent in the MES model than phenytoin, suggesting its potential efficacy against generalized tonic-clonic seizures. Compound 7d demonstrates superior potency in the scPTZ model compared to ethosuximide, indicating potential effectiveness against absence seizures.[3]

Another class of derivatives, 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, has also shown promising anticonvulsant activities. Compound 4g from this series was identified as a particularly potent agent against both MES- and PTZ-induced seizures, with a higher protective index than the standard drugs carbamazepine and valproate.[6] The proposed mechanism of action for compound 4g involves the enhancement of GABA levels in the brain.[6]

Table 2: Efficacy and Safety Profile of Triazol-3-one Derivative 4g [6]

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
4g 23.718.9284.0MES: 12.0, scPTZ: 15.0
Carbamazepine---MES: 7.2
Valproate---scPTZ: 1.9

The significantly higher protective index of compound 4g underscores its favorable safety profile compared to established antiepileptic drugs.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzo[d]isoxazole derivatives have demonstrated considerable potential in this area.[5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

One study investigated a series of benzisoxazole analogs for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Several compounds exhibited potent activity, with MIC values as low as 3.12 µg/mL.[5] Notably, compounds 53 , 54 , and 55 showed very good antitubercular activity.[5]

Table 3: Anti-tubercular Activity of Benzisoxazole Analogs [5]

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
50-52 3.12
53 6.25
54 3.25
55 6.25

These findings suggest that the benzo[d]isoxazole scaffold is a promising starting point for the development of new anti-tubercular drugs.[5]

Furthermore, structure-activity relationship studies have revealed that the presence of electron-withdrawing groups, such as chloro and bromo functionalities, can enhance the antimicrobial activity of these compounds.[5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzo[d]isoxazole derivatives have also been investigated for their potential as anticancer agents.[5] A study on a series of benzisoxazole-substituted-allyl derivatives identified compounds 67-70 as effective against HT-29 human colon cancer cells.[5]

In a different approach, bivalent inhibitors based on the benzo[d]isoxazole scaffold have been designed to target Bromodomain and Extra-Terminal (BET) proteins, which are implicated in the progression of prostate cancer.[1] These inhibitors have demonstrated potent inhibition of BET bromodomains.[1]

Experimental Protocols: A Foundation for Reliable Data

The credibility of the comparative efficacy data presented rests on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for the key assays mentioned.

Anticonvulsant Screening

1. Maximal Electroshock (MES) Test: [3]

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound to mice or rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined time for drug absorption, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test: [3]

  • Objective: To identify compounds effective against absence seizures.

  • Procedure:

    • Administer the test compound to the animals.

    • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures within a specified observation period (e.g., 30 minutes) indicates protection.

    • Calculate the ED50 value.

3. Rotarod Neurotoxicity Test: [3]

  • Objective: To assess the potential for motor impairment and neurotoxicity.

  • Procedure:

    • Train the animals to remain on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute).

    • Administer the test compound.

    • At various time points after administration, place the animals back on the rotarod.

    • Record the inability of an animal to maintain its balance on the rod for the predetermined time as a sign of neurotoxicity.

    • Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity.

Antimicrobial Susceptibility Testing

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method): [5]

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no drug) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer conceptual framework, the following diagrams illustrate the general workflow for anticonvulsant drug screening and a simplified representation of a potential mechanism of action.

Anticonvulsant_Screening_Workflow cluster_0 Preclinical Screening Compound_Synthesis Synthesis of Benzo[d]isoxazol-3-ol Derivatives MES_Test Maximal Electroshock (MES) Test Compound_Synthesis->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Synthesis->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test MES_Test->Rotarod_Test scPTZ_Test->Rotarod_Test Lead_Identification Lead Compound Identification Rotarod_Test->Lead_Identification

Caption: Workflow for the preclinical screening of anticonvulsant compounds.

GABAergic_Mechanism Compound_4g Benzo[d]isoxazol-3-ol Derivative (e.g., 4g) GABA_Synthesis Increased GABA Synthesis Compound_4g->GABA_Synthesis GABA_Levels Elevated Brain GABA Levels GABA_Synthesis->GABA_Levels Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Levels->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect

Caption: Postulated GABAergic mechanism of action for certain anticonvulsant derivatives.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of benzo[d]isoxazol-3-ol derivatives. The modular nature of this scaffold allows for extensive chemical modification, leading to compounds with potent and selective activities across various biological targets. The promising anticonvulsant and antimicrobial data, in particular, highlight the value of continued research in this area.

Future efforts should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different substituents on efficacy and selectivity.

  • Mechanism of Action Elucidation: To understand the molecular targets and pathways through which these derivatives exert their effects.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of lead compounds and ensure their suitability for further development.

By leveraging the insights gained from comparative efficacy studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the benzo[d]isoxazole scaffold, paving the way for the development of novel and effective treatments for a range of human diseases.

References

The 7-Methylbenzo[d]isoxazol-3-ol Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the benzo[d]isoxazole moiety stands as a privileged scaffold, a core structural framework that consistently appears in biologically active compounds.[1][2] Its unique electronic and conformational properties make it a versatile template for designing novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Methylbenzo[d]isoxazol-3-ol, a representative member of this class. Due to the limited publicly available data on this specific molecule, our exploration will be a comparative one. We will dissect the SAR of clinically successful drugs and advanced research compounds that share the benzo[d]isoxazole core, thereby creating a predictive framework for the potential biological activities of this compound and its prospective analogs.

The Benzo[d]isoxazole Core: A Foundation for Diverse Biological Activity

The benzo[d]isoxazole ring system is a bicyclic heterocycle that imparts a favorable combination of rigidity, lipophilicity, and metabolic stability to a molecule. This has led to its incorporation into a variety of therapeutic agents with diverse mechanisms of action.[1] Notable examples include the anticonvulsant zonisamide and the atypical antipsychotics risperidone and paliperidone.[3][4] The biological activity of these compounds is intricately linked to the nature and position of substituents on the benzo[d]isoxazole core.

Comparative SAR Analysis: Learning from Marketed Drugs

To understand the potential of this compound, we first turn to its commercially successful relatives.

Zonisamide: The Impact of C3-Substitution

Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, is an established antiepileptic drug.[5] Its primary mechanism of action involves the blockade of voltage-sensitive sodium channels and T-type calcium channels.[6]

  • Key Structural Feature: The methanesulfonamide group at the C3 position is critical for its anticonvulsant activity. This group acts as a key pharmacophore, engaging with the biological target.

  • Inference for this compound: The 3-hydroxyl group in our topic compound presents a point for significant modification. While the -OH group itself can participate in hydrogen bonding, its replacement with other functional groups, such as the sulfonamide in zonisamide, could dramatically alter the biological target and therapeutic application.

Risperidone and Paliperidone: The Significance of Benzene Ring Substitution and Metabolism

Risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), are widely used atypical antipsychotics that act primarily as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[7][8]

  • Key Structural Features:

    • 6-Fluoro substitution: The fluorine atom at the 6-position of the benzo[d]isoxazole ring is a common feature in this class of antipsychotics and is believed to enhance potency and modulate pharmacokinetic properties.

    • Piperidinyl moiety at C3: A complex piperidinyl-containing side chain at the 3-position is crucial for receptor binding.

    • Hydroxylation of Risperidone to Paliperidone: The metabolic conversion of risperidone to paliperidone involves the hydroxylation of the pyrimidinone ring system attached to the piperidine. This seemingly minor change from a hydrogen to a hydroxyl group has been shown to subtly alter the signaling profile of the drug.[7]

  • Inference for this compound:

    • The 7-methyl group on our compound of interest is located on the benzene portion of the scaffold. Its electronic and steric influence could modulate receptor affinity and selectivity compared to the 6-fluoro substitution in risperidone. The methyl group, being electron-donating, may alter the electronic character of the aromatic system, potentially influencing pi-pi stacking interactions with receptor residues.

    • The 3-hydroxyl group offers a handle for attaching more complex side chains, akin to the piperidinyl moiety in risperidone, to target specific receptors.

Insights from Investigational Compounds

The exploration of novel benzo[d]isoxazole derivatives in preclinical and clinical research provides further clues to the SAR of this scaffold.

Anticonvulsant Pyrrolidine-2,5-dione Derivatives

A series of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones has been investigated for anticonvulsant activity.[9]

  • Key SAR Finding: The study revealed that a 1-(4-fluorophenyl) substituent on the pyrrolidine-2,5-dione ring resulted in the most potent compound in the maximal electroshock (MES) test, a standard preclinical model for seizures.[9]

  • Implication: This highlights the importance of the substituent attached to the C3-position of the benzo[d]isoxazole core. The nature of this substituent can be fine-tuned to optimize potency and selectivity for a particular biological target.

EPAC Antagonists

Novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues have been identified as potent antagonists of Exchange Protein directly Activated by cAMP (EPAC).[10]

  • Key SAR Finding: In this series, the substitution pattern on a peripheral phenyl ring dramatically influenced potency. For instance, replacing the isoxazole ring of a parent compound with a benzo[d]isoxazol moiety led to a slight decrease in potency. However, the subsequent addition of fluorine-containing groups to the B-ring of the molecule significantly boosted the antagonistic activity.[10]

  • Implication: This demonstrates that even distal modifications can have a profound impact on the overall activity of a benzo[d]isoxazole-based compound. For this compound, this suggests that derivatization of the 3-hydroxyl group with substituted aromatic moieties could be a fruitful avenue for discovering novel biological activities.

Experimental Protocols

To facilitate further research in this area, we provide a general methodology for the synthesis and evaluation of novel this compound analogs.

General Synthesis of Substituted Benzo[d]isoxazol-3-ols

The synthesis of benzo[d]isoxazole-3-ols typically proceeds through the cyclization of an appropriately substituted 2-hydroxy-acetophenone oxime.

Step 1: Synthesis of 2-Hydroxy-3-methylacetophenone

  • Start with commercially available 2-methylphenol.

  • Perform a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group ortho to the hydroxyl group. Purification is typically achieved by column chromatography.

Step 2: Oximation

  • Dissolve 2-hydroxy-3-methylacetophenone in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and precipitate the oxime by adding water. The product can be collected by filtration and recrystallized.

Step 3: Oxidative Cyclization

  • Dissolve the 2-hydroxy-3-methylacetophenone oxime in a suitable solvent (e.g., DMF).

  • Add a mild oxidizing agent (e.g., lead tetraacetate or N-bromosuccinimide).

  • Stir the reaction at room temperature or with gentle heating.

  • Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

In Vitro Assay for Anticonvulsant Activity (Maximal Electroshock Seizure Test)

This protocol is a standard preclinical screen for potential anticonvulsant agents.

  • Animal Model: Adult male mice (e.g., Swiss albino).

  • Compound Administration: Administer the test compound (e.g., a derivative of this compound) intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • MES Induction: After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) can be determined by probit analysis.

Data Summary and Comparative Analysis

The following table summarizes the key structural features and biological activities of the discussed benzo[d]isoxazole-containing compounds, providing a framework for predicting the potential of this compound derivatives.

Compound/SeriesKey Structural FeaturesPrimary Biological ActivityKey SAR Insights
This compound 7-Methyl group, 3-Hydroxyl groupTo be determinedThe 7-methyl group may influence receptor binding and pharmacokinetics. The 3-hydroxyl is a key point for derivatization.
Zonisamide 3-MethanesulfonamideAnticonvulsant (Na⁺/Ca²⁺ channel blocker)The C3-substituent is a critical pharmacophore.[5][6]
Risperidone 6-Fluoro, C3-piperidinyl side chainAntipsychotic (D₂/5-HT₂ₐ antagonist)Benzene ring substitution and a complex C3 side chain are crucial for receptor affinity.[7][8]
Paliperidone 6-Fluoro, C3-piperidinyl side chain with hydroxylAntipsychotic (D₂/5-HT₂ₐ antagonist)A single hydroxyl group can alter the signaling profile compared to the parent drug.[7]
Pyrrolidine-2,5-dione Analogs 3-(Pyrrolidine-2,5-dione), various N-substituentsAnticonvulsantAromatic substituents on the C3-moiety can enhance potency.[9]
EPAC Antagonists 2-oxo-N-phenylacetohydrazonoyl cyanide at C3EPAC AntagonistSubstitutions on peripheral aromatic rings significantly impact activity.[10]

Visualizing the SAR Landscape

The following diagrams illustrate the key structural modifications on the benzo[d]isoxazol scaffold and their impact on biological activity.

SAR_Benzoisoxazole cluster_C7 C7-Position cluster_C6 C6-Position cluster_C3 C3-Position Core Benzo[d]isoxazol-3-ol Scaffold C7_Me 7-Methyl (as in topic compound) C7_Me->Core Influences lipophilicity and steric interactions C7_H 7-Unsubstituted C7_H->Core Baseline C6_F 6-Fluoro (e.g., Risperidone) C6_F->Core Enhances antipsychotic potency C3_OH 3-Hydroxyl (as in topic compound) C3_OH->Core H-bonding, handle for derivatization C3_Sulfonamide 3-Methanesulfonamide (Zonisamide) C3_Sulfonamide->Core Confers anticonvulsant activity C3_Sidechain Complex Side Chains (e.g., Risperidone, EPAC Antagonists) C3_Sidechain->Core Determines receptor specificity and high affinity

Caption: Key modification sites on the benzo[d]isoxazol-3-ol scaffold.

Caption: General workflow for synthesis and evaluation of benzo[d]isoxazol-3-ol analogs.

Conclusion and Future Directions

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of structurally related compounds provides a robust framework for guiding future research. The benzo[d]isoxazol scaffold is a proven platform for developing drugs with a wide range of therapeutic applications. The key to unlocking the potential of this compound lies in the strategic modification of its core structure, particularly at the 3-hydroxyl position and potentially through bioisosteric replacement of the isoxazole ring itself.

Future investigations should focus on:

  • Synthesis of a focused library of analogs: Modifications should include varying the substituent at the 7-position, derivatizing the 3-hydroxyl group with a diverse set of functional groups and side chains, and exploring substitutions at other positions on the benzene ring.

  • Broad biological screening: The synthesized compounds should be screened against a wide panel of biological targets, including ion channels, G-protein coupled receptors, and enzymes, to identify novel activities.

  • Computational modeling: Docking studies and molecular dynamics simulations can help to rationalize observed SAR and guide the design of more potent and selective analogs.

By leveraging the knowledge gained from existing benzo[d]isoxazole-based drugs and research compounds, the scientific community is well-positioned to explore the therapeutic potential of this compound and its derivatives.

References

Validating DAAO Inhibitory Activity of 7-Methylbenzo[d]isoxazol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the D-amino acid oxidase (DAAO) inhibitory activity of 7-Methylbenzo[d]isoxazol-3-ol. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting neuropsychiatric disorders. By contextualizing the inhibitory potential of this compound within the broader landscape of known DAAO inhibitors, this document offers both the rationale and the practical steps for its rigorous evaluation.

The Scientific Imperative: Targeting DAAO for Neurological Disorders

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a pivotal role in the metabolism of D-amino acids.[1][2] Of particular therapeutic interest is its degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Hypofunction of the NMDA receptor is a key hypothesis in the pathophysiology of schizophrenia, and enhancing its activity by elevating synaptic D-serine levels is a promising therapeutic strategy.[2][3] Consequently, the inhibition of DAAO has emerged as a focal point for the development of novel treatments for schizophrenia and other central nervous system disorders.[1][2]

The benzo[d]isoxazol-3-ol scaffold has been identified as a promising core structure for the development of potent DAAO inhibitors.[2] Structure-activity relationship (SAR) studies have indicated that small substituents, such as methyl groups, at various positions on the bicyclic ring can modulate inhibitory potency.[2] This guide focuses on this compound, a specific analog within this chemical series, to outline the process of validating its DAAO inhibitory activity and comparing its performance against established benchmarks.

Comparative Landscape of DAAO Inhibitors

To effectively evaluate the potential of this compound, it is essential to benchmark its activity against a panel of well-characterized DAAO inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key compounds, providing a quantitative context for our validation studies.

InhibitorChemical ClassIC50 (nM) against human DAAOReference(s)
This compound Benzo[d]isoxazol-3-olHypothetical Value for Validation: 150N/A
5-Chlorobenzo[d]isoxazol-3-ol (CBIO)Benzo[d]isoxazol-3-ol188[1][2]
3-Hydroxyquinolin-2(1H)-oneQuinolinone4[2]
AS057278Pyrazole carboxylic acid900[2]
Luvadaxistat (TAK-831)Novel Heterocycle14[4]
Sodium BenzoateBenzoic Acid Derivative>10,000 (micromolar)[5]

Note: The IC50 value for this compound is presented as a hypothetical target for this validation guide. The experimental protocols outlined below are designed to empirically determine this value.

Experimental Validation Workflow

The validation of this compound as a DAAO inhibitor necessitates a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based models. This ensures a comprehensive understanding of its potency, mechanism of action, and cellular efficacy.

DAAO_Inhibitor_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation enzymatic_assay In Vitro Enzymatic Assay (IC50 Determination) kinetic_studies Enzyme Kinetic Studies (Mechanism of Inhibition) enzymatic_assay->kinetic_studies Elucidate Mechanism cell_based_assay Cell-Based DAAO Assay (Cellular Potency) enzymatic_assay->cell_based_assay Confirm in Cellular Context target_engagement Target Engagement Assay (Cellular D-Serine Levels) cell_based_assay->target_engagement Confirm Cellular Activity DAAO_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D_Serine D-Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Binding Neuronal_Activation Neuronal Activation & Synaptic Plasticity NMDA_Receptor->Neuronal_Activation Channel Opening (Ca2+ Influx) Glutamate Glutamate Glutamate->NMDA_Receptor Agonist Binding DAAO DAAO Enzyme Degradation_Products Degradation Products DAAO->Degradation_Products Catalyzes Degradation Test_Compound This compound Test_Compound->DAAO Inhibits D_Serine_in D-Serine D_Serine_in->DAAO Substrate

References

The Selective Inhibition Profile of 7-Methylbenzo[d]isoxazol-3-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the selective inhibition of enzymes is a paramount objective. The ability of a small molecule to preferentially interact with its intended target over other structurally or functionally related proteins is a key determinant of its therapeutic potential and research utility. This guide provides an in-depth comparative analysis of the selectivity of 7-Methylbenzo[d]isoxazol-3-ol, a compound of significant interest, against three major classes of oxidases: Xanthine Oxidase (XO), Monoamine Oxidases (MAO-A and MAO-B), and Cyclooxygenases (COX-1 and COX-2).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product sheet to offer a comprehensive, data-supported examination of inhibitory profiles, grounded in established experimental methodologies. We will explore the nuanced interactions of benzo[d]isoxazole scaffolds with these critical enzymes, providing a framework for informed decision-making in your research endeavors.

The Critical Role of Oxidase Selectivity

Oxidases are a broad class of enzymes that catalyze oxidation-reduction reactions and are implicated in a vast array of physiological and pathological processes.[1][2] Their ubiquitous nature and diverse functions make them attractive targets for therapeutic intervention. However, the structural similarities among different oxidases present a significant challenge in developing selective inhibitors. Off-target inhibition can lead to undesirable side effects and confound experimental results. Therefore, a thorough understanding of a compound's selectivity profile is not merely advantageous, but essential.

Comparative Inhibitory Profile of Benzo[d]isoxazole Scaffolds

While direct experimental data for this compound across all three oxidase families is not extensively published in a single comparative study, we can infer its likely selectivity based on robust studies of structurally related isoxazole and benzoxazole derivatives. This comparative analysis synthesizes findings from multiple sources to provide a predictive overview.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][3][4] They exist in two isoforms, MAO-A and MAO-B, which represent distinct therapeutic targets for depression and neurodegenerative diseases, respectively. Studies on 2,1-benzisoxazole and 2-methylbenzo[d]oxazole derivatives have demonstrated potent and often selective inhibition of MAO enzymes.

Table 1: Comparative MAO Inhibition by Benzo[d]isoxazole and Related Derivatives

Compound ClassTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
2,1-Benzisoxazole DerivativesMAO-A3.29 - 5.35Varies[5]
MAO-B0.017 - 0.098Varies[5]
2-Methylbenzo[d]oxazole DerivativesMAO-A0.592 - 0.670Varies[6]
MAO-B0.0023 - 0.0033Varies[6]

Note: The data presented are for representative compounds from the cited studies and not for this compound itself.

The data strongly suggest that the benzo[d]isoxazole scaffold is a privileged structure for MAO inhibition, with a general preference for MAO-B. The high potency, often in the nanomolar range for MAO-B, indicates a strong interaction with the enzyme's active site. The selectivity is influenced by the substitution pattern on the heterocyclic ring system.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[7][8] The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Research into isoxazole and benzoxazole derivatives has revealed their potential as COX inhibitors, with some exhibiting selectivity for the inducible COX-2 isoform.

Table 2: Comparative COX Inhibition by Isoxazole and Benzoxazole Derivatives

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole DerivativesCOX-1>50>52.6[9]
COX-20.95[9]
Benzoxazole DerivativesCOX-211.5 - 30.7N/A[10]

Note: The data presented are for representative compounds from the cited studies and not for this compound itself.

The isoxazole core has been successfully incorporated into selective COX-2 inhibitors. This suggests that this compound may also exhibit inhibitory activity against COX enzymes, with a potential for COX-2 selectivity. The nature and position of substituents on the benzo[d]isoxazole ring would be critical in determining the potency and selectivity of this interaction.

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid are associated with gout. While direct data on benzo[d]isoxazole derivatives is scarce, studies on other isoxazole-containing compounds have shown potent xanthine oxidase inhibitory activity.

Table 3: Xanthine Oxidase Inhibition by Isoxazole Derivatives

Compound ClassTargetIC50 (nM)Reference
5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamidesXanthine OxidaseIn the nanomolar range[2]
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic AcidsXanthine OxidaseIn the nanomolar range[3]

Note: The data presented are for representative compounds from the cited studies and not for this compound itself.

The finding that isoxazole-containing molecules can act as potent, non-purine inhibitors of xanthine oxidase is significant.[2][3] This opens the possibility that this compound could also interact with this enzyme. The structural features of the isoxazole ring appear to be compatible with the active site of xanthine oxidase.

Experimental Protocols for Determining Oxidase Selectivity

To empirically determine the selectivity of this compound, a series of standardized in vitro enzyme inhibition assays must be performed. The following protocols provide a robust framework for such investigations.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.

Protocol Steps:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 7.5).

    • Xanthine Solution (Substrate): Prepare a stock solution in NaOH and dilute in phosphate buffer to the desired final concentration.

    • Xanthine Oxidase Enzyme Solution: Dilute the enzyme stock in phosphate buffer to achieve a suitable reaction rate.

    • Test Compound (this compound): Prepare a stock solution in DMSO and create serial dilutions.

    • Positive Control: Allopurinol solution.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 150 µL of phosphate buffer.

    • Add 20 µL of the test compound dilution or control.

    • Add 30 µL of xanthine solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)

This assay quantifies MAO activity by measuring the production of hydrogen peroxide, a byproduct of monoamine oxidation, using a fluorometric probe.

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • MAO-A and MAO-B Enzyme Preparations (recombinant human).

    • Substrate: Kynuramine (for both isoforms) or a selective substrate.

    • Detection Reagent: A solution containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red).

    • Test Compound: Serial dilutions in DMSO.

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay Procedure (96-well black plate):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the test compound dilution or control.

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B).

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the signal by adding 100 µL of the detection reagent.

    • Measure the fluorescence with an appropriate microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 values for both MAO-A and MAO-B by plotting the percentage of inhibition against the log of the inhibitor concentration.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes, which is a component of the prostaglandin synthesis pathway.

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • COX-1 and COX-2 Enzyme Preparations (e.g., ovine or human recombinant).

    • Substrate: Arachidonic Acid.

    • Colorimetric Substrate: (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Test Compound: Serial dilutions in DMSO.

    • Positive Controls: SC-560 (for COX-1) and Celecoxib (for COX-2).

  • Assay Procedure (96-well plate):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the colorimetric substrate.

    • Add 10 µL of the test compound dilution or control.

    • Add 10 µL of the respective COX enzyme (COX-1 or COX-2).

    • Pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration.

    • Calculate the IC50 values for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Visualizing the Methodologies and Pathways

To further elucidate the experimental design and the biological context of this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Compound & Enzyme Preparation cluster_Assays Inhibition Assays cluster_Analysis Data Analysis Compound This compound (Serial Dilutions) XO_Assay Xanthine Oxidase Assay (Spectrophotometric) Compound->XO_Assay MAO_Assay MAO Assay (Fluorometric) Compound->MAO_Assay COX_Assay COX Assay (Colorimetric) Compound->COX_Assay XO_Enzyme Xanthine Oxidase XO_Enzyme->XO_Assay MAO_Enzymes MAO-A & MAO-B MAO_Enzymes->MAO_Assay COX_Enzymes COX-1 & COX-2 COX_Enzymes->COX_Assay IC50_Calc IC50 Value Calculation XO_Assay->IC50_Calc MAO_Assay->IC50_Calc COX_Assay->IC50_Calc Selectivity Selectivity Index Determination IC50_Calc->Selectivity Comparison Comparative Profile Selectivity->Comparison

Caption: Workflow for determining oxidase selectivity.

Oxidase_Pathways cluster_XO Xanthine Oxidase Pathway cluster_MAO Monoamine Oxidase Pathway cluster_COX Cyclooxygenase Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid (Gout Pathogenesis) Xanthine->Uric_Acid XO Neurotransmitters Dopamine, Serotonin, Norepinephrine Metabolites Inactive Metabolites Neurotransmitters->Metabolites MAO-A / MAO-B Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation & Pain) Arachidonic_Acid->Prostaglandins COX-1 / COX-2

Caption: Simplified signaling pathways of target oxidases.

Conclusion and Future Directions

The available evidence from studies on structurally related compounds strongly suggests that this compound is likely to be a potent inhibitor of monoamine oxidases, with a probable selectivity for MAO-B. Furthermore, the isoxazole scaffold indicates a potential for inhibitory activity against cyclooxygenases, possibly with COX-2 preference, and xanthine oxidase.

To definitively establish the selectivity profile of this compound, direct experimental evaluation using the protocols outlined in this guide is imperative. Such data will be invaluable for researchers seeking to utilize this compound as a selective chemical probe or as a lead for further drug development. The unique pharmacological space occupied by benzo[d]isoxazole derivatives warrants continued investigation to unlock their full therapeutic and scientific potential.

References

In Vivo Efficacy Comparison of D-Amino Acid Oxidase (DAAO) Inhibitors: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1][2] In the mammalian central nervous system (CNS), its primary role is the metabolic degradation of D-serine.[3] This is of profound therapeutic interest because D-serine is a potent and essential co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key mediator of excitatory neurotransmission, synaptic plasticity, and cognitive functions.[4][5][6]

A growing body of evidence implicates NMDA receptor hypofunction in the pathophysiology of schizophrenia, particularly its debilitating negative and cognitive symptoms.[7][8] Consequently, inhibiting DAAO to increase the synaptic availability of D-serine presents a rational and promising therapeutic strategy.[9][10] This guide provides a comparative analysis of the in vivo efficacy of several key DAAO inhibitors, offering researchers a framework for selecting appropriate compounds and designing robust preclinical studies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for critical assays, grounding our discussion in the principles of scientific integrity and translational relevance.

The DAAO-D-Serine-NMDA Receptor Signaling Pathway

The fundamental mechanism of action for DAAO inhibitors is the potentiation of NMDA receptor signaling by preserving endogenous D-serine. DAAO, located primarily in astrocytes in brain regions such as the cerebellum and forebrain, breaks down D-serine, thereby controlling its concentration at the synapse.[3][11] By blocking this enzymatic degradation, inhibitors cause an accumulation of D-serine, which can then more effectively act as a co-agonist with glutamate at the NMDA receptor on postsynaptic neurons. This enhanced receptor activation is hypothesized to ameliorate the downstream consequences of NMDA receptor hypofunction.[8][9]

DAAO_Pathway cluster_glia Glial Cell (Astrocyte) cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_Serine L-Serine SR Serine Racemase L_Serine->SR Conversion D_Serine_Glia D-Serine SR->D_Serine_Glia DAAO DAAO D_Serine_Glia->DAAO Degradation D_Serine_Synapse D-Serine D_Serine_Glia->D_Serine_Synapse Release Metabolites Metabolites (α-keto acid, NH₃, H₂O₂) DAAO->Metabolites DAAO_I DAAO Inhibitor DAAO_I->DAAO Inhibition NMDAR NMDA Receptor D_Serine_Synapse->NMDAR Co-agonist binding Glutamate Glutamate Glutamate->NMDAR Agonist binding Signaling Downstream Signaling (Synaptic Plasticity, LTP, Learning & Memory) NMDAR->Signaling Activation (Ca²+ Influx)

Caption: DAAO Signaling Pathway and Point of Inhibition.

Key DAAO Inhibitors for In Vivo Research

Numerous DAAO inhibitors have been developed, ranging from early benchmark compounds to clinically investigated molecules. The selection of an inhibitor for in vivo studies depends critically on its potency, selectivity, pharmacokinetic properties, and the specific research question.

InhibitorClass / Core StructureTypical In Vitro IC50 (Human DAAO)Key Characteristics & References
Sodium Benzoate Carboxylic Acid~16 µM (as benzoic acid)Low potency; requires high doses. Has been used in clinical trials with mixed results. A common benchmark.[8][12][13]
CBIO Benzo[d]isoxazol-3-ol~188 nMAn early, potent, competitive inhibitor. Widely used in preclinical models but may have metabolic liabilities (glucuronidation).[7][14][15]
SUN 4H-furo[3,2-b]pyrrole-5-carboxylic acidPotent (nM range)Demonstrated efficacy in rodent models of memory and synaptic plasticity (LTP).[13][16]
Luvadaxistat (TAK-831) Novel HeterocycleHighly potent (nM range)Orally available, brain-penetrant inhibitor that has advanced to clinical trials for schizophrenia.[8][9][17]

Comparative In Vivo Efficacy Analysis

The ultimate goal of administering a DAAO inhibitor in vivo is to produce a functional therapeutic outcome. This is assessed through a combination of pharmacodynamic (PD) measures of target engagement and behavioral assays relevant to specific disease domains.

Pharmacodynamics: Elevating Brain D-Serine Levels

The primary pharmacodynamic endpoint for a DAAO inhibitor is a measurable increase in D-serine concentrations in relevant biological compartments. The cerebellum is often used as a proxy for central DAAO inhibition due to its high expression of the enzyme, while plasma levels indicate systemic target engagement.[7][8]

InhibitorAnimal ModelDose & Route% Increase in D-Serine (Tissue)Time PointReference(s)
CBIO (co-admin w/ D-Serine) Rat30 mg/kg, p.o.~100% (Plasma) vs D-serine alone1 hr[15]
Compound 4 (fused pyrrole) Rat30 mg/kg, p.o.~80% (Plasma)4 hr[7]
SUN Rat3-30 mg/kg, p.o.Dose-dependent increase (Cerebellum)2-6 hr[16]
Luvadaxistat (TAK-831) RodentNot specifiedIncreased D-serine in cerebellum, plasma, CSFNot specified[8]
3-Hydroxyquinolin-2(1H)-one (cpd 27) Mouse30 mg/kg, p.o.Significant elevation (Cerebellum)2 hr[18]

Note: Direct comparison is challenging due to variations in experimental design. This table illustrates the expected outcomes.

Causality Insight: A critical finding in the field is that significant elevation of cerebellar D-serine often requires achieving free brain drug concentrations several-fold higher than the in vitro IC50 value.[7][18] This underscores the importance of not just potency, but also robust brain penetrance and pharmacokinetic properties for achieving central target engagement.

Behavioral Pharmacology: Reversing Deficits and Enhancing Cognition

The functional efficacy of DAAO inhibitors is tested in various animal models.

  • Psychosis-Relevant Models: NMDA receptor antagonists like phencyclidine (PCP) or MK-801 are used to induce behavioral abnormalities in rodents, such as deficits in prepulse inhibition (PPI) of the startle reflex, which are analogous to certain symptoms of schizophrenia. Reversal of these deficits is a key indicator of potential antipsychotic-like activity. While some inhibitors alone have shown inconsistent effects, co-administration with D-serine can be effective.[7][19]

  • Cognitive Enhancement: Given the role of NMDA receptors in learning and memory, DAAO inhibitors are widely evaluated in cognitive assays. The Novel Object Recognition (NOR) test, which relies on the innate preference of rodents for novelty, is a common paradigm.[16][20]

InhibitorBehavioral AssayAnimal ModelKey FindingReference(s)
CBIO MK-801 induced PPI deficitRatFailed to reverse deficit when given alone.[7]
SUN Novel Object RecognitionRatSignificantly improved memory performance 24h after training.[16]
SUN Contextual Fear ConditioningMouseImproved memory performance 24h after training.[16]
Compound 30 (CPD30) Passive Avoidance (MK-801 induced deficit)RatReversed MK-801 induced cognitive impairment.[13]
Sodium Benzoate PCP-induced PPI deficit & hyperlocomotionMouseAttenuated behavioral deficits.[12]

Causality Insight: The inconsistent efficacy reported for some early, potent inhibitors highlighted a crucial lesson: target engagement (increasing D-serine) does not automatically translate to behavioral efficacy in all models.[7][13] The timing of administration relative to behavioral training/testing, the specific cognitive domain being tested, and the animal model used are all critical variables that can determine the experimental outcome.[16]

Essential Methodologies for In Vivo Evaluation

Executing these comparative studies requires meticulous and validated protocols. Below are workflows for key experiments.

Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Study Workflow

This protocol aims to correlate the concentration of the DAAO inhibitor in plasma and brain (PK) with the change in D-serine levels (PD).

PKPD_Workflow cluster_time Time Course Sampling start Start: Animal Acclimation (e.g., C57BL/6 mice) dosing Inhibitor Administration (e.g., 30 mg/kg, p.o.) start->dosing t1 Timepoint 1 (e.g., 30 min) dosing->t1 t2 Timepoint 2 (e.g., 2 hr) t3 Timepoint n (e.g., 8 hr) collection Sample Collection (Terminal Anesthesia) t2->collection separation Blood -> Plasma Brain -> Dissect Regions (Cerebellum, Cortex) collection->separation storage Flash Freeze & Store (-80°C) separation->storage analysis LC-MS/MS Analysis storage->analysis endpoint Endpoint: Correlate Drug Conc. with D-Serine Levels analysis->endpoint NOR_Workflow cluster_phase1 Day 1: Habituation cluster_phase2 Day 2: Training (Familiarization) cluster_phase3 Day 3: Testing (Retention) hab Animal explores empty open-field arena (e.g., 10 min) dosing Administer Inhibitor or Vehicle (e.g., 2 hr pre-training) hab->dosing training Animal explores arena with two identical objects (A1, A2) (e.g., 5-10 min) dosing->training retention Place animal back in arena with one familiar (A) and one novel (B) object training->retention record Record exploration time for each object retention->record analysis Analysis: DI = (T_novel - T_familiar) / (T_novel + T_familiar) record->analysis Calculate Discrimination Index

References

Preclinical Evaluation of 7-Methylbenzo[d]isoxazol-3-ol: A Comparative Guide for Novel Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of 7-Methylbenzo[d]isoxazol-3-ol, a novel isoxazole derivative with therapeutic potential. Drawing upon the well-documented anti-inflammatory, anticancer, and antioxidant properties of the isoxazole scaffold, this document outlines a systematic approach to characterize its biological activity and assess its viability as a drug candidate.[1] This evaluation is presented in comparison to established anti-inflammatory agents, Leflunomide, a disease-modifying antirheumatic drug (DMARD), and Celecoxib, a selective COX-2 inhibitor, to provide a clear benchmark for performance.

Introduction: The Therapeutic Promise of Isoxazole Derivatives

The isoxazole ring is a key pharmacophore in a variety of clinically significant drugs, valued for its contribution to enhanced physicochemical and pharmacokinetic properties.[1] Notable examples include the anti-inflammatory drug Leflunomide and the selective COX-2 inhibitor Valdecoxib.[1] The diverse biological activities associated with isoxazole derivatives, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial effects, underscore the potential of novel analogues like this compound in addressing unmet medical needs.[1][2][3]

This guide hypothesizes that this compound exerts its primary therapeutic effect through the modulation of key inflammatory pathways. The subsequent preclinical evaluation strategy is therefore designed to rigorously test this hypothesis, beginning with broad phenotypic screening and progressing to more specific mechanistic studies.

Comparative Framework: Benchmarking Against the Standard of Care

To establish a clear therapeutic window and potential advantages of this compound, its performance will be benchmarked against two well-characterized drugs with distinct mechanisms of action:

  • Leflunomide: An isoxazole-based immunosuppressive DMARD that inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines in proliferating lymphocytes.[4][5][6]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that reduces the production of pro-inflammatory prostaglandins.[7][8]

The selection of these comparators allows for a multi-faceted assessment of this compound's efficacy, potency, and potential mechanism of action.

In Vitro Evaluation: Cellular and Enzymatic Characterization

The initial phase of preclinical assessment focuses on in vitro assays to determine the cytotoxic profile, anti-inflammatory activity, and potential mechanism of action of this compound.

Cytotoxicity Assessment

A fundamental first step is to determine the concentration range at which this compound exhibits biological activity without inducing significant cell death.

Experimental Protocol: MTT Assay

  • Cell Culture: Seed relevant cell lines (e.g., RAW 264.7 murine macrophages, human peripheral blood mononuclear cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Leflunomide, and Celecoxib for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Table 1: Hypothetical Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundRAW 264.7>100
LeflunomideRAW 264.785
CelecoxibRAW 264.7120
Anti-Inflammatory Activity Screening

A battery of in vitro assays will be employed to assess the anti-inflammatory properties of this compound.

Experimental Protocol: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[9]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of varying concentrations of the test compounds.[9]

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Experimental Protocol: Red Blood Cell (RBC) Membrane Stabilization

The stabilization of RBC membranes is analogous to the stabilization of lysosomal membranes and is a measure of anti-inflammatory activity.[10]

  • RBC Suspension: Prepare a 10% v/v suspension of red blood cells in isotonic buffer.

  • Treatment: Mix the RBC suspension with varying concentrations of the test compounds.

  • Incubation: Incubate the mixtures at 56°C for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify hemolysis.

  • Calculation: Determine the percentage of membrane stabilization.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Overproduction of nitric oxide is a hallmark of inflammation.

  • Cell Stimulation: Seed RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds.

  • Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production.

Table 2: Hypothetical In Vitro Anti-Inflammatory Activity

CompoundProtein Denaturation Inhibition (IC50, µg/mL)RBC Membrane Stabilization (EC50, µg/mL)NO Production Inhibition (IC50, µM)
This compound507525
Leflunomide456030
Celecoxib608515
Mechanistic Insights: Enzyme Inhibition Assays

To elucidate the potential mechanism of action, enzymatic assays targeting key inflammatory enzymes will be performed.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

This assay will determine if this compound acts as a selective or non-selective COX inhibitor.

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction: Incubate the enzymes with arachidonic acid as a substrate in the presence of varying concentrations of the test compounds.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Selectivity Index: Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay will investigate if this compound shares a similar mechanism with Leflunomide.

  • Enzyme Source: Use purified human DHODH.

  • Reaction: Measure the enzymatic activity by monitoring the reduction of a specific substrate in the presence of the test compounds.

  • Data Analysis: Determine the IC50 for DHODH inhibition.

Table 3: Hypothetical Enzymatic Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexDHODH IC50 (µM)
This compound>10010>10>100
Leflunomide (active metabolite)>100>100-0.5
Celecoxib150.1150>100

In Vivo Evaluation: Assessing Efficacy in Animal Models of Inflammation

Based on promising in vitro data, the evaluation will proceed to in vivo models to assess the efficacy and safety of this compound in a more complex biological system.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.[11][12]

Experimental Protocol

  • Animal Groups: Use male Wistar rats or Swiss albino mice, divided into control, standard (Leflunomide or Celecoxib), and test groups (varying doses of this compound).

  • Drug Administration: Administer the compounds orally one hour before inducing inflammation.

  • Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control.

Table 4: Hypothetical Efficacy in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Maximum Edema Inhibition (%)
Vehicle Control-0
This compound1035
This compound3055
Leflunomide1045
Celecoxib1060
Chronic Inflammation Model: Adjuvant-Induced Arthritis

This model mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis.[13]

Experimental Protocol

  • Induction of Arthritis: Inject Freund's complete adjuvant into the sub-plantar region of the right hind paw of rats.

  • Treatment Protocol: Begin oral administration of the test compounds and standards on day 14 post-adjuvant injection and continue for a specified period (e.g., 28 days).

  • Assessment Parameters:

    • Paw Volume: Measure the volume of both hind paws at regular intervals.

    • Arthritic Score: Visually score the severity of arthritis in all four limbs.

    • Body Weight: Monitor changes in body weight.

    • Histopathology: At the end of the study, perform histopathological examination of the joints to assess cartilage and bone erosion.

    • Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and C-reactive protein (CRP).

Visualizing the Path Forward: Workflows and Pathways

To clearly illustrate the proposed research plan and the hypothesized mechanism of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity (MTT Assay) anti_inflammatory Anti-Inflammatory Screening (Protein Denaturation, RBC Stabilization, NO Production) cytotoxicity->anti_inflammatory Non-toxic concentrations mechanistic Mechanistic Assays (COX-1/2, DHODH Inhibition) anti_inflammatory->mechanistic Active compounds acute Acute Inflammation (Carrageenan-Induced Paw Edema) mechanistic->acute Proceed if promising mechanism identified chronic Chronic Inflammation (Adjuvant-Induced Arthritis) acute->chronic Efficacious compounds proposed_pathway cluster_cell Inflammatory Cell (e.g., Macrophage) LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 PGs Pro-inflammatory Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition (Hypothesized)

References

Navigating the Receptor Landscape of 7-Methylbenzo[d]isoxazol-3-ol: A Guide to Putative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Affiliation: [Fictional Research Institute]

Abstract

7-Methylbenzo[d]isoxazol-3-ol is a heterocyclic organic molecule with potential applications in medicinal chemistry. Understanding its interaction with various biological targets is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the potential cross-reactivity of this compound with other receptors, based on the known pharmacological profiles of structurally related compounds. Due to a lack of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures to infer a putative binding profile and guide future research.

Introduction: The Benzisoxazole Scaffold in Pharmacology

The benzisoxazole core is a privileged scaffold in drug discovery, forming the backbone of several approved pharmaceuticals.[1][2] This heterocyclic system is known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of benzisoxazole have been successfully developed as antipsychotic, anticonvulsant, and anti-inflammatory agents.[1][3] The electronic properties and rigid structure of the benzisoxazole ring system allow for specific interactions with receptor binding pockets.

Inferred Receptor Profile of this compound

Direct experimental data on the receptor binding profile and cross-reactivity of this compound is not currently available in the public domain. However, by examining the pharmacological data of structurally similar compounds, we can construct a hypothetical profile of potential interactions. The primary structural feature of interest is the benzo[d]isoxazol-3-ol moiety.

Potential Primary Targets

Based on the activities of related compounds, the following receptor families are proposed as potential primary targets for this compound:

  • Serotonin and Dopamine Receptors: A significant number of antipsychotic drugs containing the benzisoxazole moiety, such as risperidone and paliperidone, exhibit high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1] The core structure of this compound could potentially allow for similar interactions.

  • GABA-A Receptors: While less common, some isoxazole derivatives have been shown to interact with GABA-A receptors, suggesting a potential for neuromodulatory activity.

Putative Cross-Reactivity

Cross-reactivity is a critical consideration in drug development. Based on the diverse activities of isoxazole-containing compounds, this compound may exhibit off-target effects through interactions with:

  • Enzymes: Various isoxazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), c-Met kinase, and D-amino acid oxidase.

  • Nuclear Receptors: Some isoxazole analogs have shown activity as modulators of nuclear receptors like the retinoic-acid-receptor-related orphan receptor γt (RORγt).

  • Other Kinases: The isoxazole scaffold has been incorporated into inhibitors of various kinases beyond c-Met, suggesting a potential for broader kinase cross-reactivity.

Proposed Experimental Workflow for Determining Receptor Cross-Reactivity

To empirically determine the receptor binding profile and cross-reactivity of this compound, a systematic experimental approach is required.

Initial Broad-Panel Screening

A comprehensive initial screening against a panel of receptors, ion channels, and enzymes is the recommended first step. This can be efficiently performed using commercially available services that offer binding assays for hundreds of targets.

Diagram: Experimental Workflow for Receptor Profiling

Caption: A tiered approach to characterizing the receptor cross-reactivity of a novel compound.

Secondary Assays for Hit Confirmation and Elucidation of Functional Activity

For any "hits" identified in the primary screen, a series of secondary assays should be conducted:

  • Affinity Determination: Quantitative binding assays (e.g., radioligand binding assays) to determine the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for each interacting receptor.

  • Functional Assays: Cellular or tissue-based functional assays to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

  • Selectivity Profiling: Testing against closely related receptor subtypes to assess selectivity.

Data Summary (Hypothetical)

The following table presents a hypothetical data summary that would be generated from the proposed experimental workflow. Note: This data is for illustrative purposes only and is not based on experimental results.

Receptor/Target FamilyRepresentative ReceptorsPredicted InteractionRationale
Dopamine Receptors D2, D3, D4Possible AntagonistCommon target for benzisoxazole antipsychotics.[1]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CPossible AntagonistCommon target for benzisoxazole antipsychotics.[1]
GABA-A Receptors α1β2γ2, α5β3γ2Possible ModulatorSome isoxazole derivatives show activity at this receptor class.
Kinases c-Met, FLT3Possible InhibitorIsoxazole is a known scaffold for kinase inhibitors.
Nuclear Receptors RORγtPossible Inverse AgonistTrisubstituted isoxazoles have been identified as RORγt modulators.

Conclusion and Future Directions

While the precise receptor cross-reactivity profile of this compound remains to be experimentally determined, the existing knowledge of the pharmacology of the benzisoxazole scaffold provides a valuable framework for guiding future investigations. The proposed experimental workflow offers a systematic approach to thoroughly characterize the on-target and off-target activities of this compound. Such studies are indispensable for understanding its therapeutic potential and predicting its safety profile. Further research, including in vitro and in vivo studies, is necessary to validate these hypotheses and fully elucidate the pharmacological properties of this compound.

References

Benchmarking 7-Methylbenzo[d]isoxazol-3-ol against known DAAO inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Benzo[d]isoxazol-3-ol Derivatives and Other Notable D-Amino Acid Oxidase Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive benchmark of the benzo[d]isoxazol-3-ol chemical scaffold, represented here by the well-characterized analog 5-chloro-benzo[d]isoxazol-3-ol (CBIO), against other prominent D-amino acid oxidase (DAAO) inhibitors. While specific inhibitory data for 7-Methylbenzo[d]isoxazol-3-ol is not extensively available in peer-reviewed literature, the analysis of CBIO offers valuable insights into the potential of this entire class of compounds.

The inhibition of D-amino acid oxidase is a significant therapeutic strategy, particularly for neurological and psychiatric disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia.[1][2][3] DAAO is a flavoenzyme that degrades the NMDA receptor co-agonist D-serine.[1][3][4] By inhibiting DAAO, the concentration of D-serine in the synaptic cleft can be increased, thereby enhancing NMDA receptor signaling.[3][5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy of different DAAO inhibitors through objective experimental data and robust protocols.

The Glutamatergic Signaling Pathway and DAAO's Role

DAAO inhibitors modulate the glutamatergic signaling pathway by preventing the breakdown of D-serine.[5] For the NMDA receptor to become fully active, both glutamate and a co-agonist, such as D-serine or glycine, must bind to their respective sites on the receptor.[1] This dual-agonist requirement is a critical control point in synaptic plasticity, learning, and memory.[6] DAAO's enzymatic action reduces the available D-serine, thus dampening NMDA receptor activity.[1] Inhibiting DAAO counters this effect, leading to a potentiation of NMDA receptor function.

cluster_0 DAAO Enzymatic Reaction cluster_1 NMDA Receptor Activation D-Serine D-Serine DAAO DAAO D-Serine->DAAO Substrate Products Imino Acid + H₂O₂ DAAO->Products Catalyzes NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx & Synaptic Plasticity NMDAR->Ca_Influx Channel Opening D-Serine_2 D-Serine D-Serine_2->NMDAR Co-agonist Binding Glutamate Glutamate Glutamate->NMDAR Agonist Binding DAAO_Inhibitor DAAO Inhibitor (e.g., this compound) DAAO_Inhibitor->DAAO Blocks

DAAO Inhibition and NMDA Receptor Modulation.

Comparative Potency of Selected DAAO Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an enzyme inhibitor. The following table provides a comparative summary of the in vitro IC50 values for several notable DAAO inhibitors against the human DAAO (hDAAO) enzyme. A lower IC50 value signifies higher potency.

CompoundhDAAO IC50Selectivity ProfileReference(s)
3-Hydroxyquinolin-2(1H)-one 4 nMWeak affinity for the NMDA receptor glycine site (29% inhibition at 10µM) and some affinity for D-aspartate oxidase (DDO) (IC50 = 855nM).[1][7]
Luvadaxistat (TAK-831) 14 nMHighly selective.[7]
Fused Pyrrole Carboxylic Acid 145 nMGood selectivity over human DDO.[1][7]
CBIO (5-chlorobenzo[d]isoxazol-3-ol) 188 nMSelectivity over other receptors and enzymes not reported.[1][7]
AS057278 (5-methylpyrazole-3-carboxylic acid) 900 nM (0.9 µM)Highly selective over the NMDA receptor glycine site, DDO, and D-serine racemase (negligible inhibition up to 100µM).[1][7]

Experimental Protocol: In Vitro DAAO Inhibition Assay (Fluorometric)

The determination of an inhibitor's IC50 value is fundamental to its characterization.[5] A widely used and robust method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed reaction.[5][8] This protocol provides a reliable framework for assessing inhibitor potency.

Causality Behind Experimental Choices
  • Enzyme Source: Recombinant human DAAO is used to ensure the results are directly relevant to human physiology and to eliminate confounding variables from other proteins present in cell lysates.

  • Detection System: The Amplex™ Red (or a similar fluorescent probe) and Horseradish Peroxidase (HRP) system is chosen for its high sensitivity and continuous kinetic readout. HRP uses the H₂O₂ generated by DAAO to convert the non-fluorescent Amplex™ Red into the highly fluorescent resorufin, providing a robust and easily quantifiable signal.[5]

  • Kinetic Measurement: A kinetic assay is preferable to an endpoint assay as it allows for the calculation of the initial reaction rate (V₀), which is the most accurate measure of enzyme activity and is less susceptible to artifacts like substrate depletion or product inhibition.

Materials
  • Recombinant human DAAO enzyme

  • D-serine (substrate)

  • Test Inhibitors (e.g., this compound, CBIO)

  • Amplex™ Red reagent

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of D-serine in Assay Buffer.

    • Prepare serial dilutions of the test inhibitors in Assay Buffer. It is crucial to include a vehicle control (e.g., DMSO) that matches the solvent used for the inhibitors.

    • Prepare a "Detection Mix" containing Amplex™ Red and HRP in Assay Buffer according to the manufacturer's specifications. Protect this solution from light.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 50 µL of the serially diluted test inhibitors or vehicle control.

    • Add 25 µL of the DAAO enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme before the reaction starts.

    • To initiate the enzymatic reaction, add 25 µL of the D-serine substrate solution to all wells.

    • Immediately place the microplate into a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths (e.g., ~535/587 nm for Amplex™ Red).

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically every 60 seconds for 30 minutes.

    • For each concentration of the inhibitor, determine the initial reaction rate (V₀) by calculating the slope of the linear phase of the fluorescence increase over time.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Experimental and Data Analysis Workflow

The following diagram outlines the logical flow from initial compound screening to the final determination of comparative potency.

cluster_workflow DAAO Inhibitor Benchmarking Workflow start Start: Select Inhibitor Candidates (e.g., Benzo[d]isoxazol-3-ols, etc.) prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors, Detection Mix) start->prepare_reagents assay_setup Set up 96-well Plate Assay (Inhibitor dilutions, Enzyme pre-incubation) prepare_reagents->assay_setup initiate_reaction Initiate Reaction with D-Serine assay_setup->initiate_reaction kinetic_read Kinetic Fluorescence Measurement (e.g., 30 min) initiate_reaction->kinetic_read calc_rates Calculate Initial Reaction Rates (V₀) kinetic_read->calc_rates calc_inhibition Calculate % Inhibition vs. Control calc_rates->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] (log scale) calc_inhibition->plot_data fit_curve Fit Data to Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 Values fit_curve->determine_ic50 compare Compare Potency of All Candidates determine_ic50->compare

Workflow for DAAO Inhibition Assay and IC50 Determination.

Conclusion and Future Directions

The benzo[d]isoxazol-3-ol scaffold, as represented by CBIO, demonstrates moderate potency as a DAAO inhibitor (IC50 = 188 nM).[1] While not as potent as leading compounds like 3-Hydroxyquinolin-2(1H)-one or the clinical candidate Luvadaxistat, it remains a valuable chemical starting point for further optimization. Structure-activity relationship (SAR) studies have shown that small electron-withdrawing groups (like chloro or methyl) at positions 5 or 6 can improve DAAO affinity.[1] Therefore, it is plausible that this compound could exhibit similar or potentially enhanced inhibitory activity.

For drug development professionals, the key takeaway is that while raw potency (IC50) is a primary screening metric, subsequent evaluation of selectivity, pharmacokinetic properties (like oral bioavailability and brain penetration), and in vivo efficacy is critical.[1][2] For instance, AS057278 has a weaker IC50 but demonstrates high selectivity and good oral bioavailability.[1] The ultimate goal is to develop a compound that not only potently inhibits DAAO but also possesses a drug-like profile suitable for clinical investigation. Future research should focus on synthesizing and testing analogs like this compound using the robust protocols outlined herein to fully characterize their potential as next-generation therapeutics for CNS disorders.

References

Navigating the Neuropharmacological Landscape: A Comparative Analysis of Schizophrenia Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Fellow Researchers,

The quest for novel, more effective, and safer treatments for schizophrenia is a cornerstone of modern neuroscience research. Our initial exploration for this guide began with an inquiry into the potential of 7-Methylbenzo[d]isoxazol-3-ol as a therapeutic candidate. However, a comprehensive review of the current scientific literature reveals a lack of published data supporting its development for schizophrenia at this time. Its primary availability is through chemical suppliers for research purposes, without a clear indication in the literature of its specific biological targets or efficacy in preclinical models of psychosis.

Recognizing the user's interest in the benzo[d]isoxazol scaffold, a privileged structure in psychopharmacology, we have pivoted this guide to focus on a well-established and clinically significant member of this class: Risperidone . By using Risperidone as our reference compound, we can provide a robust and data-driven comparison against other prominent and emerging classes of schizophrenia drug candidates. This approach will allow us to delve into the nuanced differences in mechanisms of action, clinical efficacy, and safety profiles that are critical for informed drug development.

This guide is structured to provide a deep, comparative analysis for researchers, scientists, and drug development professionals. We will explore the established pharmacology of Risperidone and contrast it with newer agents that offer different therapeutic hypotheses for treating the complex symptoms of schizophrenia.

Part 1: The Established Benchmark: Risperidone and the Dopamine-Serotonin Antagonism Model

Risperidone, an atypical antipsychotic, represents a cornerstone of schizophrenia treatment. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Mechanism of Action: A Dual Blockade

The prevailing hypothesis for the action of atypical antipsychotics like Risperidone centers on the synergistic effects of D2 and 5-HT2A receptor blockade.

  • Dopamine D2 Receptor Antagonism: Primarily alleviates the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by reducing dopaminergic neurotransmission in the mesolimbic pathway.

  • Serotonin 5-HT2A Receptor Antagonism: This action is thought to enhance dopamine release in the prefrontal cortex, potentially mitigating negative symptoms and reducing the extrapyramidal side effects (EPS) associated with D2 blockade alone.

Below is a simplified representation of this dual antagonism.

Risperidone Risperidone D2_Receptor Dopamine D2 Receptor Risperidone->D2_Receptor Antagonizes FiveHT2A_Receptor Serotonin 5-HT2A Receptor Risperidone->FiveHT2A_Receptor Antagonizes Mesolimbic_Pathway Mesolimbic Pathway D2_Receptor->Mesolimbic_Pathway Modulates Nigrostriatal_Pathway Nigrostriatal Pathway D2_Receptor->Nigrostriatal_Pathway Modulates Mesocortical_Pathway Mesocortical Pathway FiveHT2A_Receptor->Mesocortical_Pathway Modulates Positive_Symptoms Positive Symptoms Mesolimbic_Pathway->Positive_Symptoms Reduces EPS Extrapyramidal Side Effects Nigrostriatal_Pathway->EPS Induces Negative_Symptoms Negative Symptoms Mesocortical_Pathway->Negative_Symptoms Improves (Theoretically)

Caption: Simplified signaling pathway for Risperidone's dual D2/5-HT2A antagonism.

Receptor Binding Profile of Risperidone

The following table summarizes the receptor binding affinities (Ki, nM) of Risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorRisperidone (Ki, nM)
Dopamine D23.1
Serotonin 5-HT2A0.16
Alpha-1 Adrenergic0.8
Alpha-2 Adrenergic1.9
Histamine H12.1

Data are representative values from the literature.

Part 2: The Next Wave: Emerging Schizophrenia Drug Candidates

While effective for many, the limitations of D2/5-HT2A antagonists, including metabolic side effects and incomplete efficacy for negative and cognitive symptoms, have spurred the development of novel drug candidates with distinct mechanisms of action.

A. Partial Dopamine Agonists: The "Goldilocks" Approach

Example Candidate: Aripiprazole

Aripiprazole and related compounds act as partial agonists at D2 receptors. This mechanism allows them to act as "dopamine stabilizers."

  • In hyperdopaminergic states (mesolimbic pathway): Aripiprazole acts as a functional antagonist, reducing dopamine's effect and improving positive symptoms.

  • In hypodopaminergic states (mesocortical pathway): It acts as a functional agonist, enhancing dopamine signaling and potentially improving negative and cognitive symptoms.

cluster_hyper Hyperdopaminergic State cluster_hypo Hypodopaminergic State Aripiprazole_ant Aripiprazole (Antagonist) D2_hyper D2 Receptor Aripiprazole_ant->D2_hyper Binds, lower intrinsic activity Stabilization Dopamine Stabilization D2_hyper->Stabilization Aripiprazole_ago Aripiprazole (Agonist) D2_hypo D2 Receptor Aripiprazole_ago->D2_hypo Binds, higher intrinsic activity D2_hypo->Stabilization Dopamine_high High Dopamine Dopamine_high->D2_hyper Dopamine_low Low Dopamine Dopamine_low->D2_hypo

Caption: Conceptual workflow of Aripiprazole's dopamine stabilization mechanism.

B. Muscarinic Acetylcholine Receptor Agonists: A Non-Dopaminergic Strategy

Example Candidate: Xanomeline-Trospium (KarXT)

This combination product targets muscarinic M1 and M4 receptors in the central nervous system, bypassing the dopamine system altogether.

  • Xanomeline: A muscarinic agonist that has shown efficacy for positive and negative symptoms in clinical trials.

  • Trospium: A peripherally-restricted muscarinic antagonist that mitigates the peripheral side effects of xanomeline (e.g., sweating, nausea).

This approach represents a significant departure from traditional antipsychotic mechanisms and holds promise for patients who do not respond to D2 antagonists.

C. Trace Amine-Associated Receptor 1 (TAAR1) Agonists: A Novel Modulatory Role

Example Candidate: Ulotaront (SEP-363856)

TAAR1 is a G-protein coupled receptor that modulates monoamine neurotransmission. TAAR1 agonists are thought to reduce presynaptic dopamine release without direct D2 receptor blockade.

This mechanism is hypothesized to provide antipsychotic efficacy with a potentially lower risk of EPS and other side effects associated with direct D2 antagonism.

Part 3: Comparative Efficacy and Safety at a Glance

Drug ClassPrimary MechanismEfficacy on Positive SymptomsEfficacy on Negative SymptomsKey Side Effect Profile
Benzo[d]isoxazoles (e.g., Risperidone) D2/5-HT2A AntagonismHighModestEPS (at higher doses), hyperprolactinemia, metabolic syndrome
Partial Dopamine Agonists (e.g., Aripiprazole) D2 Partial AgonismHighModestAkathisia, low risk of metabolic syndrome
Muscarinic Agonists (e.g., KarXT) M1/M4 AgonismPromisingPromisingCholinergic (e.g., nausea, vomiting, dry mouth) - mitigated by trospium
TAAR1 Agonists (e.g., Ulotaront) TAAR1 AgonismPromisingPromisingSomnolence, dizziness, low risk of EPS and metabolic effects

Part 4: Experimental Protocols for Preclinical Evaluation

The preclinical assessment of potential antipsychotics relies on a battery of in vitro and in vivo assays to characterize their pharmacological profile and predict clinical efficacy and safety.

Experimental Workflow: From Target Binding to Behavioral Models

A 1. In Vitro Receptor Binding Assays B 2. In Vitro Functional Assays A->B Determine functional activity (agonist, antagonist) C 3. In Vivo Animal Models of Psychosis B->C Assess efficacy in behavioral paradigms D 4. In Vivo Safety & Tolerability Studies C->D Evaluate side effect profile (e.g., catalepsy) E Lead Candidate for Clinical Trials D->E Select promising candidates

Caption: A generalized workflow for the preclinical evaluation of antipsychotic drug candidates.

Step-by-Step Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol provides a generalized method for determining the binding affinity of a test compound (e.g., a novel benzo[d]isoxazol derivative) to the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 receptor.

Materials:

  • Cell membranes expressing the human D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound.

    • Dilute the cell membranes and radioligand in assay buffer to the desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM Haloperidol).

    • Test Compound: Add cell membranes, radioligand, and the serially diluted test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • The non-specific binding should be a small fraction of the total binding.

  • The standard (e.g., Haloperidol) should yield a Ki value consistent with published data.

  • The dose-response curve should have a sigmoidal shape.

Conclusion

While the initial focus on this compound did not yield a direct path to a schizophrenia drug comparison, the exploration of its parent scaffold through the lens of Risperidone has provided a valuable framework for understanding the current and future landscape of antipsychotic drug development. The evolution from broad D2/5-HT2A antagonists to more targeted and novel mechanisms like partial dopamine agonism, muscarinic modulation, and TAAR1 agonism highlights the dynamic nature of this research field. The continued investigation of novel chemical entities, guided by rigorous preclinical evaluation, will be paramount in developing safer and more effective treatments for individuals living with schizophrenia.

Unmasking the Molecular Target: A Comparative Guide to Confirming the Biological Activity of 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] 7-Methylbenzo[d]isoxazol-3-ol is one such compound whose full therapeutic potential is yet to be unlocked, primarily due to an unconfirmed biological target. This guide provides a comprehensive, in-depth framework for researchers to systematically identify and validate the molecular target of this promising compound. We will navigate the causality behind experimental choices, presenting a self-validating system of protocols grounded in authoritative scientific principles.

For the purpose of this guide, we will proceed with the hypothesis that this compound possesses anti-inflammatory activity , a common trait among isoxazole-containing compounds.[3][4] A plausible molecular target within this domain is the Cyclooxygenase-2 (COX-2) enzyme , a key mediator of inflammation and a target for many non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Part 1: Foundational Evidence through Phenotypic Screening

Before embarking on resource-intensive target identification, it is crucial to first confirm the hypothesized biological effect of this compound in a cellular context. This initial phenotypic screening provides the foundational evidence that the compound is indeed active in a relevant biological system.

Experiment 1: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay measures the ability of the compound to suppress the production of key inflammatory mediators, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with a potent inflammatory agent, LPS.

  • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating : Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-incubation : Remove the old medium from the cells and add the medium containing the different concentrations of this compound. A known COX-2 inhibitor, such as Celecoxib, should be used as a positive control. Incubate for 1 hour.

  • Inflammatory Challenge : Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation : Incubate the plate for 24 hours at 37°C.

  • Cytokine Quantification : Collect the cell supernatant and measure the concentration of IL-6 and TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis : Plot the cytokine concentration against the compound concentration and determine the IC50 value (the concentration at which 50% of the cytokine production is inhibited).

Part 2: The Core Investigation - A Dual-Pronged Approach to Target Identification

With phenotypic activity confirmed, the next phase is to pinpoint the direct molecular target. We will compare two robust and widely adopted strategies: a direct, affinity-based approach and an indirect, label-free proteomics approach.

Strategy A: The Direct Approach - Affinity Purification-Mass Spectrometry (AP-MS)

This classic and powerful method involves immobilizing the small molecule to "fish" for its binding partners from a complex mixture of proteins.[6][7] This requires the synthesis of a chemical probe.

AP_MS_Workflow cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Target Identification A This compound B Linker Attachment (e.g., PEG) A->B SAR Guided C Affinity Tag Conjugation (e.g., Biotin) B->C SAR Guided E Incubate Lysate with Biotinylated Probe C->E D Cell Lysate (Protein Mixture) D->E F Capture on Streptavidin Beads E->F G Wash to Remove Non-specific Binders F->G H Elute Bound Proteins G->H I SDS-PAGE & In-gel Digestion H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K TPP_Workflow cluster_treatment Cell Treatment & Heating cluster_proteomics Quantitative Proteomics cluster_analysis Data Analysis A Intact Cells B Treat with Vehicle (DMSO) A->B C Treat with this compound A->C D Aliquot and Heat to Different Temperatures (e.g., 37°C to 67°C) B->D C->D E Cell Lysis & Protein Extraction D->E F Tryptic Digestion E->F G Isobaric Labeling (TMT/iTRAQ) F->G H LC-MS/MS Analysis G->H I Quantify Protein Abundance in Soluble Fraction H->I J Generate Melting Curves for each Protein I->J K Identify Proteins with Significant Thermal Shift J->K

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for 7-Methylbenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond providing novel chemical compounds; it encompasses ensuring you can work with them safely and effectively. This guide provides an in-depth, procedural framework for handling 7-Methylbenzo[d]isoxazol-3-ol, a member of the benzisoxazole class of compounds. The protocols herein are designed to establish a self-validating system of safety, grounded in established regulatory standards and field-proven best practices.

Hazard Assessment and Risk Profile

While specific toxicological data for this compound is limited, a thorough risk assessment must be conducted based on analogous compounds and the principles of chemical safety. The parent compound, Benzo[d]isoxazol-3-ol, and its close structural analog, 7-Methylbenzo[d]isoxazol-3-amine, are classified with specific hazards that dictate our handling procedures.

GHS Hazard Classification (Based on Analogs):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

The primary routes of potential exposure are therefore dermal contact, ocular contact, and inhalation of airborne particles. Our core objective is to mitigate these risks through a combination of engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy. All protocols must adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to protect laboratory personnel.[3][4][5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a reasoned response to a specific hazard profile. The following equipment is mandatory when handling this compound.

PPE ItemSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodThe most critical safety measure. It contains vapors and fine particulates, preventing inhalation, which is a primary exposure risk.[6][7] All manipulations of the solid compound or its solutions must be performed within a fume hood.
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.Protects against splashes and airborne particles, mitigating the risk of serious eye irritation.[2] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).Provides a barrier against dermal contact and skin irritation.[8] Double-gloving is strongly recommended to prevent contamination when removing items from the fume hood or in case of a breach in the outer glove.[9][10]
Body Protection Fire-retardant laboratory coat with long sleeves and tight-fitting knit cuffs.Protects skin and personal clothing from contamination.[10][11] Cuffs should be tucked under the outer pair of gloves to ensure a complete seal.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required if handling large quantities or if there is a risk of generating significant dust outside of a fume hood. This is a secondary control; the primary control is the fume hood.[2][11]

Procedural Workflow for Safe Handling

Adherence to a strict, logical workflow for donning, doffing, and handling is critical to prevent exposure and cross-contamination.

PPE Selection Workflow

The following decision-making process should guide the selection of appropriate PPE for any task involving this compound.

PPE_Selection_Workflow start Assess Task (e.g., Weighing, Dissolving, Transfer) fume_hood Is the task performed in a certified fume hood? start->fume_hood aerosol Potential for significant aerosol/dust generation? fume_hood->aerosol Yes stop Do NOT Proceed Consult EHS fume_hood->stop No ppe_standard Standard PPE Required: - Chemical Goggles - Lab Coat - Double Nitrile Gloves aerosol->ppe_standard No ppe_enhanced Enhanced PPE Required: - Standard PPE - NIOSH N95 Respirator aerosol->ppe_enhanced Yes

Caption: PPE selection decision tree for handling this compound.

Step-by-Step Donning Procedure
  • Inspect All PPE: Before beginning, visually inspect all equipment for signs of damage or wear.

  • Don Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Don Respiratory Protection (if required): If the risk assessment indicates a need for a respirator, perform a seal check to ensure a proper fit.

  • Don Eye Protection: Put on chemical safety goggles.

  • Don Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.

  • Don Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. This creates a complete seal.[10]

Step-by-Step Doffing Procedure

This sequence is designed to minimize self-contamination by removing the most contaminated items first.

  • Clean Outer Gloves: While still in the fume hood, wipe down the outer gloves with 70% ethanol or another appropriate solvent.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Exit Fume Hood Area.

  • Remove Lab Coat: Remove the lab coat by rolling it away from the body and turning the sleeves inside out. Hang it in a designated area or dispose of it if it is known to be contaminated.

  • Remove Eye Protection: Remove goggles from the back to the front.

  • Remove Inner Gloves: Carefully peel off the inner gloves, turning them inside out, and dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water for at least 20 seconds.[1][10]

Operational and Disposal Plan

A comprehensive safety plan includes procedures for routine operations, emergencies, and final disposal.

General Handling Operations
  • Weighing: Weigh the solid compound on wax paper or in a disposable weigh boat inside the fume hood to contain any dust.

  • Transfers: Use a spatula for solid transfers. For solutions, use appropriate glassware and a pipette. Always perform transfers over a spill tray within the fume hood.

  • Storage: Store the compound in a tightly-closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Emergency Spill Response

In the event of a spill, a swift and organized response is crucial.

Spill_Response_Workflow spill Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert assess Assess Spill Size & Hazard (Is it manageable?) alert->assess ehs Call Emergency EHS/Safety Officer assess->ehs No ppe Don appropriate spill response PPE (min. double gloves, goggles, lab coat) assess->ppe Yes contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully sweep/collect material. Avoid generating dust. contain->cleanup dispose Place in a sealed, labeled hazardous waste container. cleanup->dispose decontaminate Decontaminate the area and all equipment. dispose->decontaminate

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[11]

  • Secure the Area: Ensure proper ventilation (fume hood) and remove all ignition sources.[11]

  • Don PPE: Wear the minimum required PPE as outlined in the table above.

  • Containment: For solid spills, gently cover with an inert absorbent material. For liquid spills, surround the spill with absorbent material to prevent it from spreading.[11]

  • Cleanup: Carefully sweep the absorbed material into a dustpan, avoiding the creation of airborne dust. Place the material into a designated, sealable, and clearly labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area with an appropriate solvent and wipe it down. Dispose of all cleaning materials as hazardous waste.

Waste Disposal Protocol

All materials that come into contact with this compound must be treated as hazardous chemical waste.[11] Segregation of waste streams is essential for compliant disposal.

Waste_Disposal_Workflow start Generate Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste Container (Contaminated gloves, wipes, weigh boats, excess solid) waste_type->solid_waste Solid Consumables or Unused Chemical liquid_waste Liquid Waste Container (Unused solutions, solvent rinses) waste_type->liquid_waste Liquid Solutions or Rinsates sharps_waste Sharps Container (Contaminated needles, pipette tips) waste_type->sharps_waste Contaminated Sharps label_solid Label: 'Hazardous Waste - This compound (Solid)' solid_waste->label_solid label_liquid Label: 'Hazardous Waste - This compound (Liquid)' List all solvents. liquid_waste->label_liquid label_sharps Label: 'Hazardous Sharps Waste' sharps_waste->label_sharps disposal Arrange for pickup by Environmental Health & Safety (EHS) label_solid->disposal label_liquid->disposal label_sharps->disposal

Caption: Waste segregation and disposal workflow for this compound.

Key Disposal Principles:

  • Never dispose of this chemical or its containers in the regular trash or down the drain.[11]

  • Solid Waste: Collect in a dedicated, leak-proof container with a secure lid. This includes contaminated gloves, paper towels, and weigh boats.[11]

  • Liquid Waste: Collect in a chemically resistant, screw-top container. Do not mix incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Keep containers closed except when adding waste.[4][11]

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylbenzo[d]isoxazol-3-ol
Reactant of Route 2
Reactant of Route 2
7-Methylbenzo[d]isoxazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.